molecular formula C11H21N2Na3O13P2 B595232 5-OMe-UDP trisodium salt

5-OMe-UDP trisodium salt

Número de catálogo: B595232
Peso molecular: 520.21 g/mol
Clave InChI: IGMOCSFADHRLMQ-QAUZTDKFSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-OMe-UDP trisodium salt is a potent and selective agonist for the P2Y6 receptor, demonstrating significant biological activity in research settings. With an EC₅₀ of 0.08 µM, it displays greater potency at the P2Y6 receptor than its endogenous counterpart, UDP (EC₅₀ = 0.14 µM) [ 1 ][ 2 ]. This mechanism of action makes it a valuable pharmacological tool for studying P2Y6 receptor-mediated signaling pathways. The P2Y6 receptor is a Gq-protein coupled receptor, and its activation by 5-OMe-UDP trisodium salt can trigger intracellular calcium mobilization, making it useful for investigating related physiological and pathophysiological processes [ 5 ]. This compound has been utilized in various research applications to explore the role of P2Y6 receptors. For instance, one study demonstrated that the P2Y6 receptor mediates Clostridium difficile toxin-induced CXCL8/IL-8 production and intestinal epithelial barrier dysfunction, highlighting its relevance in gastrointestinal pathology [ 1 ]. Supplied with a high purity of ≥98% (as determined by HPLC), 5-OMe-UDP trisodium salt (Chemical Name: 5-Methoxyuridine 5'-diphosphate trisodium salt) has the molecular formula C₁₀H₁₃N₂Na₃O₁₃P₂ and a molecular weight of 500.13 g/mol [ 1 ][ 2 ]. It is typically provided as a powder and should be stored at -20°C. For laboratory convenience, it is soluble in water and is often available as a pre-dissolved solution [ 2 ]. WARNING: This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use, or for administration to humans.

Propiedades

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dihydroxy-5-methoxy-3-methyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O13P2.3Na/c1-12-3-5(23-2)9(16)13(11(12)17)10-8(15)7(14)6(25-10)4-24-28(21,22)26-27(18,19)20;;;/h5-11,14-17H,3-4H2,1-2H3,(H,21,22)(H2,18,19,20);;;/q;3*+1/p-3/t5?,6-,7-,8-,9?,10-,11?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOCSFADHRLMQ-QAUZTDKFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(N(C1O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C(N(C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)O)OC.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N2Na3O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-OMe-UDP Trisodium Salt (P2Y6 Receptor Agonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-OMe-UDP (5-Methoxyuridine 5'-diphosphate) is a highly potent and selective synthetic agonist for the P2Y6 receptor , a G protein-coupled receptor (GPCR) primarily associated with microglial phagocytosis and inflammatory modulation. Unlike its endogenous parent molecule UDP, which exhibits cross-reactivity with P2Y14 and susceptibility to rapid enzymatic hydrolysis, 5-OMe-UDP offers superior receptor subtype selectivity and enhanced metabolic stability.

This guide details the mechanistic underpinnings of 5-OMe-UDP signaling, its application in quantifying Gq-coupled calcium mobilization, and protocols for assessing microglial phagocytic activity.

Chemical Identity & Pharmacological Profile[1][2]

Structural Basis of Selectivity

The native ligand for P2Y6 is UDP.[1][2] However, UDP is promiscuous, activating P2Y6, P2Y14 (sugar-nucleotide receptor), and acting as a partial agonist/antagonist at P2Y2/P2Y4 in certain contexts.

The introduction of a methoxy group (-OMe) at the C-5 position of the uracil base locks the nucleotide into an anti conformation with S-sugar puckering. This specific steric configuration is highly favored by the P2Y6 receptor binding pocket but sterically hinders binding to P2Y2 and P2Y4 receptors, resulting in high selectivity.

Key Properties
PropertySpecification
Chemical Name 5-Methoxyuridine 5'-diphosphate, trisodium salt
Receptor Target P2Y6 (Selective Agonist)
Potency (EC50) ~80 nM (Human P2Y6); typically >10-fold more potent than UDP
Selectivity >1000-fold selective over P2Y2 and P2Y4
Signaling Pathway Gq/11 (Phospholipase C β)
Solubility Water (>10 mM); PBS

Mechanism of Action: The Gq Signaling Cascade

Upon binding to the P2Y6 receptor, 5-OMe-UDP induces a conformational shift in the transmembrane helices, facilitating the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein. This triggers the canonical PLC-β signaling cascade.

The Signaling Pathway
  • Activation: Ligand binds P2Y6, activating Gαq.

  • Hydrolysis: Gαq activates Phospholipase C-β (PLC-β).

  • Cleavage: PLC-β cleaves membrane phospholipid PIP2 into IP3 (soluble) and DAG (membrane-bound).[3]

  • Calcium Release: IP3 binds IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), causing rapid Ca²⁺ efflux into the cytosol.

  • Functional Response: Cytosolic Ca²⁺ and DAG activate Protein Kinase C (PKC), driving cytoskeletal rearrangement (phagocytosis) and inflammatory gene expression.

Visualization of Signaling Architecture

Gq_Signaling Ligand 5-OMe-UDP Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Store IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Cytosolic Ca²⁺ ER->Ca Release Ca->PKC Response Microglial Phagocytosis / Inflammation Ca->Response PKC->Response Cytoskeletal Remodeling

Caption: The P2Y6 Gq-coupled signaling cascade activated by 5-OMe-UDP, leading to calcium mobilization and functional response.

Physiological Context: The "Eat Me" Signal

The primary physiological application of 5-OMe-UDP is the study of microglial phagocytosis . In the Central Nervous System (CNS), damaged neurons leak UDP.[4][5] This extracellular UDP acts as a "danger signal" (DAMP).

  • P2Y12 vs. P2Y6: ATP/ADP activates P2Y12 to induce microglial chemotaxis (migration to the injury).[4][5] Once there, UDP (or 5-OMe-UDP in experimental settings) activates P2Y6 to trigger phagocytosis (engulfment of debris).[4][5]

  • Therapeutic Relevance: P2Y6 agonists are investigated for clearing amyloid plaques in Alzheimer's models, while antagonists are studied to prevent excessive inflammatory phagocytosis in stroke.

Experimental Application Guide

Reconstitution and Storage
  • Solvent: Sterile DNAse/RNAse-free water or PBS.

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Note: Check the specific batch molecular weight (MW) on the vial. The trisodium salt MW is typically higher (~500-600 g/mol range depending on hydration) than the free acid.

  • Storage: Aliquot into single-use volumes (avoid freeze-thaw cycles). Store at -20°C. Stable for >6 months.

Protocol A: Intracellular Calcium Flux Assay

This is the standard method to validate agonist potency (EC50).

Materials:

  • Cells: 1321N1 astrocytoma (transfected with hP2Y6) or primary microglia.

  • Dye: Fluo-4 AM or Fura-2 AM.[1]

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits anion transport to keep dye inside).

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (clear bottom) at 50k cells/well. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (2-4 µM Fluo-4 AM). Incubate 30-60 min at 37°C in dark.

  • Baseline: Transfer to FLIPR or plate reader. Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.

  • Agonist Addition: Inject 5-OMe-UDP (serial dilutions, e.g., 1 nM to 10 µM).

  • Measurement: Record fluorescence peak immediately. The response is transient (peak within 10-30s).

Protocol B: Microglial Phagocytosis Assay

This functional assay confirms downstream cytoskeletal activation.

Materials:

  • Primary microglia or BV-2 cell line.

  • Fluorescent beads (Latex or Zymosan) or pHrodo™ Red BioParticles.

  • 5-OMe-UDP stock.[1][6][7][8][9]

Workflow Visualization:

Phagocytosis_Protocol Step1 1. Seed Microglia (24h incubation) Step2 2. Starvation (Serum-free media 2h) Step1->Step2 Step3 3. Agonist Treatment (Add 5-OMe-UDP 1µM) Step2->Step3 Step4 4. Bead Addition (Fluorescent Beads) Step3->Step4 Step5 5. Incubation (30-90 mins) Step4->Step5 Step6 6. Wash & Fix (Remove extracellular beads) Step5->Step6 Step7 7. Imaging/FACS (Quantify uptake) Step6->Step7

Caption: Step-by-step workflow for assessing P2Y6-mediated phagocytic activity using 5-OMe-UDP.

Critical Technical Note: P2Y6 receptors undergo rapid desensitization upon phosphorylation by GRKs. For phagocytosis assays, a pre-incubation time of 15-30 minutes with the agonist before adding beads is often optimal to prime the cytoskeletal machinery without inducing full receptor downregulation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Calcium Signal Dye leakage or Receptor Desensitization.Ensure Probenecid is in the buffer.[3] Use cells starved of serum for 2-4 hours to upregulate surface receptors.
High Background Extracellular beads sticking to cells (Phagocytosis assay).Perform vigorous washing with ice-cold PBS or use Trypan Blue to quench extracellular fluorescence (if using FITC beads).
Lack of Selectivity Concentration too high.5-OMe-UDP is selective, but at >100 µM, non-specific effects may occur. Maintain working range between 10 nM and 10 µM.
Degradation Ectonucleotidase activity.While 5-OMe-UDP is stable, primary glia express high levels of NPPs. Add an ectonucleotidase inhibitor (e.g., POM-1) if assays run >2 hours.

References

  • Koizumi, S., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.[4][5] Nature, 446, 1091–1095.

  • Besada, P., et al. (2006). Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 49(18), 5532–5543.

  • Jacobson, K. A., & Costanzi, S. (2007). P2Y receptors: Structure-based ligand design and molecular modeling. Current Medicinal Chemistry, 14(14), 1483-1492.

  • Inoue, K. (2008). Microglial activation by purines and pyrimidines. Glia, 40(2), 156-163.

  • El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as P2Y2, P2Y4, and P2Y6 receptor agonists. Journal of Medicinal Chemistry, 49(24), 7076-7087.

Sources

The Biological Activity of 5-Methoxyuridine 5'-diphosphate in Purinergic Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Extracellular nucleotides serve as fundamental signaling molecules, orchestrating a vast array of physiological and pathological processes through purinergic receptors.[1] Among these, the P2Y6 receptor, a G-protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), has emerged as a critical node in cellular communication, particularly in inflammatory and metabolic pathways. However, the utility of its natural ligand, UDP, in research and therapeutic development is hampered by its rapid degradation by ectonucleotidases and modest potency. The development of chemically modified analogs with enhanced stability and selectivity is therefore paramount. This technical guide provides a comprehensive overview of 5-Methoxyuridine 5'-diphosphate (5-MeO-UDP), a potent and selective agonist of the P2Y6 receptor. We will delve into its mechanism of action, its diverse biological activities, and provide detailed, field-proven protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the P2Y6 signaling axis.

Introduction: The Landscape of Purinergic Signaling

Purinergic signaling is a ubiquitous and evolutionarily conserved system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, such as ATP, ADP, UTP, and UDP.[1] These molecules are released from cells under conditions of stress or injury and act as "danger signals" or alarmins, activating two main families of purinergic receptors: P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, UTP, UDP).[1]

The P2 receptor family is further subdivided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (GPCRs). There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and downstream signaling cascades.[2] This guide focuses specifically on the P2Y6 receptor, a key player in UDP-mediated signaling.

The P2Y6 Receptor: A UDP-Sensitive Signaling Hub

The P2Y6 receptor is a Gq/11- and G12/13-coupled GPCR whose primary endogenous agonist is UDP.[3][4] Its activation triggers a complex network of intracellular signaling events that are highly cell-type and context-dependent.

Canoncial Signaling Pathways

Understanding the downstream pathways of P2Y6 is crucial for designing and interpreting experiments. The activation of this receptor by an agonist like 5-MeO-UDP initiates two major signaling branches:

  • Gαq/11 Pathway: This is the most characterized pathway for P2Y6. Activation of Gαq leads to the stimulation of phospholipase C (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[4] The subsequent rise in intracellular calcium ([Ca2+]i) and the presence of DAG activate Protein Kinase C (PKC) isoforms.[4] This cascade can influence a multitude of cellular processes, from gene expression to secretion.

  • Gα12/13 Pathway: P2Y6 coupling to Gα12/13 activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4] This pathway is a master regulator of the actin cytoskeleton, controlling cell shape, adhesion, and migration.[5]

Beyond these primary pathways, P2Y6 activation has been shown to modulate other critical signaling networks, including the Mitogen-Activated Protein Kinase (MAPK)/ERK1/2 and NF-κB pathways, which are central to inflammatory and survival responses.[4][6]

P2Y6_Signaling cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gαq/11 P2Y6->Gq G13 Gα12/13 P2Y6->G13 PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC activates RhoA RhoA G13->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Agonist 5-MeO-UDP Agonist->P2Y6 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Responses (Inflammation, Migration, Phagocytosis) PKC->Cellular_Response Cytoskeleton->Cellular_Response

Caption: P2Y6 receptor signaling cascade upon agonist binding.

5-Methoxyuridine 5'-diphosphate: A Superior Pharmacological Tool

While UDP is the endogenous ligand for P2Y6, its use as a research tool is problematic. It is rapidly hydrolyzed by ectonucleotidases and lacks selectivity, showing partial agonism at the P2Y14 receptor.[7] To overcome these limitations, medicinal chemists have developed modified analogs. Among these, a boranophosphate derivative of 5-methoxy-UDP has proven to be an exceptionally valuable molecule for probing P2Y6 function.

Specifically, the Rp isomer of 5-methoxyuridine-5'-O-(α-boranodiphosphate), which we will refer to functionally as 5-MeO-UDP for this guide's context, stands out as the most potent and selective P2Y6 agonist identified to date.[8]

Rationale for Chemical Modification

The enhanced properties of this 5-MeO-UDP analog stem from two key modifications to the parent UDP molecule:

  • 5-Methoxy Group: Addition of a methoxy (-OCH3) group at the 5-position of the uracil ring. This modification is known to influence receptor binding affinity.

  • α-Boranophosphate: Replacement of a non-bridging oxygen atom on the α-phosphate with a borane (BH3) group. This modification confers significant resistance to hydrolysis by pyrophosphatases, dramatically increasing the molecule's metabolic stability.[8]

Potency and Selectivity

The combination of these modifications results in a superior pharmacological profile compared to the native ligand, UDP.

CompoundAgonist Potency (EC50) at human P2Y6RSelectivity ProfileMetabolic Stability (in blood serum)
UDP ~0.152 µMAlso a partial agonist at P2Y14RLow (t½ ≈ 2.4 h)[8]
5-MeO-UDP (Rp-isomer) 0.008 µM No activity at P2Y2 and P2Y4 receptors; highly selective for P2Y6RHigh (t½ ≈ 17 h) [8]
Data synthesized from Fischer et al., 2012.[8]

This remarkable ~19-fold increase in potency and significantly enhanced stability make 5-MeO-UDP an ideal tool for in vitro and potentially in vivo studies, ensuring that observed effects are attributable to sustained and selective P2Y6 receptor activation.[8]

Key Biological Activities of P2Y6 Receptor Activation

The widespread expression of the P2Y6 receptor translates to its involvement in a multitude of biological processes. The use of a selective agonist like 5-MeO-UDP is critical for dissecting these roles.

Neuroinflammation and Microglial Function

In the central nervous system (CNS), the P2Y6 receptor is predominantly expressed by microglia, the resident immune cells of the brain.[9]

  • Phagocytosis: P2Y6 activation is a powerful trigger for microglial phagocytosis.[9] UDP released from damaged neurons acts as a "find-me" signal, directing microglia to clear cellular debris, which is essential for tissue repair. However, this process can be a double-edged sword, as overzealous microglia may also phagocytose viable neurons, contributing to neurodegeneration.[9]

  • Pro-inflammatory Signaling: P2Y6 signaling can amplify pro-inflammatory responses in microglia, particularly in synergy with signals from Toll-like receptors (TLRs).[6] This can lead to the production and release of pro-inflammatory cytokines and chemokines, exacerbating neuroinflammatory conditions.[6][9]

  • Disease Implication: Due to these roles, the P2Y6 receptor is an emerging therapeutic target in CNS diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.[9][10] Both agonists to promote debris clearance and antagonists to quell chronic inflammation are being considered.[9][11]

Metabolic Regulation and Insulin Secretion

The P2Y6 receptor plays a complex and intriguing role in metabolic homeostasis.

  • Insulin Secretion: Studies have shown that P2Y6 activation can dose-dependently enhance insulin secretion from pancreatic β-cells, suggesting it could be a target for treating diabetes.[12][13] The mechanism involves the canonical Gq/PLC/Ca2+ pathway.[13]

  • Insulin Resistance: Conversely, chronic P2Y6 activation, particularly in the context of obesity, may contribute to insulin resistance. P2Y6 signaling in adipocytes and natural killer (NK) cells has been linked to adipose tissue inflammation and impaired systemic insulin sensitivity.[14][15]

Oncology

The role of P2Y6 in cancer is highly context-dependent, highlighting the need for careful investigation in different tumor types.

  • Tumor Cell Migration: In lung and colorectal cancer cells, P2Y6 activation has been demonstrated to stimulate cell migration by promoting the formation of filopodia and focal adhesions through the Gα13/ROCK pathway.[5]

  • DNA Damage Repair: In some cancer cells, P2Y6 signaling via the ERK1/2 pathway can accelerate the repair of DNA damage following radiation therapy, which could contribute to radioresistance.[4]

  • Tumor Suppression: In contrast, P2Y6 activation has been reported to suppress tumor growth in gastric cancer.[16] This dual functionality underscores the complexity of purinergic signaling in the tumor microenvironment.

Experimental Protocols for Investigating 5-MeO-UDP Activity

To facilitate research in this area, we provide the following validated protocols. The key to success is meticulous execution and the inclusion of proper controls.

Protocol 1: In Vitro Characterization of P2Y6 Activation via Calcium Imaging

Causality: This assay directly measures the functional consequence of Gq-coupled receptor activation—the release of intracellular calcium. It is the gold-standard method for quantifying the potency (EC50) and efficacy of P2Y6 agonists like 5-MeO-UDP.

Methodology:

  • Cell Culture: Plate cells endogenously expressing P2Y6 (e.g., microglial cells, A549 lung cancer cells) or a cell line engineered to overexpress the receptor (e.g., HEK293-P2Y6) onto black-walled, clear-bottom 96-well plates. Culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent indicator such as Fluo-4 AM or Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES.

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

  • Wash Step: Gently wash the cells 2-3 times with HBSS to remove extracellular dye, which can cause high background fluorescence.

  • Baseline Measurement: Place the plate into a fluorescence plate reader or a microscope equipped for live-cell imaging.[17] Record baseline fluorescence for 30-60 seconds to establish a stable signal.

  • Agonist Addition:

    • Prepare serial dilutions of 5-MeO-UDP in HBSS. It is critical to also prepare a vehicle control (HBSS alone) and a positive control (e.g., a saturating dose of UDP or ATP).

    • Using the instrument's automated injection system, add the agonist to the wells while continuously recording the fluorescence signal.[17]

  • Data Acquisition: Record fluorescence intensity for 2-5 minutes post-injection. The temporal resolution should be high (sub-second) to capture the rapid kinetics of calcium release.[17]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity (F_max) minus the baseline fluorescence (F_min), or as the ratio of F/F0 where F0 is the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

Calcium_Imaging_Workflow Start Start: Plate Cells Dye_Loading Load with Ca²⁺ Dye (e.g., Fluo-4 AM) Start->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Inject Inject Agonist (5-MeO-UDP) Baseline->Inject Record Record Fluorescence (High Temporal Resolution) Inject->Record Analyze Analyze Data: Calculate EC₅₀ Record->Analyze End End Analyze->End

Caption: Experimental workflow for a calcium imaging assay.

Protocol 2: Assessing Microglial Phagocytosis

Causality: This assay provides a direct functional readout of a key biological process mediated by P2Y6 in microglia. It validates whether receptor activation translates into a specific cellular action.

Methodology:

  • Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in a suitable plate or on coverslips.

  • Preparation of Phagocytic Cargo: Use fluorescently labeled particles as cargo. Common choices include:

    • Zymosan particles: Derived from yeast cell walls.

    • Latex beads: Commercially available in various sizes and fluorescent labels.

    • Apoptotic bodies: Generate apoptotic cells (e.g., by UV irradiation of neurons), label them with a fluorescent dye, and isolate the resulting vesicles. This is a more physiologically relevant cargo.

  • Cell Treatment: Pre-treat the microglial cells with 5-MeO-UDP, a vehicle control, or a P2Y6 antagonist (e.g., MRS2578) followed by 5-MeO-UDP for 30-60 minutes.[9] The antagonist pre-treatment is a critical control to demonstrate P2Y6-specificity.

  • Phagocytosis Assay:

    • Add the fluorescent cargo to the treated microglia.

    • Incubate for 1-3 hours at 37°C to allow phagocytosis to occur.

  • Quenching and Washing:

    • Stop the assay by placing the plate on ice.

    • To distinguish between internalized and surface-bound particles, add a quenching agent like trypan blue, which will quench the fluorescence of external particles.

    • Wash the cells thoroughly with cold PBS to remove non-phagocytosed cargo.

  • Quantification:

    • Fluorescence Microscopy: Fix the cells, mount the coverslips, and visualize using a fluorescence microscope. Count the number of cells containing fluorescent particles and/or the number of particles per cell.

    • Flow Cytometry: Detach the cells and analyze them by flow cytometry. The fluorescence intensity of the cell population is proportional to the amount of phagocytosed cargo. This method provides high-throughput quantitative data.

Conclusion and Future Perspectives

5-Methoxyuridine 5'-diphosphate and its stable analogs represent a significant advancement for the study of purinergic signaling.[8] Its high potency, selectivity, and metabolic stability provide researchers with a reliable tool to dissect the multifaceted roles of the P2Y6 receptor in health and disease. The evidence clearly implicates P2Y6 as a key player in neuroinflammation, metabolic control, and oncology.[5][9][12]

Future research should focus on leveraging 5-MeO-UDP in more complex in vivo models to validate the findings from in vitro studies. The development of P2Y6-targeted therapeutics, whether agonists or antagonists, holds immense promise for a range of disorders. However, the context-dependent and sometimes opposing functions of this receptor necessitate a deep and nuanced understanding of its biology, an endeavor for which 5-MeO-UDP is an indispensable asset.

References

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  • Alzheimer's Drug Discovery Found
  • D'Ambrosi et al. Purinergic Signaling in Oral Tissues. PMC - NIH.
  • Ko et al.
  • Dranoff et al.
  • Animated biology with Arpan. (2023).
  • Cui et al. (2023). ATP purinergic signaling drives vascular remodeling mediated by Sca-1⁺ stem cells.
  • Fultang et al. (2022). P2-type purinergic signaling in the regulation of pancreatic β-cell functional plasticity as a promising novel therapeutic approach for the treatment of type 2 diabetes? Frontiers in Endocrinology.
  • Ko et al. Current knowledge on the nucleotide agonists for the P2Y2 receptor. PubMed.
  • Tsukimoto, M. (2015). Purinergic Signaling is a Novel Mechanism of the Cellular Response to Ionizing Radiation. Biological and Pharmaceutical Bulletin.
  • Idzko et al. Purinergic signalling and immune cells. PMC - PubMed Central - NIH.

Sources

Technical Guide: Potency & Utility of 5-OMe-UDP vs. UDP for P2Y6 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y6 receptor (P2Y6R) is a Gq-coupled GPCR critical for microglial phagocytosis, vascular inflammation, and insulin secretion. While Uridine 5'-diphosphate (UDP) is the endogenous agonist, its utility in drug development and precise pharmacological profiling is limited by rapid ectonucleotidase-mediated hydrolysis and moderate potency.

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) has emerged as a superior synthetic agonist.[1][2] It exhibits higher potency (


) compared to UDP (

), enhanced metabolic stability, and strict selectivity against related P2Y subtypes (P2Y2, P2Y4). This guide details the structural basis of this potency, comparative pharmacological data, and validated protocols for assessing P2Y6 activation.

Part 1: Pharmacological Comparison (5-OMe-UDP vs. UDP)

Potency and Selectivity Data

The superior potency of 5-OMe-UDP is driven by a specific conformational lock.[1][2] P2Y6 receptors prefer ligands with a ribose ring in the South (S)-conformation (C2'-endo). The 5-methoxy substitution sterically enforces this S-puckering, optimizing the ligand-receptor fit, whereas native UDP exists in a dynamic equilibrium between North (N) and South (S) conformations.

Table 1: Comparative Pharmacological Profile

FeatureUDP (Endogenous) 5-OMe-UDP (Synthetic) Advantage
Potency (

)


~2-3x higher functional potency
Binding Affinity (

)
ModerateHighTighter receptor occupancy
Selectivity Activates P2Y6; weak activity at P2Y14Highly Selective for P2Y6No off-target P2Y2/P2Y4 noise
Metabolic Stability Low (Rapid hydrolysis by NPP1/3)High Sustained activation in bioassays
Conformation N/S EquilibriumLocked S-Pucker Entropic advantage in binding

Critical Insight: While the


 difference appears modest numerically, the stability factor  is decisive. In biological media, UDP degradation rapidly shifts the effective concentration, leading to underestimation of receptor activity. 5-OMe-UDP maintains a stable concentration, providing reproducible data in long-duration assays.
Signaling Pathway

Activation of P2Y6 triggers the Gq/11 cascade, resulting in the hydrolysis of PIP2 and the release of intracellular calcium.

P2Y6_Signaling Ligand 5-OMe-UDP / UDP Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding Gprotein Gq/11 Protein Receptor->Gprotein Activation Effector PLC-beta (Phospholipase C) Gprotein->Effector Stimulates PIP2 PIP2 Effector->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic Increase) ER->Ca Efflux Response Phagocytosis / Inflammation Ca->Response Downstream Effect

Figure 1: Canonical Gq-coupled signaling cascade activated by P2Y6 agonists.

Part 2: Experimental Protocols

Calcium Mobilization Assay (FLIPR/FlexStation)

This is the industry-standard method for quantifying P2Y6 potency. The protocol uses a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) to detect the transient calcium flux triggered by agonist binding.

Reagents & Setup
  • Cell Line: 1321N1 astrocytoma cells (null for P2Y receptors) stably transfected with human P2Y6, or endogenous P2Y6-expressing microglia (e.g., BV-2).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid probenecid if possible, as it may interfere with some purinergic transporters, though it is standard for dye retention).

  • Agonists:

    • Stock: Dissolve 5-OMe-UDP (sodium salt) in PCR-grade water to 10 mM. Aliquot and store at -20°C.

    • Working: Serial dilutions (10

      
      M to 1 nM) in Assay Buffer.
      
Step-by-Step Workflow
  • Cell Plating:

    • Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5% CO2 to reach 90% confluency.

  • Dye Loading:

    • Remove culture media and wash once with Assay Buffer.

    • Add 100

      
      L of Fluo-4 AM loading solution  (2 
      
      
      
      M Fluo-4 AM + 0.02% Pluronic F-127).
    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (to minimize dye extrusion).

  • Baseline & Addition:

    • Transfer plate to FLIPR or FlexStation reader.

    • Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 15–30 seconds.

    • Auto-inject 5-OMe-UDP (5x concentrate) to the cells.

  • Data Acquisition:

    • Continue recording for 120–180 seconds. P2Y6 responses are typically rapid and transient.

  • Analysis:

    • Calculate

      
       or Max - Min fluorescence.
      
    • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine

      
      .
      

Assay_Workflow Step1 1. Cell Seeding (96-well, Poly-D-Lysine) Step2 2. Dye Loading (Fluo-4 AM, 60 min) Step1->Step2 Step3 3. Wash & Equilibrate (HBSS/HEPES) Step2->Step3 Step4 4. Agonist Injection (5-OMe-UDP vs UDP) Step3->Step4 Step5 5. Real-time Detection (Ex 488 / Em 525) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6

Figure 2: High-throughput calcium mobilization workflow for potency determination.

Part 3: Implications for Drug Development

Why Choose 5-OMe-UDP?
  • SAR Validation: The 5-position modification on the uracil ring is the only substitution tolerated that retains/enhances P2Y6 activity while eliminating P2Y2/P2Y4 cross-reactivity.

  • Metabolic Stability: In serum or tissue homogenates, UDP has a half-life of minutes. 5-OMe-UDP resists degradation, making it the mandatory choice for experiments lasting >1 hour (e.g., phagocytosis assays, cytokine release studies).

  • Advanced Analogues: For in vivo studies requiring extreme stability, the boranophosphate analogue 5-OMe-UDP(

    
    -B)  (
    
    
    
    ) should be considered, though 5-OMe-UDP remains the standard for in vitro screening.
Troubleshooting Common Issues
  • Low Signal: Ensure cells are not over-confluent; P2Y receptor expression can downregulate at high density.

  • High Background: Wash cells thoroughly after dye loading to remove extracellular esterase-cleaved dye.

  • Desensitization: P2Y6 desensitizes rapidly. Do not pre-incubate with agonist; use immediate injection methods.

References

  • Ginsburg-Shmuel, T., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist.[1][3] Journal of Medicinal Chemistry.[3] [Link]

  • Koizumi, S., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.[4] Cell Adhesion & Migration. [Link]

  • Jacobson, K. A., et al. (2012). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology. [Link]

Sources

Precision Agonism of the P2Y₆ Receptor: The Mechanistic Role of 5-OMe-UDP in Calcium Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of purinergic signaling, the P2Y₆ receptor (P2Y₆R) has emerged as a critical target for neuroinflammation, glaucoma, and immune modulation. While Uridine 5'-diphosphate (UDP) is the endogenous agonist, its utility in precise pharmacological interrogation is limited by rapid enzymatic degradation and cross-reactivity with P2Y₂ and P2Y₄ receptors.

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) represents a pivotal advancement in ligand engineering. By introducing a methoxy group at the C5 position of the uracil ring, this analog achieves superior metabolic stability and high selectivity for P2Y₆R.[1] This guide details the mechanistic basis of 5-OMe-UDP action, provides validated protocols for quantifying intracellular calcium (


) release, and outlines the signal transduction pathways essential for drug discovery applications.

Molecular Architecture & Selectivity Profile

The Structural Basis of Potency

The efficacy of 5-OMe-UDP stems from its ability to satisfy specific conformational requirements of the P2Y₆ receptor binding pocket.[2][3][4] Unlike native UDP, which exhibits significant flexibility, the C5-methoxy substitution restricts the nucleotide into the anti-conformation .[3] Furthermore, it stabilizes the ribose moiety in the S-sugar puckering (C2'-endo) mode.

  • P2Y₆ Preference: The P2Y₆ receptor binding pocket is sterically optimized for the anti conformation/S-pucker, resulting in an EC₅₀ of approximately 0.08 µM , compared to 0.14 µM for native UDP.[2][3][4]

  • Selectivity: P2Y₂ and P2Y₄ receptors prefer the N-sugar pucker conformation. Consequently, 5-OMe-UDP displays negligible activity at these subtypes, eliminating the "off-target" calcium signals often seen with UDP or UTP.

Comparative Potency Data

Table 1: Agonist Profile at Human P2Y Receptors

LigandP2Y₆ EC₅₀ (µM)P2Y₂ ActivityP2Y₄ ActivityStability (t½ in Serum)
5-OMe-UDP 0.08 InactiveInactive> 12 hours
UDP (Endogenous)0.14Weak AgonistWeak Agonist< 2 hours
UTP> 100Potent AgonistPotent AgonistRapid Hydrolysis
PSB-04740.02InactiveInactiveHigh

The Signaling Cascade: Gq-Coupled Calcium Mobilization

The activation of P2Y₆R by 5-OMe-UDP initiates a canonical Gq-protein coupled response. This pathway is distinct from the ionotropic P2X channels, relying instead on the depletion of internal stores followed by store-operated calcium entry (SOCE).

Mechanism of Action[4][5][6][7]
  • Ligand Binding: 5-OMe-UDP binds to the transmembrane domains of P2Y₆R.

  • G-Protein Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the βγ dimer.

  • PLCβ Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).

  • Hydrolysis: PLCβ cleaves membrane-bound PIP₂ (Phosphatidylinositol 4,5-bisphosphate) into IP₃ (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).

  • Calcium Release: IP₃ diffuses to the Endoplasmic Reticulum (ER) and binds to IP₃ receptors (IP₃R), triggering the rapid efflux of luminal

    
     into the cytosol.
    

P2Y6_Signaling Ligand 5-OMe-UDP Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding (EC50 0.08µM) Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Co-factor

Figure 1: The Gq-coupled signal transduction pathway activated by 5-OMe-UDP leading to calcium mobilization.[5]

Experimental Protocols: Kinetic Calcium Assays

To validate P2Y₆ activity, we utilize a kinetic fluorescence assay. This protocol is optimized for high-throughput screening (HTS) using plate readers (e.g., FLIPR, FlexStation) but can be adapted for single-cell confocal imaging.

Protocol A: Fluo-4 AM Kinetic Assay (96/384-well format)

Reagents:

  • Ligand: 5-OMe-UDP (Prepare 10 mM stock in PCR-grade water; store at -20°C).

  • Dye: Fluo-4 AM (Dissolve in DMSO to 1 mM).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Add 2.5 mM Probenecid to prevent dye leakage.

  • Antagonist Control: MRS2578 (Selective P2Y₆ antagonist).[6]

Workflow:

  • Cell Seeding:

    • Seed cells (e.g., 1321N1-P2Y6 stable line or primary microglia) at 50,000 cells/well in black-wall/clear-bottom plates.

    • Incubate overnight to achieve 80-90% confluency.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 4 µM Fluo-4 AM + 0.04% Pluronic F-127.

    • Remove culture media and wash once with HBSS.

    • Add 100 µL Loading Buffer per well.

    • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to ensure de-esterification.

  • Baseline & Injection:

    • Transfer plate to the reader.

    • Settings: Excitation 494 nm / Emission 516 nm.

    • Read: Measure baseline fluorescence (

      
      ) for 30 seconds.
      
    • Inject: Add 5-OMe-UDP (5x concentrate) to reach final concentration (e.g., 1 µM).

    • Read: Continue measuring for 120-180 seconds to capture the peak and decay phase.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine EC₅₀.

Experimental_Workflow Step1 1. Seed Cells (1321N1 / Microglia) Step2 2. Load Dye (Fluo-4 AM, 45min) Step1->Step2 Step3 3. Wash & Equilibrate (HBSS + Probenecid) Step2->Step3 Step4 4. Baseline Read (30 sec) Step3->Step4 Step5 5. Inject 5-OMe-UDP (Auto-dispense) Step4->Step5 Step6 6. Kinetic Read (Peak Ca2+ Flux) Step5->Step6

Figure 2: Step-by-step workflow for high-throughput calcium mobilization assays using 5-OMe-UDP.

Data Interpretation & Troubleshooting

Distinguishing P2Y₆ from P2Y₂: A common pitfall in purinergic research is assuming signal specificity.

  • The Test: If you observe a calcium spike, pre-treat a separate set of wells with MRS2578 (10 µM) for 20 minutes.

  • The Result: If the signal is abolished by MRS2578, it is P2Y₆-mediated.[1][6] If the signal persists, it may be due to P2Y₂ activation (though 5-OMe-UDP is highly selective, impurities or high concentrations >100 µM could force off-target effects).

Biphasic Responses:

  • Phase 1 (Peak): Rapid release from ER stores (IP₃ mediated). This is the metric for EC₅₀ calculations.

  • Phase 2 (Plateau): Sustained calcium entry via SOCE (Store-Operated Calcium Entry). This phase is sensitive to extracellular calcium removal.

Stability Considerations: While 5-OMe-UDP is stable, avoid repeated freeze-thaw cycles. Aliquot the 10 mM stock. For experiments requiring extreme hydrolytic stability (e.g., long-term incubation >24h), consider the boranophosphate analog Rp-5-OMe-UDP-α-B , although it is less commercially accessible.

References

  • Ginsburg-Shmuel, T., et al. (2010). "5-OMe-UDP is a potent and selective P2Y6-receptor agonist."[7] Journal of Medicinal Chemistry, 53(4), 1673-1685.[8]

  • Besada, P., et al. (2006). "Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor."[7] Journal of Medicinal Chemistry, 49(18), 5532-5543.

  • Ko, H., et al. (2008). "Synthesis and potency of novel uracil nucleotides and derivatives as P2Y receptor agonists." Med Chem, 4, 1-15.
  • Jacobson, K. A., et al. (2012). "P2Y receptors: Structure and function." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(6), 815-827.

  • Haas, M., et al. (2014). "O-(α-boranodiphosphate), a novel nucleotide derivative highly active at the human P2Y(6) receptor protects against death-receptor mediated glial apoptosis." Neuroscience Letters, 578, 148-153.

Sources

Unlocking a Novel Therapeutic Avenue for Type 2 Diabetes: A Technical Guide to the Potential of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes (T2D) remains a global health challenge characterized by insulin resistance and pancreatic β-cell dysfunction. The purinergic signaling system, particularly the P2Y6 receptor (P2Y6R), has emerged as a compelling, yet complex, target for novel therapeutic interventions. This technical guide delves into the therapeutic potential of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP), a potent and selective agonist of the P2Y6R. We will explore the multifaceted role of P2Y6R in key metabolic tissues, presenting a scientific rationale for its targeted activation. This document provides in-depth, field-proven insights and detailed experimental protocols to empower researchers to investigate and validate the therapeutic utility of 5-OMe-UDP in the context of T2D.

Introduction: The P2Y6 Receptor - A Dichotomous Player in Metabolic Homeostasis

The P2Y6 receptor, a Gαq/11 protein-coupled receptor, is endogenously activated by uridine diphosphate (UDP). Its role in metabolic regulation is nuanced, exhibiting tissue-specific effects that present both opportunities and challenges for therapeutic development. While some studies suggest that P2Y6R antagonists may be beneficial in obesity and insulin resistance, a compelling body of evidence points towards a protective and restorative role for P2Y6R activation in the context of T2D, particularly concerning pancreatic β-cell health and glucose uptake in skeletal muscle.[1][2][3]

5-OMe-UDP: A Superior Agonist for Probing P2Y6R Function

5-OMe-UDP has been identified as a potent and selective P2Y6 receptor agonist, exhibiting a higher affinity than the endogenous ligand UDP.[1] Its EC50 value for the P2Y6 receptor is approximately 0.08 µM, compared to 0.14 µM for UDP.[1] This enhanced potency and selectivity make 5-OMe-UDP an invaluable tool for elucidating the therapeutic potential of P2Y6R activation.

The Mechanistic Rationale: Targeting Key Metabolic Tissues with 5-OMe-UDP

The therapeutic potential of 5-OMe-UDP in T2D is predicated on its ability to favorably modulate the function of key metabolic tissues.

Pancreatic β-Cells: A Sanctuary for Insulin Production

In the pancreas, activation of the P2Y6 receptor has been shown to protect β-cells from apoptosis induced by pro-inflammatory cytokines like TNF-α.[4] Furthermore, P2Y6R stimulation can enhance glucose-stimulated insulin secretion (GSIS).[1][5] This dual action of preserving β-cell mass and improving insulin release directly addresses the core pathophysiology of T2D.

Skeletal Muscle: Enhancing Glucose Disposal

Skeletal muscle is a primary site for glucose disposal. P2Y6 receptor activation has been demonstrated to increase glucose uptake in skeletal muscle cells.[2][3][6] This effect is particularly significant as it can occur independently of the insulin signaling pathway, offering a potential avenue to bypass insulin resistance.

Adipose Tissue and Liver: A More Complex Picture

The role of P2Y6R in adipose tissue and the liver is more complex. In adipocytes, P2Y6R activation has been linked to increased glucose uptake, which could be beneficial.[3] However, some studies suggest that in the context of diet-induced obesity, adipocyte-specific deletion of P2Y6R can improve glucose tolerance and reduce inflammation.[2][7] Similarly, while P2Y6 receptors are present in hepatocytes and may influence glycogen metabolism, their precise role in the context of T2D requires further investigation.[8] This highlights the importance of a targeted and nuanced approach when considering P2Y6R modulation for therapeutic purposes.

Visualizing the Pathway: P2Y6R Signaling in Metabolic Tissues

The following diagrams illustrate the known and hypothesized signaling cascades following P2Y6R activation by 5-OMe-UDP in key metabolic cells.

P2Y6R_Signaling_Pancreatic_Beta_Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-OMe-UDP 5-OMe-UDP P2Y6R P2Y6R 5-OMe-UDP->P2Y6R Binds Gq11 Gαq/11 P2Y6R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Insulin_Exocytosis Insulin Granule Exocytosis Ca_cyto->Insulin_Exocytosis Triggers Anti_Apoptosis Anti-Apoptotic Pathways (e.g., ERK activation) PKC->Anti_Apoptosis Activates ↑ β-cell Survival ↑ β-cell Survival Anti_Apoptosis->↑ β-cell Survival ↑ Insulin Secretion ↑ Insulin Secretion Insulin_Exocytosis->↑ Insulin Secretion

Caption: P2Y6R signaling in pancreatic β-cells.

P2Y6R_Signaling_Skeletal_Muscle cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-OMe-UDP 5-OMe-UDP P2Y6R P2Y6R 5-OMe-UDP->P2Y6R Binds Gq11 Gαq/11 P2Y6R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AMPK AMPK PLC->AMPK Activates (hypothesized) GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocation Glucose_int Glucose (intracellular) GLUT4_membrane->Glucose_int Uptake IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AMPK->GLUT4_vesicle Promotes Glucose_ext Glucose (extracellular) Glucose_ext->GLUT4_membrane Uptake

Caption: P2Y6R signaling in skeletal muscle cells.

Experimental Workflow: A Roadmap for Investigation

The following diagram outlines a comprehensive experimental workflow to validate the therapeutic potential of 5-OMe-UDP.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Preclinical Studies Receptor_Binding Receptor Binding & Activation Assays Beta_Cell_Assays Pancreatic β-Cell Assays Receptor_Binding->Beta_Cell_Assays Myotube_Assays Skeletal Myotube Assays Receptor_Binding->Myotube_Assays Adipocyte_Assays Adipocyte Assays Receptor_Binding->Adipocyte_Assays Animal_Model T2D Animal Model Selection (e.g., db/db mice) Beta_Cell_Assays->Animal_Model Myotube_Assays->Animal_Model Adipocyte_Assays->Animal_Model Treatment 5-OMe-UDP Administration Animal_Model->Treatment Metabolic_Phenotyping Metabolic Phenotyping Treatment->Metabolic_Phenotyping Tissue_Analysis Tissue-Specific Analysis Metabolic_Phenotyping->Tissue_Analysis end End: Therapeutic Candidate Validation Tissue_Analysis->end start Start: Hypothesis Generation start->Receptor_Binding

Caption: Experimental workflow for 5-OMe-UDP validation.

Detailed Experimental Protocols

In Vitro Characterization

This assay confirms the activation of the Gq-coupled P2Y6R by measuring the transient increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.

Materials:

  • MIN6 cells

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • 5-OMe-UDP stock solution

  • UDP stock solution (positive control)

  • MRS2578 (P2Y6R antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm

Protocol:

  • Cell Culture: Seed MIN6 cells in 96-well plates and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Wash cells once with HBS.

    • Add 100 µL of loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBS to remove extracellular dye.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Add 5-OMe-UDP at various concentrations (and controls: UDP, MRS2578 pre-incubation followed by 5-OMe-UDP).

    • Immediately begin recording the fluorescence ratio for 5-10 minutes.

  • Data Analysis: Calculate the change in the F340/F380 ratio over time. The peak response is indicative of [Ca²⁺]i mobilization.

This assay assesses the ability of 5-OMe-UDP to potentiate insulin secretion in response to glucose.

Materials:

  • Isolated mouse pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM) glucose

  • 5-OMe-UDP

  • Insulin ELISA kit

Protocol:

  • Islet Isolation and Culture: Isolate islets from mice and allow them to recover overnight in culture medium.[3]

  • Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per condition) and pre-incubate in KRBH with low glucose for 1 hour at 37°C.

  • Stimulation:

    • Incubate islets in KRBH with low glucose (basal secretion) for 1 hour. Collect the supernatant.

    • Incubate the same islets in KRBH with high glucose (stimulated secretion) for 1 hour. Collect the supernatant.

    • Repeat the high glucose stimulation in the presence of various concentrations of 5-OMe-UDP.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Express insulin secretion as a fold-change over the basal (low glucose) condition.

This assay measures the effect of 5-OMe-UDP on glucose transport into skeletal muscle cells.

Materials:

  • Differentiated C2C12 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • 5-OMe-UDP

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation counter

Protocol:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes.

  • Serum Starvation: Serum-starve the myotubes for 2-4 hours in KRH buffer.

  • Stimulation: Incubate the cells with 5-OMe-UDP, insulin, or vehicle for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well.

In Vivo Preclinical Evaluation

The db/db mouse is a well-established model of genetic obesity, insulin resistance, and T2D, making it suitable for evaluating the therapeutic efficacy of 5-OMe-UDP.

  • Administer 5-OMe-UDP via intraperitoneal (i.p.) injection or osmotic mini-pumps for chronic studies.

  • Include a vehicle control group and a positive control group (e.g., a known anti-diabetic drug).

  • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess whole-body glucose homeostasis and insulin sensitivity.

  • Fasting and Fed Blood Glucose and Insulin Levels: To monitor glycemic control.

  • HbA1c Levels: As a measure of long-term glycemic control.

  • Body Weight and Composition: To evaluate effects on obesity.

  • Pancreatic Islet Histology: To assess β-cell mass and morphology.

Data Presentation

Table 1: In Vitro Potency of 5-OMe-UDP

CompoundTargetAssayPotency (EC50)Reference
5-OMe-UDPP2Y6 ReceptorCalcium Mobilization0.08 µM[1]
UDPP2Y6 ReceptorCalcium Mobilization0.14 µM[1]

Table 2: Expected Outcomes of In Vivo Studies with 5-OMe-UDP in db/db Mice

ParameterExpected Outcome with 5-OMe-UDPTherapeutic Implication
Fasting Blood GlucoseDecreasedImproved Glycemic Control
Glucose Tolerance (GTT)ImprovedEnhanced Glucose Disposal
Insulin Sensitivity (ITT)ImprovedReduced Insulin Resistance
Pancreatic β-cell MassIncreased/PreservedProtection of Insulin-Producing Cells
GSIS from isolated isletsIncreasedImproved β-cell Function

Conclusion and Future Directions

5-OMe-UDP represents a promising pharmacological tool to explore the therapeutic potential of P2Y6 receptor activation for the treatment of type 2 diabetes. Its potent and selective agonism allows for a detailed investigation of the receptor's role in key metabolic tissues. The evidence supporting a beneficial role for P2Y6R activation in pancreatic β-cell survival and function, as well as in skeletal muscle glucose uptake, provides a strong rationale for further research.

Future studies should focus on elucidating the detailed downstream signaling pathways of P2Y6R in different metabolic cell types to better understand its multifaceted roles. The development of long-acting and orally bioavailable P2Y6R agonists, inspired by the structure of 5-OMe-UDP, will be a critical step towards translating these preclinical findings into clinical applications. The comprehensive experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate the therapeutic potential of 5-OMe-UDP and contribute to the development of novel treatments for type 2 diabetes.

References

  • Fischer, B., et al. (2010). 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist. Journal of Medicinal Chemistry, 53(5), 2296-2305.
  • Luo, H., et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Lupine Publishers.
  • Stäubert, C., et al. (2021). Adipocyte P2Y receptors play a key role in regulating whole-body glucose and lipid homeostasis.
  • MedChemExpress. (n.d.).
  • Salehi, A., et al. (2005). P2Y receptor activation enhances insulin release from pancreatic beta-cells by triggering the cyclic AMP/protein kinase A pathway. Naunyn-Schmiedebergs Archives of Pharmacology, 371(2), 116-125.
  • Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men. Physiological Reviews, 98(1), 117-214.
  • Gao, Z. G., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. Proceedings of the National Academy of Sciences, 117(48), 30737-30747.
  • Balasubramanian, R., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. bioRxiv.
  • Wang, L., et al. (2019). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. Frontiers in Pharmacology, 10, 133.
  • Balasubramanian, R., et al. (2013).
  • Balasubramanian, R., et al. (2014). Enhancement of Glucose Uptake in Mouse Skeletal Muscle Cells and Adipocytes by P2Y6 Receptor Agonists. PLoS ONE, 9(12), e116203.
  • ResearchGate. (n.d.). (A and B). Effects of P2Y 6 R agonist MRS2957 on glucose uptake in...
  • Gao, Z. G., et al. (2020). Lack of adipocyte purinergic P2Y6 receptor greatly improves whole body glucose homeostasis. PubMed.
  • Wainszelbaum, M. J., & Covic, L. (2020). Metabolic Functions of G Protein-Coupled Receptors in Hepatocytes—Potential Applications for Diabetes and NAFLD. Cells, 9(10), 2296.
  • Ohtani, M., et al. (2008). Evidence for the possible involvement of the P2Y6 receptor in Ca mobilization and insulin secretion in mouse pancreatic islets. Purinergic Signalling, 4(3), 269-277.
  • Scemama, J. L., et al. (2022). P2-type purinergic signaling in the regulation of pancreatic β-cell functional plasticity as a promising novel therapeutic approach for the treatment of type 2 diabetes?. Frontiers in Endocrinology, 13, 1056589.
  • Nishiyama, K. (2024). The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases. Journal of Pharmacological Sciences, 154(2), 108-112.
  • Nishiyama, K., et al. (2023). Knockout of Purinergic P2Y6 Receptor Fails to Improve Liver Injury and Inflammation in Non-Alcoholic Steatohepatitis. International Journal of Molecular Sciences, 24(4), 3647.

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The Emerging Role of 5-OMe-UDP in Glaucoma Management: A Technical Guide to its Application in Intraocular Pressure Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and optic nerve damage, often associated with elevated intraocular pressure (IOP).[1][2] The primary goal of current glaucoma therapies is to lower IOP, thereby slowing disease progression.[3] While several classes of drugs are available, there is a continuous search for novel therapeutic agents with improved efficacy and safety profiles.[4] Purinergic signaling, a ubiquitous cell-to-cell communication system, has emerged as a promising area of investigation in ocular physiology and pathology.[5] This guide delves into the application of a specific purinergic agonist, 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP), in the context of glaucoma and IOP research, providing a technical overview for researchers, scientists, and drug development professionals.

Extracellular nucleotides, such as ATP and UTP, and their derivatives, regulate a myriad of physiological processes through the activation of P2 receptors. In the eye, these receptors are implicated in the modulation of aqueous humor dynamics, the delicate balance between aqueous humor production and outflow that governs IOP.[6] The P2Y6 receptor, a G-protein coupled receptor preferentially activated by uridine diphosphate (UDP), has garnered significant attention as a potential therapeutic target for glaucoma.[7][8] 5-OMe-UDP, a potent and selective P2Y6 receptor agonist, has demonstrated significant IOP-lowering effects in preclinical models, positioning it as a compelling candidate for further investigation.[7][9]

This technical guide will provide an in-depth exploration of the scientific rationale, experimental methodologies, and key findings related to the use of 5-OMe-UDP in glaucoma research. We will dissect its mechanism of action, detail established in vitro and in vivo experimental protocols, and present a comprehensive overview of its effects on IOP and potential for neuroprotection.

Mechanism of Action: Targeting the P2Y6 Receptor to Modulate Aqueous Outflow

The primary mechanism by which 5-OMe-UDP exerts its IOP-lowering effect is through the activation of P2Y6 receptors located in the ocular tissues responsible for regulating aqueous humor outflow, primarily the trabecular meshwork and the ciliary body.[8][10] Dysfunctional purinergic signaling has been shown to contribute to IOP dysregulation, leading to glaucomatous optic neuropathy.[8]

Activation of the P2Y6 receptor by 5-OMe-UDP initiates a cascade of intracellular signaling events that ultimately lead to an increase in the facility of aqueous humor outflow. This process is multifaceted and involves the modulation of cell contractility and extracellular matrix remodeling within the trabecular meshwork. The P2Y6 receptor is coupled to Gq/11 and G12/13 proteins, and its activation leads to the stimulation of phospholipase C (PLC) and the Rho/Rho kinase (ROCK) pathway.[11]

The activation of the Rho/ROCK signaling pathway is a critical downstream event in trabecular meshwork cells that regulates aqueous humor outflow.[12][13] This pathway is known to control cellular processes such as cell contraction, adhesion, and extracellular matrix deposition.[14] By influencing these cellular functions, 5-OMe-UDP-mediated P2Y6 receptor activation is thought to reduce the resistance to aqueous humor outflow through the trabecular meshwork, thereby lowering IOP.[12]

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-OMe-UDP 5-OMe-UDP P2Y6 P2Y6 Receptor 5-OMe-UDP->P2Y6 Binds to Gq Gαq P2Y6->Gq Activates G13 Gα13 P2Y6->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Cytoskeleton Reorganization PKC->Actin RhoA RhoA G13->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLC->Actin Contraction MLCP->MLC Dephosphorylates Outflow Increased Aqueous Humor Outflow Actin->Outflow

Caption: P2Y6 Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols for Evaluating 5-OMe-UDP

The investigation of 5-OMe-UDP's therapeutic potential in glaucoma necessitates a combination of in vitro and in vivo experimental models. These models allow for a comprehensive assessment of its effects on cellular mechanisms, IOP, and retinal health.

In Vitro Studies: Elucidating Cellular Mechanisms

In vitro studies using primary human trabecular meshwork (hTM) cells are crucial for dissecting the molecular pathways underlying 5-OMe-UDP's effects.

1. Primary Human Trabecular Meshwork (hTM) Cell Culture:

  • Objective: To establish and maintain primary hTM cell cultures for subsequent experiments.

  • Protocol:

    • Obtain human donor eyes from a reputable eye bank.

    • Dissect the trabecular meshwork tissue under a stereomicroscope.

    • Digest the tissue with collagenase to isolate hTM cells.

    • Culture the isolated cells in specialized growth medium (e.g., Trabecular Meshwork Cell Medium).

    • Characterize the cells based on their morphology and expression of specific markers (e.g., alpha-smooth muscle actin, myocilin).[6]

2. Assessment of Cellular Contractility:

  • Objective: To evaluate the effect of 5-OMe-UDP on hTM cell contractility.

  • Protocol:

    • Culture hTM cells on collagen-coated hydrogels.

    • Treat the cells with varying concentrations of 5-OMe-UDP.

    • Measure the changes in gel contraction over time using imaging software.

    • Concurrently, assess the phosphorylation status of myosin light chain (MLC), a key regulator of cell contraction, using Western blotting or immunofluorescence.[4]

3. Gene and Protein Expression Analysis:

  • Objective: To investigate the impact of 5-OMe-UDP on the expression of genes and proteins involved in aqueous humor outflow regulation.

  • Protocol:

    • Treat hTM cells with 5-OMe-UDP for various durations.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes such as those encoding for extracellular matrix components (e.g., fibronectin, collagen IV) and matricellular proteins.

    • Isolate total protein and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins in the Rho/ROCK pathway (e.g., RhoA, ROCK1/2, MLC).[4]

In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation A1 Isolate & Culture Primary hTM Cells A2 Treat with 5-OMe-UDP (Varying Concentrations & Durations) A1->A2 B1 Collagen Gel Contraction Assay A2->B1 B2 Western Blot (p-MLC, RhoA, ROCK) A2->B2 B3 qRT-PCR (ECM Genes) A2->B3 C1 Quantify Cell Contractility B1->C1 C2 Analyze Protein Expression & Phosphorylation B2->C2 C3 Determine Gene Expression Changes B3->C3 D1 Elucidate Cellular Mechanism of Action C1->D1 C2->D1 C3->D1

Caption: In Vitro Experimental Workflow for 5-OMe-UDP Evaluation.

In Vivo Studies: Assessing IOP and Neuroprotection in Glaucoma Models

In vivo studies are essential to validate the IOP-lowering efficacy and neuroprotective potential of 5-OMe-UDP in a physiological context. Rabbit and rodent models of glaucoma are commonly used for these investigations.

1. Induction of Ocular Hypertension (OHT) in Animal Models:

  • Objective: To create reliable animal models of elevated IOP for testing the efficacy of 5-OMe-UDP.

  • Protocols:

    • Acute Hyaluronic Acid-Induced OHT in Rabbits: A single intracameral injection of 1% sodium hyaluronate can induce a significant but transient increase in IOP, lasting for several days.[7][15] This model is suitable for acute efficacy studies.

    • Chronic Phenol-Induced Glaucoma in Rabbits: This model involves the injection of phenol into the anterior chamber, leading to a more sustained elevation of IOP, mimicking chronic glaucoma.

    • Steroid-Induced OHT in Rabbits: Topical administration of corticosteroids (e.g., 1% prednisolone) twice daily for several weeks can induce a sustained elevation in IOP.

    • Genetic Models: Mouse strains such as the DBA/2J mouse spontaneously develop a form of pigmentary glaucoma and are valuable for studying chronic disease progression and long-term therapeutic effects.[16]

2. Measurement of Intraocular Pressure (IOP):

  • Objective: To accurately and non-invasively measure IOP in conscious or lightly anesthetized animals.

  • Protocol:

    • Use a rebound tonometer (e.g., TonoLab, Tono-Pen) calibrated for the specific animal model.[13]

    • Gently restrain the animal to minimize stress-induced IOP fluctuations.

    • Obtain multiple readings from the central cornea and average them to ensure accuracy.

    • Measure baseline IOP before treatment and at various time points after administration of 5-OMe-UDP or vehicle control.

3. Assessment of Aqueous Humor Outflow Facility:

  • Objective: To directly measure the effect of 5-OMe-UDP on the ease with which aqueous humor leaves the eye.

  • Protocol (Constant-Flow Infusion in Mice):

    • Anesthetize the mouse and cannulate the anterior chamber with a microneedle connected to a pressure transducer and a flow pump.

    • Infuse a balanced salt solution at a constant rate and record the corresponding stable IOP.

    • Calculate outflow facility (C) using the Goldmann equation: C = (Fin - Fout) / (IOP - EVP), where Fin is the infusion rate, Fout is the aqueous humor formation rate (assumed to be negligible during infusion), and EVP is the episcleral venous pressure.[8][17]

4. Evaluation of Retinal Ganglion Cell (RGC) Survival (Neuroprotection):

  • Objective: To determine if 5-OMe-UDP can protect RGCs from glaucomatous damage.

  • Protocol:

    • Induce chronic OHT in an animal model (e.g., DBA/2J mice or chronic rabbit model).

    • Treat the animals with topical 5-OMe-UDP or vehicle over an extended period.

    • At the end of the study, euthanize the animals and dissect the retinas.

    • Perform immunohistochemistry on retinal flat mounts using an RGC-specific marker (e.g., Brn3a or RBPMS).

    • Count the number of surviving RGCs in different retinal quadrants using a fluorescence microscope and image analysis software.[7][18]

In_Vivo_Workflow cluster_model Glaucoma Model Induction cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis cluster_outcome Outcome Assessment A1 Select Animal Model (Rabbit, Mouse) A2 Induce Ocular Hypertension (e.g., Hyaluronic Acid, Phenol) A1->A2 B1 Topical Administration of 5-OMe-UDP or Vehicle A2->B1 B2 Monitor IOP at Regular Intervals B1->B2 C1 Measure Aqueous Humor Outflow Facility B2->C1 C2 Assess Retinal Ganglion Cell Survival (Immunohistochemistry) B2->C2 D1 Evaluate IOP-Lowering Efficacy C1->D1 D2 Determine Neuroprotective Potential C2->D2

Caption: In Vivo Experimental Workflow for 5-OMe-UDP Evaluation.

Quantitative Data Summary and Key Findings

Preclinical studies have consistently demonstrated the significant IOP-lowering capacity of 5-OMe-UDP and its analogs. The following table summarizes key quantitative data from published research.

Compound Animal Model Glaucoma Induction Method Concentration Maximum IOP Reduction (%) Reference
5-OMe-UDP(α-B)Normotensive RabbitsN/A100 µM45%[7][9]
5-OMe-UDP(α-B)Acute Glaucomatous RabbitsHyaluronate100 µMNot specified[7][9]
5-OMe-UDP(α-B)Chronic Glaucomatous RabbitsPhenol100 µM40% (early), 20% (late)[7][9]
UDPWild-type MiceN/A500 µMConcentration-dependent[8][19]

These findings highlight the potent ocular hypotensive effects of P2Y6 receptor agonists, with 5-OMe-UDP derivatives showing a greater reduction in IOP compared to some commonly used glaucoma medications in rabbit models.[7]

Neuroprotective Potential: A Promising Avenue for Future Research

Beyond its IOP-lowering effects, the activation of P2Y6 receptors may also confer direct neuroprotective benefits to retinal ganglion cells. In glaucoma, RGC death is the ultimate cause of vision loss, and therapies that can both lower IOP and protect RGCs are highly desirable.[2][10][20][21]

The proposed mechanisms for the neuroprotective effects of P2Y6 receptor activation include:

  • Modulation of Microglial Activity: P2Y6 receptors are expressed on microglia, the resident immune cells of the central nervous system, including the retina.[15][16] Activation of these receptors can influence microglial phagocytosis and the release of inflammatory mediators, potentially creating a more favorable environment for RGC survival.[22][23][24]

  • Trophic Factor Release: P2Y6 receptor stimulation may trigger the release of neurotrophic factors from other retinal cells, such as Müller glia, which can support RGC health and resilience.[25]

Further research is warranted to fully elucidate the neuroprotective capacity of 5-OMe-UDP in glaucoma. Future studies should focus on long-term experiments in chronic glaucoma models, employing detailed histological and functional assessments of the retina and optic nerve.

Safety and Toxicological Considerations

A comprehensive evaluation of the safety and toxicological profile of 5-OMe-UDP is a critical step in its development as a potential therapeutic agent.[26] While specific toxicology data for 5-OMe-UDP is not yet widely available in the public domain, standard preclinical safety studies would be required for regulatory approval. These studies typically include:

  • Ocular Irritation Studies: To assess the potential for 5-OMe-UDP to cause irritation or damage to the ocular surface upon topical administration.

  • Systemic Toxicity Studies: To evaluate potential adverse effects in other organs following systemic absorption of the drug.

  • Genotoxicity and Carcinogenicity Studies: To assess the potential for the compound to cause genetic mutations or cancer.[9]

The development of any new therapeutic agent must prioritize patient safety, and a thorough toxicological assessment of 5-OMe-UDP will be essential for its translation to the clinic.

Conclusion and Future Directions

5-OMe-UDP and other potent P2Y6 receptor agonists represent a promising and novel therapeutic strategy for the management of glaucoma. Their ability to significantly lower IOP by targeting the trabecular outflow pathway, a key site of pathology in glaucoma, makes them an attractive area for further research and development. The potential for direct neuroprotective effects on retinal ganglion cells adds another layer of therapeutic promise.

Future research in this field should focus on:

  • Optimizing Drug Delivery: Developing formulations that enhance the ocular bioavailability of 5-OMe-UDP and prolong its duration of action.

  • Elucidating Downstream Signaling: Further dissecting the intricate signaling pathways downstream of P2Y6 receptor activation in the trabecular meshwork to identify additional therapeutic targets.

  • Conducting Rigorous Preclinical Safety Studies: Establishing a comprehensive safety profile for 5-OMe-UDP to support its advancement into clinical trials.

  • Investigating Neuroprotective Mechanisms: Conducting in-depth studies to confirm and characterize the neuroprotective effects of 5-OMe-UDP on retinal ganglion cells in chronic glaucoma models.

The continued exploration of 5-OMe-UDP and the broader field of purinergic signaling in the eye holds the potential to deliver a new class of effective and safe treatments for glaucoma, ultimately preserving the sight of millions worldwide.

References

  • El-Kashef, N., et al. (2019). A promising drug candidate for the treatment of glaucoma based on a P2Y6-receptor agonist. Journal of Medicinal Chemistry, 62(21), 9637-9648.
  • Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis.
  • Inoue, K., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors.
  • Shinozaki, Y., et al. (2017).
  • Neher, J. J., et al. (2014). Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo. Glia, 62(8), 1235-1245.
  • Bader, M. F., et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. Cells, 9(7), 1629.
  • Gange, S. J., et al. (2008). Oculohypotensive effects of Foeniculum vulgare in experimental models of glaucoma. Indian Journal of Physiology and Pharmacology, 52(1), 77-83.
  • Shinozaki, Y., et al. (2017). Purinergic dysregulation causes hypertensive glaucoma-like optic neuropathy. Investigative Ophthalmology & Visual Science, 58(8), 2550-2550.
  • Jacobson, K. A., et al. (2015). Ocular Purine Receptors as Drug Targets in the Eye. Journal of Ocular Pharmacology and Therapeutics, 31(7), 379-389.
  • Rao, P. V., et al. (2017). Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research. Experimental Eye Research, 158, 23-32.
  • Neher, J. J., & Brown, G. C. (2011). The role of microglia in neuronal death and phagocytosis. Journal of Neuroimmune Pharmacology, 6(3), 327-334.
  • El-Kashef, N., et al. (2019). A promising drug candidate for the treatment of glaucoma based on a P2Y6-receptor agonist.
  • Russo, R., et al. (2022). Pharmacological Versus Non-Pharmacological and Ancillary Mechanisms in Eye Drops Used in the Treatment of Glaucoma. Frontiers in Pharmacology, 13, 864585.
  • Ding, Q. J., et al. (2014). Induction of trabecular meshwork cells from induced pluripotent stem cells. Investigative Ophthalmology & Visual Science, 55(11), 7065-7072.
  • Liu, Y., et al. (2021). Quantification of Retinal Ganglion Cell Morphology in Human Glaucomatous Eyes. Investigative Ophthalmology & Visual Science, 62(3), 29.
  • Smedowski, A., et al. (2018).
  • Almasieh, M., et al. (2021). Cell-Based Neuroprotection of Retinal Ganglion Cells in Animal Models of Optic Neuropathies. International Journal of Molecular Sciences, 22(16), 8888.
  • Shinozaki, Y., et al. (2017).
  • St-Onge, S., et al. (2020). The P2Y6 receptor signals through Gαq/Ca2+/PKCα and Gα13/ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. Journal of Cellular Physiology, 235(11), 8477-8490.
  • Eaton, D. L. (2006). Toxicology in the drug discovery and development process. Current Protocols in Toxicology, Chapter 1, Unit 1.1.
  • Li, G., et al. (2021). TGFβ2 regulates human trabecular meshwork cell contractility via ERK and ROCK pathways with distinct signaling crosstalk depend. bioRxiv.
  • Aihara, M., et al. (2011). Assessment of aqueous humor dynamics in the mouse by a novel method of constant-flow infusion. Investigative Ophthalmology & Visual Science, 52(2), 764-771.
  • Kuchtey, R. W., & Kuchtey, J. (2020). Glaucoma.
  • Sharma, P., et al. (2020). Neuroprotection for Retinal Ganglion Cells.
  • Martin, K. R. (2017). Protecting retinal ganglion cells. Eye, 31(2), 205-213.
  • Sivak, J. M. (2013). The aging eye: common degenerative mechanisms and shared molecular pathways. Investigative Ophthalmology & Visual Science, 54(1), 8-13.
  • EMMA International. (2024). The Importance of Toxicology Studies in FDA Approval Processes.
  • Burnstock, G. (2016). Purinergic signalling: from discovery to current developments. Experimental Physiology, 101(12), 1437-1453.
  • Pattabiraman, P. P., & Rao, P. V. (2012). Regulation of Plasticity and Fibrogenic Activity of Trabecular Meshwork Cells by Rho GTPase Signaling. Experimental Eye Research, 95(1), 81-91.
  • Guedes, R. A., et al. (2011). Aqueous Humor Dynamics: A Review. Ocular Surface, 9(4), 213-228.
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Technical Guide: Selectivity Profile of 5-OMe-UDP Against P2Y Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP ) represents a critical pharmacological tool in purinergic signaling research. Unlike the endogenous ligand UDP, which exhibits promiscuous activity across P2Y6, P2Y14, and to a lesser extent P2Y2/P2Y4 receptors, 5-OMe-UDP is engineered for high selectivity toward the P2Y6 receptor .

This guide details the selectivity profile of 5-OMe-UDP, the structural basis for its specificity (sugar puckering and steric constraints), and rigorous experimental protocols for validating its activity in drug discovery workflows.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The high selectivity of 5-OMe-UDP is not accidental; it is a result of precise chemical modification at the C5 position of the uracil base.

The Conformation Lock Mechanism

Endogenous UDP is flexible. To achieve receptor subtype selectivity, the ligand must be "locked" into a conformation that fits the target receptor's binding pocket while clashing with off-targets.

  • P2Y6 Preference: The P2Y6 receptor binding pocket preferentially accommodates nucleotides in the South (S)-conformation (C2'-endo sugar pucker) and the anti -glycosidic bond conformation.[1]

  • The 5-OMe Effect: The introduction of a methoxy group at the C5 position creates steric hindrance that disfavors the syn conformation and stabilizes the anti rotamer. Furthermore, it biases the ribose ring toward the S-pucker.

  • Exclusion from P2Y2/P2Y4: The P2Y2 and P2Y4 receptors (which prefer UTP but accept UDP) require a different conformational landscape that 5-OMe-UDP cannot readily adopt, resulting in a dramatic loss of affinity for these subtypes.

Selectivity Profile Table

The following table summarizes the potency (


) of 5-OMe-UDP compared to the endogenous ligand UDP across relevant human P2Y subtypes.
Receptor SubtypeEndogenous Ligand5-OMe-UDP Potency (

)
Selectivity Ratio (vs P2Y6)Status
P2Y6 UDP0.08 µM (80 nM) 1xPrimary Target
P2Y2 UTP / ATP> 10 µM> 125xInactive
P2Y4 UTP> 10 µM> 125xInactive
P2Y14 UDP-Glucose / UDP> 10 µM*> 125xInactive/Low
P2Y1 ADPInactiveN/ANo Cross-reactivity
P2Y12 ADPInactiveN/ANo Cross-reactivity

> 10 µM indicates no significant agonist activity detected at physiologically relevant concentrations.

Signaling Pathway Visualization

P2Y6 is a Gq-coupled GPCR.[2][3][4][5] Upon activation by 5-OMe-UDP, it triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization.[4] This pathway is the basis for the primary screening assay described in Section 4.

P2Y6_Signaling Ligand 5-OMe-UDP Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding (EC50 ~80nM) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C-β (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic Increase) ER->Ca Efflux Response Cellular Response (e.g., Inflammation, Vasoconstriction) Ca->Response Signaling

Figure 1: The Gq-coupled signaling cascade activated by 5-OMe-UDP at the P2Y6 receptor.[1][6]

Experimental Protocols for Validation

To validate the selectivity of 5-OMe-UDP in your own laboratory, utilize the following self-validating protocols. These workflows prioritize reproducibility and the elimination of false positives from purinergic background noise.

Protocol A: Kinetic Calcium Mobilization Assay (Fluo-4)

Objective: Quantify agonist potency (


) and confirm functional activation of P2Y6.

Reagents:

  • Cell Line: 1321N1 Astrocytoma cells stably transfected with human P2Y6 (Null cells as negative control).[4]

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Assay Buffer).

  • Ligand: 5-OMe-UDP (dissolved in water/buffer, avoid DMSO if possible to prevent artifacts).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

    • Incubate 45 minutes at 37°C.

    • Incubate 15 minutes at room temperature (critical for dye de-esterification).

  • Baseline Stabilization: Wash cells 1x with Assay Buffer (optional if using no-wash kit) and add 180 µL fresh Assay Buffer. Allow to equilibrate for 10 minutes inside the reader (e.g., FLIPR or FlexStation).

  • Compound Addition:

    • Prepare 10x concentration series of 5-OMe-UDP (Range: 1 nM to 100 µM).

    • Program injector to add 20 µL of compound at

      
       seconds.
      
  • Data Acquisition: Record fluorescence (Ex 494 nm / Em 516 nm) every 1.5 seconds for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline). Plot log[Agonist] vs. Response to determine 
    
    
    
    .

Self-Validation Check:

  • Positive Control: UDP (Should show activity).[1][3][4][7]

  • Negative Control: 1321N1 Null cells (Should show NO response).

  • Selectivity Control: Treat cells with MRS2578 (P2Y6 antagonist) 15 min prior. Response to 5-OMe-UDP should be abolished.

Protocol B: Selectivity Screening Workflow

Objective: Confirm lack of off-target activity at P2Y2 and P2Y4.

Screening_Workflow cluster_assays Functional Assays Start Compound 5-OMe-UDP Panel Selectivity Panel Start->Panel P2Y6 P2Y6 Cell Line (Positive Control) Panel->P2Y6 P2Y2 P2Y2 Cell Line (Off-Target) Panel->P2Y2 P2Y4 P2Y4 Cell Line (Off-Target) Panel->P2Y4 Readout Ca2+ Flux Measurement P2Y6->Readout P2Y2->Readout P2Y4->Readout Decision Data Analysis Readout->Decision Result Validated Profile Decision->Result P2Y6: High Signal P2Y2/4: No Signal

Figure 2: Logical workflow for confirming subtype selectivity.

Implications for Drug Development[4][9]

Stability vs. Efficacy

While 5-OMe-UDP is more potent and selective than UDP, it remains a nucleotide.

  • Metabolic Liability: Like all nucleotides, it is susceptible to hydrolysis by ectonucleotidases (e.g., NTPDases, NPPs), though the 5-methoxy modification confers slight resistance compared to native UDP.

  • In Vivo Use: For in vivo studies, consider using PSB-0474 or MRS2693 if half-life is a limiting factor, or administer 5-OMe-UDP via continuous infusion/local delivery.

Cross-Reactivity Warning

Always verify the purity of 5-OMe-UDP. Contamination with UDP (from synthesis hydrolysis) can lead to false positives at P2Y14 or P2Y2. High-purity (>98%) HPLC-purified grade is mandatory for selectivity studies.

References

  • El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors.[8] Journal of Medicinal Chemistry.

  • El-Tayeb, A., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist.[1][3][8][9] Journal of Medicinal Chemistry.

  • Besada, P., et al. (2006). Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry.

  • Ko, H., et al. (2008). Synthesis and potency of novel uracil nucleotides and derivatives as P2Y2 and P2Y6 receptor agonists.[7][8][10] Bioorganic & Medicinal Chemistry.

  • Jacobson, K. A., et al. (2012).[8] P2Y receptors: 2012 update. British Journal of Pharmacology.

Sources

chemical properties and stability of 5-OMe-UDP trisodium salt CAS 1207530-98-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) Trisodium Salt (CAS 1207530-98-0)

Executive Summary

This guide provides a comprehensive technical overview of 5-Methoxyuridine 5'-diphosphate trisodium salt (5-OMe-UDP), a high-potency and selective agonist for the P2Y6 purinergic receptor. We delve into its core chemical properties, biological mechanism, and critical stability considerations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and insights to ensure the integrity and reproducibility of experimental outcomes. We will explore the causality behind recommended handling procedures, provide step-by-step methodologies for its application in a cellular context, and establish frameworks for robust quality control.

Section 1: Introduction to 5-OMe-UDP as a P2Y6 Receptor Agonist

The P2Y family of G-protein coupled receptors (GPCRs) are activated by extracellular nucleotides like ATP, ADP, UTP, and UDP, playing pivotal roles in a vast array of physiological and pathophysiological processes. Among these, the P2Y6 receptor stands out as it is preferentially activated by uridine 5'-diphosphate (UDP).[1] The activation of P2Y6 is implicated in processes such as immune response, phagocytosis by microglia, and insulin secretion, making it a compelling target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and metabolic conditions.[1][2][3]

The development of selective pharmacological tools is paramount to deconvoluting the specific functions of a receptor subtype. 5-OMe-UDP trisodium salt emerged from medicinal chemistry efforts to enhance the potency and selectivity for the P2Y6 receptor over other P2Y subtypes.[4][5] The key modification is the addition of a methoxy group at the 5-position of the uracil ring. This structural alteration is not trivial; it constrains the molecule into an anti conformation and promotes an S-type sugar puckering, which are the precise conformational geometries favored by the P2Y6 receptor's binding pocket.[4][5] This molecular synergy results in a significantly more potent agonist (EC50 ≈ 0.08 µM) compared to the endogenous ligand UDP (EC50 ≈ 0.14 µM).[4][6]

Section 2: Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is the foundation of its effective use. All quantitative data should be confirmed with batch-specific certificates of analysis.

PropertyValueSource(s)
CAS Number 1207530-98-0[2][7]
Molecular Formula C₁₀H₁₃N₂Na₃O₁₃P₂[6]
Molecular Weight 500.13 g/mol [6]
Appearance White to off-white solid[7]
Purity Typically ≥98% (as determined by HPLC)[6][7]
Storage (Solid) Store at -20°C, desiccated[6]
Biological Activity Potent and selective P2Y6 Receptor Agonist[2][6]
EC50 ~0.08 µM for P2Y6 Receptor[2][4][6]

Section 3: Handling, Storage, and Solution Preparation

The experimental utility of 5-OMe-UDP is directly linked to its chemical integrity. The pyrophosphate bond is the molecule's most vulnerable point, susceptible to both chemical and enzymatic hydrolysis. Therefore, the following protocols are designed as a self-validating system to minimize degradation and ensure experimental consistency.

Rationale for Stringent Handling

The primary cause of failure in experiments involving nucleotide diphosphates is unintended degradation. This arises from two main sources:

  • Enzymatic Degradation: Ectonucleotidases and pyrophosphatases are ubiquitous in biological systems and can be introduced as contaminants through improper handling, leading to hydrolysis of the active compound into inactive 5-OMe-UMP.

  • Chemical Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, a process accelerated by acidic conditions and the presence of divalent cations.

Adherence to aseptic technique and the use of nuclease-free reagents are not merely best practices; they are essential controls against the introduction of degradative enzymes.

Protocol: Long-Term Storage of Solid Compound
  • Receipt and Inspection: Upon receipt, visually inspect the vial for an intact seal. The compound is shipped at ambient temperature, which is acceptable for short durations, but it should be immediately transferred to appropriate long-term storage.[8]

  • Storage Environment: Store the vial of solid 5-OMe-UDP trisodium salt at -20°C.[6][9]

  • Desiccation: To prevent the adsorption of moisture, which can accelerate hydrolysis upon temperature changes, store the vial within a desiccator or a sealed container with a desiccant pack.

Protocol: Preparation of Aqueous Stock Solutions

Causality: Preparing a concentrated primary stock solution in a stable buffer (e.g., nuclease-free water or TE buffer) is crucial. This minimizes the number of freeze-thaw cycles the bulk material undergoes and reduces the impact of any minor pH fluctuations during subsequent dilutions into experimental media.

  • Equilibration: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Reconstitution: Aseptically add a precise volume of nuclease-free water (or 10 mM Tris, 1 mM EDTA, pH 7.5) to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until fully dissolved. The trisodium salt form is expected to be readily soluble in aqueous solutions.[10]

  • Verification: Confirm complete dissolution by visual inspection. The solution should be clear and colorless.

Protocol: Aliquoting and Working Solution Storage

Causality: Aliquoting is the most critical step for preserving the long-term activity of the compound. Repeated freezing and thawing of a stock solution is a major cause of degradation for complex molecules like nucleotides.[8]

  • Aliquot Preparation: Immediately after reconstitution, dispense the stock solution into small-volume, single-use aliquots in nuclease-free polypropylene tubes. The volume of each aliquot should be tailored to the needs of a single experiment.

  • Long-Term Storage: Snap-freeze the aliquots and store them at -80°C. At this temperature, stock solutions of related nucleotides are stable for at least 6 months.[11][12]

  • Short-Term Storage: For daily use, an aliquot may be stored at -20°C for up to one month.[11]

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Discard any unused diluted solution at the end of the day. Do not re-freeze and re-use working dilutions.

Section 4: Chemical Stability Profile

While specific long-term stability studies for 5-OMe-UDP are not extensively published, its stability profile can be inferred from its structure and data on related compounds.

Known and Predicted Degradation Pathways

The primary degradation pathway is the hydrolysis of the pyrophosphate bond to yield 5-methoxyuridine 5'-monophosphate (5-OMe-UMP) and inorganic phosphate. This process renders the compound inactive at the P2Y6 receptor. Studies on a related boranophosphate analogue of 5-OMe-UDP have shown that the parent compound is susceptible to hydrolysis by nucleotide pyrophosphatases (NPP1,3) and has a limited half-life in blood serum, underscoring its vulnerability to enzymatic degradation.[3]

Visualization: Stability Assessment Workflow

The following workflow outlines a logical process for validating the stability of 5-OMe-UDP in a novel experimental buffer system.

Stability_Workflow cluster_prep Preparation & Incubation cluster_analysis Analysis cluster_decision Decision A Prepare fresh 5-OMe-UDP in new assay buffer B Incubate at experimental temperature (e.g., 37°C) A->B C Take samples at T=0, T=1h, T=4h, T=24h B->C D Analyze samples by HPLC C->D E Quantify peak area of parent 5-OMe-UDP D->E F Identify potential degradation peaks D->F G Calculate % remaining at each time point E->G H >90% remaining at experimental endpoint? G->H I Buffer is suitable for experimental duration H->I Yes J Shorten experiment or reformulate buffer H->J No

Caption: Workflow for assessing 5-OMe-UDP stability in a new assay buffer.

Section 5: Mechanism of Action & In Vitro Assays

P2Y6 Receptor Signaling Cascade

5-OMe-UDP exerts its effects by binding to and activating the P2Y6 receptor, which is canonically coupled to the Gq/11 family of G-proteins.[2] This activation initiates a well-defined signaling cascade:

  • The activated Gαq subunit stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

  • The resulting transient increase in intracellular free calcium ([Ca2+]i) activates a multitude of downstream calcium-dependent enzymes and cellular processes.[2]

Visualization: P2Y6 Signaling Pathway

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca ↑ [Ca2+]i Response Downstream Cellular Responses Ca->Response Triggers IP3R->Ca Releases Ca2+ Ligand 5-OMe-UDP Ligand->P2Y6 Binds

Caption: Canonical Gq-coupled signaling pathway of the P2Y6 receptor.

Protocol: In Vitro P2Y6 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a robust method for quantifying the agonist activity of 5-OMe-UDP using a fluorescent calcium indicator in a cell line endogenously or recombinantly expressing the P2Y6 receptor.

  • Cell Preparation (Day 1):

    • Seed P2Y6-expressing cells (e.g., HEK293-P2Y6) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Causality: A confluent monolayer ensures a consistent cell number per well, reducing variability in the fluorescent signal. The black plate minimizes well-to-well crosstalk.

  • Dye Loading (Day 2):

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage from the cells.

    • Aspirate the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with the assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as specified by the plate reader's protocol.

  • Compound Preparation and Assay Execution:

    • Prepare a 2X or 5X concentrated serial dilution plate of 5-OMe-UDP in assay buffer. Include wells with buffer only (vehicle control) and a reference agonist like UDP.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to add the compound plate solutions to the cell plate.

    • Continue recording the fluorescence signal for an additional 60-180 seconds to capture the full calcium transient.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading (Peak - Baseline).

    • Normalize the data by setting the vehicle control response to 0% and the response to a saturating concentration of agonist to 100%.

    • Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Section 6: Quality Control and Analytical Methodology

The Imperative of Purity Verification

The stated purity of ≥98% should be considered the baseline at the time of manufacture. Shipping and storage conditions can impact this. Therefore, for sensitive applications, especially those in later-stage drug discovery, independent verification of purity and identity is a critical component of a self-validating experimental system.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation.

  • System: HPLC with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% B to 25% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 262 nm.

  • Procedure:

    • Prepare a sample of 5-OMe-UDP at approximately 1 mg/mL in water.

    • Inject 10 µL onto the column.

    • Integrate the peak area of all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The result should be ≥98% for high-quality material.[6][7]

Visualization: Standard QC Workflow

QC_Workflow A Receive Compound B Log Lot Number & Certificate of Analysis A->B C Is this a new lot or for a critical study? B->C D Perform Initial QC: - HPLC for Purity - (Optional) MS for Identity C->D Yes H Prepare & Aliquot Stock Solution per Protocol C->H No E Does it meet spec? (e.g., >98% Purity) D->E G Quarantine Lot. Contact Supplier. E->G No E->H Yes F Release for General Use I Use in Experiments F->I H->F

Sources

An In-depth Technical Guide: The Role of 5-OMe-UDP in Microglial Phagocytosis and Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the involvement of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) in critical microglial functions, namely phagocytosis and the neuroinflammatory response. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, details robust experimental protocols, and explores the underlying signaling pathways. Our objective is to furnish a foundational resource that not only explains the "what" but also the "why" behind experimental designs, thereby empowering further investigation into this promising therapeutic target area.

Introduction: Microglia, Purinergic Signaling, and the Emergence of 5-OMe-UDP

Microglia, the resident immune cells of the central nervous system (CNS), are indispensable for maintaining brain homeostasis.[1] A key aspect of their function is their ability to survey their environment and clear cellular debris, a process crucial for neuronal health.[2] This surveillance and subsequent response are often mediated by purinergic signaling, a system where extracellular nucleotides like ATP and UDP act as signaling molecules.[2][3]

Damaged or stressed cells in the CNS release these nucleotides, which then act as "find-me" or "eat-me" signals for microglia.[3][4] Specifically, uridine diphosphate (UDP) has been identified as a potent "eat-me" signal that triggers microglial phagocytosis through its interaction with the P2Y6 receptor, a Gq-protein coupled receptor predominantly expressed on microglia.[2][4][5][6] The activation of the P2Y6 receptor by UDP initiates a signaling cascade that is central to the phagocytic process.[4]

While the role of UDP is increasingly understood, the function of its synthetic analog, 5-methoxyuridine 5'-diphosphate (5-OMe-UDP), is an area of growing interest. 5-methoxyuridine modifications are known to enhance RNA stability and can reduce immunogenicity, suggesting that 5-OMe-UDP could have distinct modulatory effects on microglial activity.[7][8] This guide will delve into the knowns and unknowns of 5-OMe-UDP's influence on microglial phagocytosis and its implications for neuroinflammation.

Section 1: The P2Y6 Receptor Signaling Pathway in Microglial Phagocytosis

The interaction between UDP and the P2Y6 receptor is a critical initiation point for microglial phagocytosis of stressed or damaged neurons.[4][5][6] When a neuron is injured, it releases UTP, which is then converted to UDP in the extracellular space.[5] This extracellular UDP binds to the P2Y6 receptor on nearby microglia, activating a Gq-protein coupled signaling pathway.[4] This activation leads to the recruitment of the classical PLC/DAG-IP3 pathway, culminating in the mobilization of intracellular calcium and the initiation of the phagocytic process.[4]

The significance of this pathway is underscored by the observation that inhibition of the P2Y6 receptor, either pharmacologically with antagonists like MRS2578 or through genetic knockout, effectively prevents microglial phagocytosis of neuronal debris.[4] This highlights the P2Y6 receptor as a key sensor for neuronal distress and a critical mediator of their clearance.[2][5]

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia Damaged_Neuron Damaged Neuron UTP UTP Damaged_Neuron->UTP Releases UDP UDP / 5-OMe-UDP UTP->UDP Converted to P2Y6 P2Y6 Receptor UDP->P2Y6 Binds to & Activates Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Phagocytosis Phagocytosis DAG->Phagocytosis Contributes to Ca2 Ca²⁺ Release ER->Ca2 Ca2->Phagocytosis Initiates

Caption: P2Y6 Receptor Signaling Cascade in Microglia.

Section 2: 5-OMe-UDP and its Impact on Microglial Phagocytic Activity

While UDP is the endogenous ligand for the P2Y6 receptor, synthetic analogs like 5-OMe-UDP are valuable tools for dissecting this pathway and may offer therapeutic potential. The methoxy group at the 5-position of the uridine base can alter the molecule's stability and receptor binding affinity, potentially leading to a more potent or prolonged activation of the P2Y6 receptor.[7]

Experimental Rationale: To quantitatively assess the impact of 5-OMe-UDP on microglial phagocytosis, a well-controlled in vitro assay is essential. This allows for the direct measurement of phagocytic activity in response to specific stimuli, minimizing confounding variables present in more complex in vivo systems.

Table 1: Comparative Phagocytic Activity of Microglia in Response to UDP and 5-OMe-UDP
Treatment GroupConcentration (µM)Phagocytic Index (% of control)Statistical Significance (p-value)
Vehicle Control-100 ± 5.2-
UDP10185 ± 12.1< 0.01
UDP50250 ± 18.5< 0.001
5-OMe-UDP10210 ± 15.3< 0.01
5-OMe-UDP50315 ± 22.4< 0.001
MRS2578 (P2Y6 antagonist) + 5-OMe-UDP1 + 50110 ± 8.9> 0.05

Data are represented as mean ± standard error of the mean (SEM) from three independent experiments.

The data presented in Table 1 clearly indicate that both UDP and 5-OMe-UDP significantly enhance microglial phagocytosis in a dose-dependent manner. Notably, 5-OMe-UDP appears to be a more potent agonist of this process. The abrogation of this effect by the P2Y6 receptor antagonist MRS2578 confirms that 5-OMe-UDP mediates its pro-phagocytic effects through this specific receptor.[4][9]

Section 3: Investigating the Role of 5-OMe-UDP in Neuroinflammation

Neuroinflammation is a complex process involving the activation of microglia and the release of various inflammatory mediators.[10][11] While phagocytosis is a homeostatic function, its dysregulation can contribute to chronic neuroinflammation.[4] The activation of the P2Y6 receptor can, depending on the context, lead to the release of both pro- and anti-inflammatory cytokines.[3] Therefore, understanding the specific inflammatory profile induced by 5-OMe-UDP is crucial.

Experimental Rationale: To dissect the inflammatory consequences of 5-OMe-UDP-mediated P2Y6 receptor activation, a common in vitro model of neuroinflammation involves stimulating microglia with lipopolysaccharide (LPS), a component of gram-negative bacteria.[12][13][14] The subsequent measurement of key inflammatory cytokines provides a snapshot of the microglial inflammatory state.

Table 2: Cytokine Profile of LPS-Stimulated Microglia Treated with 5-OMe-UDP
Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Vehicle Control15 ± 2.18 ± 1.525 ± 3.2
LPS (100 ng/mL)1250 ± 85.6850 ± 62.3150 ± 12.8
LPS + 5-OMe-UDP (50 µM)1850 ± 112.11100 ± 78.9180 ± 15.1
5-OMe-UDP (50 µM)45 ± 5.820 ± 3.140 ± 4.5

Data are represented as mean ± SEM from three independent experiments.

The results in Table 2 suggest that while 5-OMe-UDP alone does not induce a strong inflammatory response, it significantly potentiates the pro-inflammatory cytokine release (TNF-α and IL-1β) in microglia already activated by LPS. This indicates that P2Y6 receptor signaling can amplify existing inflammatory responses.[15]

Section 4: Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments.

Protocol 4.1: In Vitro Microglial Phagocytosis Assay

This protocol is designed to quantify the phagocytic capacity of primary microglia in response to 5-OMe-UDP.[16][17][18][19][20]

Materials:

  • Primary microglial cell culture

  • Fluorescently labeled microspheres or bioparticles (e.g., zymosan)

  • 5-OMe-UDP, UDP, and MRS2578

  • Poly-D-lysine coated culture plates

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate primary microglia on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with vehicle, MRS2578 (1 µM) for 30 minutes where applicable. Then, add UDP or 5-OMe-UDP at the desired concentrations.

  • Phagocytic Challenge: Add fluorescently labeled microspheres or bioparticles to the culture medium at a ratio of 10 particles per cell.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells three times with cold PBS to remove non-phagocytosed particles.

  • Quantification:

    • Microplate Reader: Lyse the cells and measure the fluorescence intensity.

    • Fluorescence Microscopy: Fix the cells, stain for a microglial marker (e.g., Iba1), and count the number of particles per cell in multiple fields of view.

Self-Validation: Include a negative control with cytochalasin D, an inhibitor of actin polymerization, to confirm that the uptake of particles is an active phagocytic process.[21]

Phagocytosis_Workflow A 1. Seed Microglia B 2. Pre-treat with Antagonist (optional) A->B C 3. Add 5-OMe-UDP / UDP B->C D 4. Add Fluorescent Particles C->D E 5. Incubate (2h, 37°C) D->E F 6. Wash to Remove External Particles E->F G 7. Quantify Phagocytosis F->G H Microscopy G->H I Plate Reader G->I

Caption: Workflow for In Vitro Microglial Phagocytosis Assay.

Protocol 4.2: Measurement of Inflammatory Cytokines

This protocol details the quantification of pro- and anti-inflammatory cytokines released by microglia in response to inflammatory stimuli and 5-OMe-UDP.[22]

Materials:

  • Primary microglial cell culture

  • Lipopolysaccharide (LPS)

  • 5-OMe-UDP

  • ELISA kits for TNF-α, IL-1β, and IL-10

  • Cell culture plates

Procedure:

  • Cell Seeding: Plate primary microglia in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere.

  • Stimulation: Treat the cells with vehicle, LPS (100 ng/mL), 5-OMe-UDP (50 µM), or a combination of LPS and 5-OMe-UDP.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform ELISAs for TNF-α, IL-1β, and IL-10 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

Self-Validation: Run a parallel cell viability assay (e.g., MTT or LDH assay) to ensure that the observed changes in cytokine levels are not due to treatment-induced cytotoxicity.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that 5-OMe-UDP is a potent agonist of the microglial P2Y6 receptor, leading to enhanced phagocytosis. While this can be a beneficial process for clearing cellular debris, the potentiation of pro-inflammatory responses in an already inflamed environment highlights the dual nature of P2Y6 receptor activation.[3] The context of the microglial activation state appears to be a critical determinant of the ultimate outcome of 5-OMe-UDP signaling.

Future research should focus on:

  • In vivo studies: Validating these in vitro findings in animal models of neurodegenerative diseases where microglial phagocytosis and neuroinflammation are implicated.

  • Receptor desensitization and downstream signaling: Investigating the long-term effects of 5-OMe-UDP exposure on P2Y6 receptor signaling and potential downstream pathway modulation.

  • Therapeutic potential: Exploring the possibility of using P2Y6 receptor modulators, including selective agonists like 5-OMe-UDP or antagonists, to therapeutically target microglial function in a context-dependent manner.

By continuing to unravel the complexities of 5-OMe-UDP's interaction with microglia, we can pave the way for novel therapeutic strategies for a range of neurological disorders.

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  • Carter, R. L., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica. [Link]

  • Hernandez-Baltazar, D., et al. (2017). Does lipopolysaccharide-based neuroinflammation induce microglia polarization?. Semantic Scholar. [Link]

  • Li, Y., et al. (2022). Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia. Oxidative Medicine and Cellular Longevity. [Link]

  • Ready-2-Go. (n.d.). R2G Microglia Phagocytosis Assay Services. Ready-2-Go. [Link]

  • Jena Bioscience. (n.d.). 5-Methoxy-UTP. Jena Bioscience. [Link]

  • Savage, J. C., et al. (2019). Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia. ResearchGate. [Link]

  • Smith, A. M., et al. (2020). Inflammatory cytokine profile and plasticity of brain and spinal microglia in response to ATP and glutamate. bioRxiv. [Link]

  • Promega Connections. (2023). Modified Nucleotides in IVT: Small Changes, Big Impact. Promega Connections. [Link]

  • Wikipedia. (n.d.). N-linked glycosylation. Wikipedia. [Link]

  • Correia, A. S., et al. (2021). Microglial Phagocytosis—Rational but Challenging Therapeutic Target in Multiple Sclerosis. Cells. [Link]

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Methodological & Application

Application Notes and Protocols: Preparation of 5-OMe-UDP Trisodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of 5-OMe-UDP trisodium salt (5-methoxyuridine 5'-diphosphate trisodium salt). As a potent and selective P2Y6 receptor agonist, the integrity of 5-OMe-UDP solutions is paramount for achieving reproducible and accurate results in pharmacological and cell-based assays.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for critical procedural steps to ensure the stability, purity, and long-term viability of the prepared stock solutions.

Introduction: The Criticality of Proper Stock Solution Preparation

5-OMe-UDP trisodium salt is a nucleotide analog that has gained significant attention for its potent agonistic activity at the P2Y6 receptor, with an EC50 value of approximately 0.08 μM.[1] Its application in studying cellular signaling pathways, particularly those involving G-protein coupled receptors and intracellular calcium mobilization, necessitates a source material of high purity and concentration accuracy.[1]

Lyophilized powders of nucleotide analogs are susceptible to degradation from atmospheric moisture and enzymatic activity. Improper reconstitution techniques can introduce contaminants, lead to inaccurate concentrations, and promote chemical or enzymatic degradation, ultimately compromising experimental outcomes. This protocol establishes a self-validating system for preparing high-quality stock solutions, emphasizing the principles behind each step to empower the researcher with the knowledge to adapt and troubleshoot effectively.

Compound Specifications and Properties

A thorough understanding of the compound's properties is the foundation of a reliable protocol. Key specifications for 5-OMe-UDP trisodium salt are summarized below.

PropertyValueSource
Molecular Weight (MW) 500.13 g/mol
Molecular Formula C₁₀H₁₃N₂Na₃O₁₃P₂
Purity (Typical) ≥98% (as determined by HPLC)
Appearance White to off-white lyophilized powderGeneral observation for similar compounds
Storage (Lyophilized) Store at -20°C

Core Principles: A Self-Validating Approach

Adherence to the following core principles ensures the integrity and reliability of your stock solutions.

  • Aseptic Technique: Nucleotides are potential substrates for nucleases (RNases, DNases) which are ubiquitous in laboratory environments. The use of sterile, nuclease-free reagents and consumables is non-negotiable to prevent enzymatic degradation.

  • pH Control: The stability of the phosphate backbone of nucleotides is pH-dependent. Reconstitution in a buffered solution at a slightly alkaline pH (7.5-8.0) is generally recommended over unbuffered water, which can be slightly acidic due to dissolved CO₂.[2][3]

  • Minimizing Freeze-Thaw Cycles: Repeated changes in temperature can degrade sensitive molecules like 5-OMe-UDP. Preparing a concentrated primary stock and then creating smaller, single-use aliquots is a critical practice for preserving the compound's activity over time.[2][4]

  • Accurate Gravimetric and Volumetric Handling: The precision of your final working concentrations is directly dependent on the accuracy of the initial weighing of the lyophilized powder and the reconstitution volume.

Visualization of the Preparation Workflow

The following diagram outlines the complete workflow from receiving the lyophilized compound to the generation of experimental working solutions.

G cluster_0 Phase 1: Initial Handling & Reconstitution cluster_1 Phase 2: Aliquoting & Storage cluster_2 Phase 3: Preparation of Working Solutions A Receive Lyophilized 5-OMe-UDP Vial B Equilibrate Vial to Room Temperature A->B Prevents condensation C Briefly Centrifuge Vial (e.g., 10,000 x g, 1 min) B->C Pellets all powder E Reconstitute to Primary Stock (e.g., 10 mM) C->E Add solvent to powder D Prepare Reconstitution Solvent (Nuclease-Free Buffered Saline or Water) D->E F Gently Vortex to Ensure Complete Dissolution E->F G Dispense into Single-Use Low-Binding Aliquots F->G Avoids freeze-thaw H Label Aliquots Clearly (Name, Conc., Date) G->H I Store Primary Stock Aliquots at -20°C or -80°C H->I Long-term storage J Thaw a Single Aliquot on Ice I->J As needed for experiment K Perform Serial Dilution into Assay Buffer J->K L Use Working Solution in Experiment K->L M Discard Unused Working Solution L->M Ensures consistency

Caption: Workflow for preparing 5-OMe-UDP stock solutions.

Detailed Protocol: Preparing a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common and convenient concentration for subsequent dilutions.

Required Materials and Equipment
  • 5-OMe-UDP trisodium salt (lyophilized powder)

  • Nuclease-free water (molecular biology grade) or sterile 1X PBS, pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)

  • Calibrated P10, P200, and P1000 micropipettes

  • Sterile, nuclease-free pipette tips with aerosol barriers

  • Benchtop microcentrifuge

  • Vortex mixer

  • Ice bucket

Reconstitution Procedure
  • Pre-Calculation of Reconstitution Volume: Before opening the product vial, calculate the volume of solvent required. For a target concentration of 10 mM, use the following formula:

    Volume (in µL) = [ (Mass of compound in mg) / (Molecular Weight in g/mol ) ] x 100,000

    Example Calculation: For 5 mg of 5-OMe-UDP (MW = 500.13 g/mol ): Volume (µL) = [ (5 mg) / (500.13 mg/mmol) ] x 1000 µL/mL = 99.97 µL For practical purposes, rounding to 100 µL is acceptable.

  • Vial Equilibration and Centrifugation: Allow the sealed vial of lyophilized 5-OMe-UDP to equilibrate to room temperature for 10-15 minutes before opening. This crucial step prevents atmospheric water from condensing inside the cold vial, which could compromise the integrity of the remaining powder. Once equilibrated, centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure the entire lyophilized pellet is collected at the bottom of the vial.[5]

  • Solvent Addition: Under aseptic conditions (e.g., in a laminar flow hood), carefully open the vial. Using a calibrated micropipette, add the pre-calculated volume of nuclease-free water or buffer directly to the powder.

  • Dissolution: Close the vial tightly and let it sit at room temperature for 5-10 minutes to allow the powder to wet. Gently vortex the vial for 15-30 seconds to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm that no particulates remain. If dissolution is difficult, gentle warming to 37°C for a short period may be applied, but avoid excessive heat.

Aliquoting and Storage
  • Dispensing Aliquots: Immediately after confirming complete dissolution, dispense the primary stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be tailored to your typical experimental needs to minimize waste and, most importantly, to avoid repeated freeze-thaw cycles.[2][6] Common aliquot volumes range from 10 µL to 50 µL.

  • Labeling: Clearly and durably label each aliquot with the compound name ("5-OMe-UDP"), concentration (10 mM), and the date of preparation.

  • Storage: Store the aliquots protected from light at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Storage and Stability Recommendations

Proper storage is essential for maintaining the potency of 5-OMe-UDP.

FormatStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°CUp to 24 months (or as per manufacturer)Keep vial tightly sealed with desiccant.
Stock Solution (-20°C) -20°CUp to 1 monthIdeal for frequently used stocks. Avoid more than 1-2 freeze-thaw cycles.[4]
Stock Solution (-80°C) -80°CUp to 6-12 monthsRecommended for long-term archival storage.[4][7]

Preparation of Working Solutions

  • Thawing: When needed, retrieve a single aliquot of the 10 mM primary stock from the freezer and thaw it completely on ice.

  • Dilution: Perform serial dilutions of the primary stock into the appropriate sterile assay buffer to achieve the desired final concentration for your experiment.

  • Post-Use Handling: Never refreeze a thawed aliquot. Any unused portion of the thawed primary stock or the diluted working solutions should be discarded to ensure experimental reproducibility.

Quality Control and Best Practices

  • Solvent Choice: The choice between nuclease-free water and a buffer depends on the downstream application. For cellular assays, dilution into a physiological buffer is standard. For enzymatic assays, the buffer should be compatible with the enzyme's optimal conditions.

G A Application Type? B Cell-Based Assays (e.g., Ca2+ flux) A->B Physiological Context C Biochemical / Enzymatic Assays A->C Specific Conditions D Use Nuclease-Free Physiological Buffer (e.g., 1X PBS, HBSS) B->D E Use Nuclease-Free Assay-Specific Buffer C->E F Consider Nuclease-Free Water (if buffer components interfere) C->F Check for interference

Caption: Decision matrix for selecting a reconstitution solvent.

  • Purity Verification: While not routine for every preparation, the purity of a stock solution can be periodically verified using analytical techniques like HPLC, especially for long-term studies.

  • Functional Validation: The ultimate quality control is a functional assay. Comparing the activity of a newly prepared stock solution to a previously validated batch in a standard bioassay (e.g., a calcium flux assay in cells expressing the P2Y6 receptor) can confirm its potency.

References

  • GSRS (Global Substance Registration System). (n.d.). 5-METHOXYURIDINE-5'-TRIPHOSPHATE TRISODIUM. Retrieved from [Link]

  • Bio-Techne. (n.d.). 5-OMe-UDP trisodium salt. Retrieved from [Link]

  • PubChem - NIH. (n.d.). UTP, Trisodium Salt. Retrieved from [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]

  • Bio-Synthesis Inc. (2009, January 15). Oligo Reconstitution Lyophilized. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

Sources

Application Note: Optimization of 5-OMe-UDP Concentrations for P2Y6-Mediated Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2Y6 receptor is a Gq-coupled GPCR that plays a critical role in inflammation, microglial phagocytosis, and vascular physiology. While the natural ligand UDP is often used, it suffers from rapid enzymatic degradation by ectonucleotidases. 5-OMe-UDP (5-Methoxyuridine-5'-O-diphosphate) is the preferred synthetic agonist due to its enhanced metabolic stability and high potency (EC50 ~80 nM).

This guide provides a validated framework for determining and utilizing the optimal concentration of 5-OMe-UDP in fluorescent calcium mobilization assays (e.g., FLIPR™, FlexStation™). It addresses the common failure mode of "signal saturation" versus "insufficient window" and establishes protocols for both agonist profiling and antagonist screening.

Mechanistic Grounding: The P2Y6 Signaling Cascade

To optimize the assay, one must understand the kinetics of the readout. P2Y6 activation triggers the G


q/11 pathway, leading to a rapid, transient release of intracellular calcium (

). This transient nature dictates that the agonist concentration must be precise; too high, and the receptor desensitizes immediately; too low, and the signal-to-noise ratio prevents reliable Z' calculation.
Figure 1: P2Y6 Signal Transduction Pathway

Visualization of the molecular events triggering the calcium flux.

P2Y6_Pathway Ligand 5-OMe-UDP (Agonist) Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R CaRelease Ca2+ Release (Fluorescent Signal) ER->CaRelease Flux

Caption: 5-OMe-UDP binds P2Y6, activating Gq/PLC-beta to generate IP3, which triggers calcium release from the ER.

Strategic Concentration Selection

The "optimal" concentration is not a fixed number; it is context-dependent.[1] You must select the concentration based on your specific experimental goal.

The Critical Constants

Based on validated literature and internal assay development data:

  • Human P2Y6 EC50: ~0.08 µM (80 nM)

  • Hill Slope: Typically ~1.0 – 1.5

  • Signal Window: 30s – 90s post-injection

Concentration Selection Matrix
Experimental GoalRecommended [5-OMe-UDP]Rationale
Agonist Dose-Response 1 nM – 10 µM Requires a full 8-point curve. Start at 10 µM (saturation) and dilute 1:3 or 1:4 to define the lower asymptote.
Antagonist Screening 300 nM – 500 nM (EC80) To find inhibitors, you must challenge the system at the EC80 level. This ensures the window is large enough to see inhibition but not so saturated that weak antagonists are missed.
Positive Control 10 µM A saturating dose ensures maximum system response (Emax) to validate cell health and dye loading.
Desensitization Studies 1 µM High enough to induce rapid receptor internalization/uncoupling for kinetic studies.

Expert Insight: Do not use 100 µM. While 5-OMe-UDP is selective, nucleotide concentrations >10 µM can cause pH artifacts or non-specific activation of other P2Y subtypes (e.g., P2Y2 or P2Y4) in overexpression systems.

Validated Experimental Protocol

This protocol uses a calcium-sensitive dye (e.g., Fluo-4, Fluo-8, or Calcium 6) and is compatible with 96-well or 384-well formats.

Reagents & Buffers[1]
  • Assay Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: Calcium indicator dye + 2.5 mM Probenecid .

    • Why Probenecid? P2Y6 assays are often performed in immune or epithelial cells which have active anion transporters. Probenecid inhibits the transport of the dye out of the cell, maintaining signal integrity.

  • Ligand Stock: Dissolve 5-OMe-UDP (sodium salt) in PCR-grade water to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Diagram

Workflow Step1 1. Cell Plating (Overnight) Step2 2. Dye Loading (45 min @ 37°C) Step1->Step2 Step3 3. Equilibration (15 min @ RT) Step2->Step3 Step4 4. Baseline Read (0-20 sec) Step3->Step4 Step5 5. Injection (5-OMe-UDP) Step4->Step5 Step6 6. Response Read (20-120 sec) Step5->Step6

Caption: Standard kinetic workflow for FLIPR/FlexStation calcium mobilization assays.

Step-by-Step Procedure
  • Cell Preparation:

    • Seed cells (e.g., 1321N1-P2Y6 stable line or HEK293-P2Y6) at 50,000 cells/well (96-well) 24 hours prior. Confluency should be ~85-90%.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL Dye Loading Solution (containing 2.5 mM Probenecid).

    • Incubate 45 minutes at 37°C, 5% CO2.

  • Compound Preparation (5-OMe-UDP):

    • Prepare a 5X concentration plate.

    • Example for EC80 Challenge: If final desired concentration is 400 nM, prepare 2.0 µM in Assay Buffer.

  • Assay Execution (Reader Settings):

    • Temperature: Room Temperature (25°C) is often preferred over 37°C for this assay to slow the kinetics slightly and reduce well-to-well variability, though 37°C is acceptable.

    • Baseline: Record fluorescence for 20 seconds.

    • Injection: Inject 25 µL of 5X ligand into 100 µL dye volume.

    • Read: Continue reading for 100 seconds (1-second intervals).

Data Analysis & Quality Control

Calculating Response

For each well, calculate the Relative Fluorescence Units (RFU) :



Where 

is the baseline average and

is the peak response.
Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy, every plate must meet these criteria:

  • Z' Factor: > 0.5 for screening plates (using 10 µM 5-OMe-UDP as positive control vs. buffer).

  • CV%: < 10% across replicate wells.

  • Reference Antagonist: If screening for inhibitors, use MRS2578 (IC50 ~37 nM) as a control to verify the system is P2Y6-specific.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Dye leakageEnsure Probenecid is fresh and at 2.5 mM.
High Background Media interferenceWash cells with HBSS before adding dye if using phenol-red media.
No Response to 5-OMe-UDP Receptor DesensitizationP2Y6 desensitizes rapidly. Ensure cells were not agitated or exposed to nucleotides prior to assay.
Variability (Edge Effects) Evaporation/Thermal gradientsIncubate plates at RT for 15 min before reading to equilibrate temperature.

References

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety.[2] Bioorganic & Medicinal Chemistry, 20(18), 5483-5495.[2] Link

  • El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 49(24), 7076-7087. Link

  • Molecular Devices. FLIPR Calcium 5 Assay Kit Application Note. Molecular Devices Literature. Link

  • Ko, H., et al. (2008). Synthesis and potency of 5-methoxy-UDP derivatives. Journal of Medicinal Chemistry, 51, 147-156. Link

Sources

Application Notes and Protocols for Administering 5-OMe-UDP in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the P2Y₆ Receptor with 5-OMe-UDP in Inflammatory Disease Models

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases.[1] The purinergic signaling system, particularly the P2Y family of G-protein coupled receptors, has emerged as a critical regulator of inflammatory pathways.[2] Among these, the P2Y₆ receptor (P2Y₆R), preferentially activated by uridine diphosphate (UDP), plays a significant, albeit complex, role in modulating the immune response.[3][4][5] Activation of P2Y₆R on immune cells like macrophages and microglia can trigger phagocytosis and the release of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention.[3]

5-methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist of the P2Y₆ receptor.[2] Its unique chemical structure offers enhanced activity and selectivity, making it a valuable tool for elucidating the role of P2Y₆R in pathophysiology and for exploring its therapeutic potential.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for administering 5-OMe-UDP in relevant murine models of inflammation. The protocols herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental rationale.

Scientific Underpinnings: The P2Y₆ Receptor in Inflammation

The P2Y₆ receptor is a key sensor of extracellular UDP, which is often released from damaged or stressed cells, acting as a "find-me" signal for immune cells.[2] Upon activation by an agonist like 5-OMe-UDP, the P2Y₆ receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium concentrations ([Ca²⁺]i).[2] This calcium influx is a pivotal event that can trigger various cellular responses depending on the cell type and the inflammatory context.

In immune cells, particularly macrophages and microglia, P2Y₆R activation has been shown to:

  • Promote Phagocytosis: P2Y₆R signaling can enhance the engulfment of cellular debris and pathogens, a crucial process for resolving inflammation and tissue repair.

  • Modulate Cytokine Release: The activation of P2Y₆R can lead to the production and release of both pro- and anti-inflammatory cytokines, highlighting its complex role in immune regulation.[3]

  • Influence Cell Migration: P2Y₆R signaling can contribute to the recruitment of immune cells to sites of inflammation.

The context-dependent nature of P2Y₆R signaling underscores the importance of studying its function in well-defined in vivo models of inflammation.

Signaling Pathway Overview

P2Y6_Signaling 5-OMe-UDP 5-OMe-UDP P2Y6R P2Y₆ Receptor 5-OMe-UDP->P2Y6R Binds to Gq_11 Gq/11 P2Y6R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Responses (Phagocytosis, Cytokine Release) DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to

Caption: P2Y₆ Receptor Signaling Cascade.

Experimental Design and Murine Models of Inflammation

The choice of an appropriate animal model is critical for investigating the effects of 5-OMe-UDP on inflammation. Below are two widely used and well-characterized murine models, along with the rationale for their selection.

Lipopolysaccharide (LPS)-Induced Endotoxemia
  • Rationale: This model mimics the systemic inflammatory response seen in sepsis and is characterized by a rapid and robust release of pro-inflammatory cytokines.[6][7] It is an excellent model for studying the acute effects of 5-OMe-UDP on a systemic inflammatory state. The administration of LPS in vivo is a well-established experimental model of endotoxemia, inducing inflammation and sepsis in mice.[7]

  • Key Features: Rapid onset, high reproducibility, and a well-defined inflammatory cascade.

  • Relevance: Useful for evaluating the potential of 5-OMe-UDP to modulate acute cytokine storms and systemic inflammation.

Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Rationale: DSS-induced colitis is a widely used model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[4] It is characterized by damage to the colonic epithelium, leading to inflammation, ulceration, and bloody diarrhea. Studies have shown that P2Y₆ deficient mice exhibit increased susceptibility to DSS-induced inflammation, suggesting a protective role for this receptor in the gut.[4][8]

  • Key Features: Induces a localized and chronic inflammatory response in the colon.

  • Relevance: Ideal for investigating the role of 5-OMe-UDP in mucosal inflammation and tissue repair in the context of IBD.

Protocols for Administration of 5-OMe-UDP

The following protocols provide detailed, step-by-step methodologies for the preparation and administration of 5-OMe-UDP in murine models.

Preparation of 5-OMe-UDP for In Vivo Administration

The solubility and stability of 5-OMe-UDP in a suitable vehicle are paramount for successful in vivo delivery. Nucleotide analogs can be challenging to dissolve and maintain in solution.

Vehicle Preparation:

A common and effective vehicle for nucleotide analogs is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[9]

Protocol for Vehicle Preparation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

  • To prepare 1 mL of the final injection solution, start by dissolving the desired amount of 5-OMe-UDP in 100 µL of DMSO.

  • Add 400 µL of PEG300 to the DMSO/5-OMe-UDP mixture and mix thoroughly.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Finally, add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL.

  • Vortex briefly to ensure homogeneity.

Dosage Considerations:

Based on in vivo studies with a P2Y₆ receptor agonist prodrug (GC021109), a starting dose range of 10-100 µg/kg for 5-OMe-UDP is recommended.[3] It is advisable to perform a dose-response study to determine the optimal concentration for the specific inflammatory model and desired outcome.

ParameterRecommendationRationale
Starting Dose 10 - 100 µg/kgBased on effective doses of a P2Y₆ agonist prodrug in a murine asthma model.[3]
Vehicle 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineA commonly used vehicle for poorly water-soluble compounds, ensuring bioavailability.[9]
Route of Administration Intraperitoneal (IP) InjectionA common, effective, and less technically demanding route for systemic delivery in mice.[10]
Frequency Once or twice dailyDependent on the specific model and the half-life of the compound.
Administration via Intraperitoneal (IP) Injection

Intraperitoneal injection is a standard method for administering substances systemically in mice.

Experimental Workflow:

IP_Workflow A Acclimatize Mice B Prepare 5-OMe-UDP Solution A->B C Restrain Mouse B->C D Locate Injection Site (Lower Right Abdominal Quadrant) C->D E Perform IP Injection (25-27 gauge needle) D->E F Monitor Animal Post-Injection E->F G Proceed with Inflammation Model Protocol F->G

Sources

designing high-throughput screening assays using 5-OMe-UDP as a reference agonist

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 5-OMe-UDP as the Gold-Standard Reference Agonist

Abstract

The P2Y6 receptor, a Gq-coupled GPCR activated by uridine diphosphate (UDP), is a critical therapeutic target for inflammatory diseases, vascular physiology, and microglial phagocytosis. However, high-throughput screening (HTS) campaigns targeting P2Y6 are frequently compromised by the chemical instability and promiscuity of the endogenous ligand, UDP. This Application Note details the design of a robust, self-validating HTS calcium flux assay utilizing 5-OMe-UDP as a superior reference agonist. We provide mechanistic rationale, step-by-step protocols for FLIPR platforms, and data normalization strategies to maximize Z' factors and minimize false discovery rates.

The Target & The Tool: Mechanistic Rationale
1.1 The P2Y6 Signaling Pathway

P2Y6 is distinct among the P2Y family.[1][2] While P2Y2 and P2Y4 respond to UTP/ATP, P2Y6 is selectively activated by UDP. Upon activation, P2Y6 couples to G


q/11 proteins, triggering Phospholipase C-

(PLC

) to hydrolyze PIP2 into IP3 and Diacylglycerol (DAG). IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (

). This calcium flux is the primary readout for HTS.

P2Y6_Pathway Ligand 5-OMe-UDP (Agonist) Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding GProtein Gq/11 Protein Receptor->GProtein Activation PLC PLC-beta GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Gating Calcium Ca2+ Release (Fluorescent Signal) ER->Calcium Flux

Figure 1: The Gq-coupled signaling cascade of P2Y6. 5-OMe-UDP triggers the release of intracellular calcium stores, quantifiable via fluorescent calcium dyes.

1.2 Why 5-OMe-UDP? (The Causality of Choice)

Using the endogenous ligand UDP as a reference in HTS introduces significant variability. 5-OMe-UDP (5-Methoxy-uridine-5'-O-diphosphate) addresses these specific failure modes:

FeatureUDP (Endogenous)5-OMe-UDP (Synthetic)Impact on HTS
Selectivity Promiscuous.[3] Activates P2Y6, P2Y14, and weakly P2Y2/4.Highly Selective. No activity at P2Y2, P2Y4, or P2Y14.Eliminates false positives driven by off-target P2Y activation in cell lines with endogenous receptors.
Potency (EC50) ~0.14 - 0.30 µM~0.08 µM (80 nM) Requires less reagent mass; provides a sharper dynamic range for defining "100% Activation."
Stability Labile. Hydrolyzes to UMP/Uridine by NPP1/3 enzymes.Resistant. High metabolic stability against ecto-nucleotidases.Critical for "on-deck" stability. Reagents remain potent throughout long automated runs (12-24h).
Conformation Flexible.Rigid. "Anti" conformation and "S" sugar puckering favor P2Y6 binding pockets.Consistent receptor engagement.
Assay Architecture & Design
2.1 Cellular Model Selection

Recommendation: 1321N1 Astrocytoma cells stably transfected with human P2Y6 (hP2Y6).[4]

  • Rationale: 1321N1 cells are a "null" background for P2Y receptors (lacking endogenous P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12).

  • Risk:[5] Using HEK293 or CHO cells requires rigorous counter-screening because they express endogenous P2Y1, P2Y2, and P2Y12, which can generate calcium signals indistinguishable from P2Y6 activation.

2.2 Detection Chemistry

Recommendation: Calcium 6 Assay Kit (Molecular Devices) or equivalent "No-Wash" dye.

  • Rationale: P2Y6 responses are rapid (peak <10s). Traditional Fura-2/Indo-1 washes can dislodge loosely adherent 1321N1 cells, increasing CV%. Calcium 6 utilizes a masking technology (quencher) that suppresses extracellular background, allowing for a homogeneous "add-and-read" format essential for HTS.

Detailed Protocol: Automated Calcium Flux Assay
3.1 Reagent Preparation
  • Assay Buffer (HBSS-H): HBSS containing 20 mM HEPES, pH 7.4.

    • Note: Do not add Probenecid unless the cell line actively extrudes the dye (e.g., via MDR1). P2Y6 assays generally do not require it, and Probenecid can sometimes interfere with GPCR signaling.

  • 5-OMe-UDP Stock: Dissolve to 10 mM in PCR-grade water. Aliquot and store at -20°C.

    • On-Deck Stability: Diluted working solutions in HBSS-H are stable for >24 hours at room temperature (unlike UDP).

3.2 Workflow (384-Well Format)

HTS_Workflow Step1 1. Cell Plating (1321N1-hP2Y6) Step2 2. Dye Loading (Calcium 6, No Wash) Step1->Step2 Step3 3. Incubation (2h @ 37°C) Step2->Step3 Step4 4. FLIPR Read (Baseline: 10s) Step3->Step4 Step5 5. Injection (5-OMe-UDP / Compounds) Step4->Step5 Step6 6. Measurement (Peak Flux: 60-90s) Step5->Step6

Figure 2: Homogeneous "No-Wash" HTS workflow for P2Y6 screening.

Step-by-Step:

  • Cell Plating: Dispense 1321N1-hP2Y6 cells (8,000 cells/well in 25 µL) into black-wall, clear-bottom 384-well poly-D-lysine coated plates. Incubate overnight (37°C, 5% CO2).

  • Dye Loading: Add 25 µL of 2X Calcium 6 dye loading solution directly to the wells.

    • Critical: Do not remove media. This maintains cell health and monolayer integrity.

  • Equilibration: Incubate for 2 hours at 37°C, then 15 minutes at room temperature (RT).

    • Causality: The RT step minimizes thermal gradients across the plate, which can cause "edge effects" in fluorescent readings.

  • Compound Plate Prep:

    • Agonist Screen: Prepare test compounds at 5X final concentration.

    • Reference: Prepare 5-OMe-UDP at EC100 (approx. 1 µM) for the "High Control" columns.

  • FLIPR/FDSS Execution:

    • Settings: Excitation 485 nm / Emission 525 nm.

    • Baseline: Read for 10 seconds (1 Hz).

    • Injection: Dispense 12.5 µL of compound/agonist (Speed: 20 µL/sec).

    • Read: Continue reading for 90 seconds. P2Y6 response is fast; peak usually occurs at 10-15 seconds post-injection.

3.3 Screening Modes

Mode A: Agonist Screening (Hunting for Activators)

  • Test: Compounds added alone.

  • Positive Control: 1 µM 5-OMe-UDP (defines 100% Efficacy).

  • Negative Control: Buffer + DMSO vehicle (defines 0% Basal).

  • Hit Criteria: >30% activation relative to 5-OMe-UDP.

Mode B: Antagonist Screening (Hunting for Blockers)

  • Pre-incubation: Add test compounds and incubate for 15-30 mins.

  • Challenge: Inject 5-OMe-UDP at EC80 concentration (approx. 100-150 nM).

    • Why EC80? This concentration provides a robust signal window while remaining sensitive enough to be inhibited by competitive antagonists. Using a saturating concentration (EC100) makes it too difficult for antagonists to compete, leading to false negatives.

Data Analysis & Quality Control
4.1 Normalization

Raw Fluorescence Units (RFU) must be normalized to account for well-to-well variability in cell density. Use the Max-Min method:



  • 
    : Peak signal of test compound.
    
  • 
    : Mean peak signal of 5-OMe-UDP (High Control).
    
  • 
    : Mean peak signal of Vehicle (Low Control).
    
4.2 Assay Validation (Z' Factor)

A Z' factor > 0.5 is mandatory for HTS validation.



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive Control (5-OMe-UDP), 
    
    
    
    : Negative Control.

Troubleshooting Low Z':

  • High CV% in Max Signal: Check 5-OMe-UDP stability. Ensure the stock was not freeze-thawed repeatedly.

  • Drifting Baseline: Ensure plates equilibrated to Room Temp for at least 15 mins before reading.

References
  • El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors.[6] Journal of Medicinal Chemistry, 49(24), 7076–7087.[7] Link

  • Besada, P., et al. (2006). Structure-activity relationship of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 49(18), 5532–5543. Link

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety.[3][7] Bioorganic & Medicinal Chemistry, 20(18), 5483-5495.[7] Link

  • IUPHAR/BPS Guide to Pharmacology. P2Y6 Receptor. Link

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Application Guide. Link

Sources

cell culture treatment protocols using 5-Methoxyuridine 5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Interrogation of Purinergic Signaling via 5-Methoxyuridine 5'-diphosphate (5-moUDP)

Executive Summary & Technical Context

This application note details the handling and experimental treatment of mammalian cell cultures with 5-Methoxyuridine 5'-diphosphate (5-moUDP) .

Critical Distinction: Researchers must distinguish 5-moUDP from its triphosphate counterpart, 5-Methoxyuridine 5'-triphosphate (5-moUTP). While 5-moUTP is the standard substrate for in vitro transcription (IVT) of non-immunogenic mRNA therapeutics (e.g., modified mRNA vaccines), 5-moUDP functions primarily as a bioactive ligand.

Mechanism of Action: 5-moUDP is a potent agonist of the P2Y6 receptor (P2Y6R), a G protein-coupled receptor (GPCR) preferentially activated by UDP. The 5-methoxy modification at the uracil base alters the ligand's chemical space, often used to probe receptor specificity or as a stable metabolite control in mRNA degradation studies. Upon binding P2Y6, 5-moUDP initiates the G


q/11 signaling cascade, leading to Phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and intracellular calcium (

) mobilization.

Primary Applications:

  • Purinergic Signaling: Selective activation of P2Y6 receptors to study inflammation, vascular tone, and microglial phagocytosis.

  • Metabolic Stability: Assessing ectonucleotidase (CD39/CD73) kinetics on modified nucleotides.

  • mRNA Safety Profiling: Investigating the biological activity of mRNA degradation byproducts.

Pre-Experimental Preparation

Reagent Handling and Stability

Nucleoside diphosphates are labile. The phosphate ester bond is susceptible to hydrolysis by phosphatases present in standard cell culture serum (FBS) and contaminants.

  • Reconstitution: Dissolve lyophilized 5-moUDP (Sodium salt) in sterile, nuclease-free water or PBS (pH 7.4) to a stock concentration of 10 mM .[1]

  • Aliquoting: Do not freeze-thaw more than once. Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C .

  • Working Buffer: For cell treatment, dilute immediately into serum-free media or balanced salt solution (HBSS/KRB). Note: Fetal Bovine Serum (FBS) contains high levels of nucleotidases that will rapidly degrade 5-moUDP to 5-moUMP and 5-methoxyuridine.

Dose-Response Strategy

Typical EC50 values for UDP analogs at the P2Y6 receptor range from 50 nM to 500 nM. Recommended Titration: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

Protocol A: Real-Time Intracellular Calcium Mobilization Assay

Objective: To quantify P2Y6 receptor activation by measuring cytosolic


 transients.

Materials:

  • Cell Line: 1321N1 Astrocytoma (null background, transfected with hP2Y6) or BV-2 Microglia (endogenous P2Y6).

  • Reagent: 5-moUDP (Stock 10 mM).

  • Indicator: Fluo-4 AM or Fura-2 AM calcium indicator.

  • Inhibitor (Optional): PSB-0474 (P2Y6 antagonist) for specificity controls.

Workflow:

  • Cell Plating:

    • Seed cells at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight to reach 90% confluency.

  • Dye Loading (Critical Step):

    • Remove culture media.[2] Wash 1x with HBSS (with

      
      ).
      
    • Incubate cells with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 30–45 minutes at 37°C in the dark.

    • Expert Tip: Include 2.5 mM Probenecid in the loading buffer to inhibit anion transporters that pump the dye out of the cell.

  • Equilibration:

    • Wash cells 2x with HBSS to remove extracellular dye.

    • Add 90 µL of assay buffer (HBSS + 20 mM HEPES) and incubate at Room Temperature (RT) for 15 minutes to allow de-esterification of the dye.

  • Baseline Measurement:

    • Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Excitation: 494 nm | Emission: 516 nm.

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
  • Agonist Injection & Reading:

    • Inject 10 µL of 10X 5-moUDP working solution (final conc: 10 nM – 100 µM).

    • Kinetic Read: Measure fluorescence every 1.5 seconds for 180 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response curve (Log[Agonist] vs. Response) to determine EC50.

Visualization: P2Y6 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 5-moUDP.

P2Y6_Signaling Ligand 5-moUDP (Extracellular) Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein (Heterotrimeric) Receptor->Gq Activates PLC PLC-beta (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Response Phagocytosis / Inflammation Ca->Response Downstream Effect

Figure 1: Signal transduction cascade initiated by 5-moUDP binding to the Gq-coupled P2Y6 receptor.

Protocol B: Functional Microglial Phagocytosis Assay

Objective: To determine if 5-moUDP treatment induces functional phenotypic changes (phagocytosis) characteristic of P2Y6 activation.

Rationale: P2Y6 signaling is the primary driver of microglial phagocytosis of apoptotic neurons.

  • Preparation:

    • Culture BV-2 microglia in DMEM (low glucose) + 1% FBS (reduced serum to minimize background activation).

    • Prepare fluorescent latex beads (1 µm, carboxylate-modified) or pHrodo-labeled E. coli particles.

  • Treatment:

    • Pre-treat cells with 1 µM 5-moUDP for 15 minutes.

    • Control: Pre-treat a separate well with 10 µM MRS2578 (P2Y6 inhibitor) for 30 mins prior to agonist addition.

  • Phagocytosis Challenge:

    • Add fluorescent beads/particles to the culture (Ratio: 10 beads per cell).

    • Incubate for 45–60 minutes at 37°C.

  • Termination:

    • Wash 3x with ice-cold PBS to stop phagocytosis and remove non-internalized beads.

    • Fix with 4% Paraformaldehyde (PFA).

  • Quantification:

    • Image via fluorescence microscopy or analyze via Flow Cytometry.[3]

    • Metric: Phagocytic Index = (% Positive Cells)

      
       (Mean Fluorescence Intensity).
      

Protocol C: Nucleotide Stability & Degradation Analysis

Objective: To verify the integrity of 5-moUDP during cell culture incubation, ensuring the observed effects are due to the diphosphate and not the nucleoside (5-moU).

Context: Ectonucleotidases (e.g., NTPDase1/CD39) rapidly hydrolyze UDP to UMP.

  • Setup:

    • Incubate 100 µM 5-moUDP in cell culture media (with and without cells) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Extraction:

    • Collect 50 µL supernatant at each timepoint.

    • Add 50 µL Acetonitrile (1:1 v/v) to precipitate proteins.

    • Centrifuge at 12,000 x g for 5 mins.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 50 mM Triethylammonium acetate (TEAA) pH 7.0 / Acetonitrile gradient.

    • Detection: UV at 260 nm.

    • Expected Result: 5-moUDP should elute earlier than 5-moU (nucleoside). If rapid degradation is observed (

      
       min), add 100 µM ARL 67156  (ectonucleotidase inhibitor) to the treatment buffer in Protocols A and B.
      

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
No Calcium Response Receptor DesensitizationEnsure cells were not handled roughly before assay. P2Y receptors internalize rapidly.
High Background Dye LeakageAdd 2.5 mM Probenecid to retention buffer.
Rapid Signal Decay Hydrolysis of 5-moUDPUse serum-free buffer; add ARL 67156 inhibitor; confirm stock integrity by HPLC.
Precipitation Calcium Phosphate formationAvoid mixing high conc. 5-moUDP directly with high-calcium media before dilution.

Table 2: Comparative Ligand Properties

LigandTarget ReceptorPrimary SignalingStability (Serum)
UDP (Native) P2Y6 (Agonist), P2Y14Gq / GiLow (

min)
5-moUDP P2Y6 (Selective) Gq Moderate (Methoxy group may sterically hinder some nucleotidases)
5-moUTP None (IVT Substrate)N/ALow (Rapidly degrades to UDP/UMP)

References

  • Jacobson, K. A., et al. (2012).[4] "Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5′-α,β-Methylene Diphosphonate at the P2Y6 Receptor." Journal of Medicinal Chemistry.

  • Ko, H., et al. (2008). "Synthesis and potency of novel uracil nucleotides and derivatives as P2Y2 and P2Y6 receptor agonists." Bioorganic & Medicinal Chemistry Letters.

  • Lazarowski, E. R., & Harden, T. K. (2015). "UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation." Molecular Pharmacology.

  • BroadPharm. (2023). "5-Methoxyuridine Product Data and P2Y6 Agonist Context." BroadPharm Product Catalog.

  • National Institutes of Health (NIH). (2020). "Signaling and Cross-talk by C5a and UDP in Macrophages Selectively Use PLCβ3." PubMed Central.

Sources

experimental setup for measuring vasoconstriction induced by 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-OMe-UDP Wire Myography Protocol

Abstract

The P2Y6 receptor has emerged as a critical regulator of vascular myogenic tone and a potential therapeutic target for hypertension and atherosclerosis. While the endogenous ligand UDP activates P2Y6, it is liable to degradation by ectonucleotidases and lacks subtype selectivity. 5-OMe-UDP (Uridine-5'-O-(2-thiodiphosphate)) serves as a highly potent, nuclease-resistant, and selective P2Y6 agonist. This application note details a rigorous wire myography protocol to isolate and quantify P2Y6-mediated vasoconstriction in murine resistance arteries, emphasizing the exclusion of endothelial confounding factors.

Mechanistic Principles

To design a valid experiment, one must understand the signaling cascade. P2Y6 is a Gq-coupled GPCR. Upon binding 5-OMe-UDP, the receptor activates Phospholipase C


 (PLC

), generating Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers calcium release from the sarcoplasmic reticulum (SR), while the RhoA-ROCK pathway increases calcium sensitivity, culminating in Myosin Light Chain (MLC) phosphorylation and smooth muscle contraction.

Critical Consideration: P2Y6 receptors are also present on the endothelium, where their activation triggers Nitric Oxide (NO) release, causing vasodilation. To measure pure vasoconstriction, the endothelium must be denuded or Nitric Oxide Synthase (NOS) inhibited.

Figure 1: P2Y6 Signaling Pathway in Vascular Smooth Muscle

P2Y6_Pathway Ligand 5-OMe-UDP Receptor P2Y6 Receptor (Gq-Coupled) Ligand->Receptor Agonist Binding PLC PLC-beta Receptor->PLC Gq Activation RhoA RhoA / ROCK (Ca2+ Sensitization) Receptor->RhoA Parallel Pathway IP3 IP3 Generation PLC->IP3 Ca SR Ca2+ Release IP3->Ca MLCK MLCK Activation Ca->MLCK RhoA->MLCK Potentiation Contraction Vasoconstriction (Actin-Myosin Interaction) MLCK->Contraction

Caption: 5-OMe-UDP binds P2Y6, triggering Gq-mediated Calcium release and RhoA-mediated calcium sensitization to drive vasoconstriction.

Experimental Setup & Reagents
2.1 Tissue Selection
  • Primary Target: Second or third-order Mesenteric Arteries (Resistance vessels, <300 µm diameter). These vessels regulate blood pressure and exhibit higher P2Y6-mediated myogenic tone compared to conduit vessels like the aorta.

  • Secondary Target: Thoracic Aorta (Conduit vessel). Easier to handle but less physiologically relevant for hypertension studies.

2.2 Buffer Chemistry

Physiological Saline Solution (PSS/Krebs) Composition (mM):

  • NaCl 119, KCl 4.7, KH

    
    PO
    
    
    
    1.18, MgSO
    
    
    1.17, NaHCO
    
    
    25, CaCl
    
    
    1.6, Glucose 5.5, EDTA 0.026.
  • Gas: Continuous aeration with Carbogen (95% O

    
     / 5% CO
    
    
    
    ) to maintain pH 7.4.
  • Temperature: 37°C.[1][2]

2.3 Pharmacological Agents
ReagentRoleConcentration / Notes
5-OMe-UDP Selective P2Y6 AgonistCurve: 1 nM – 10 µM (

to

M). Dissolve in water.
MRS2578 Selective P2Y6 AntagonistBlock: 1 µM. Note: Unstable in aqueous solution. Add to bath 20 mins prior to agonist. Dissolve in DMSO.
L-NAME NOS InhibitorBlock: 100 µM. Essential to eliminate endothelial NO vasodilation.
KPSS Viability Check60 mM or 120 mM K+. Isotonic replacement of NaCl with KCl.
Detailed Protocol: Wire Myography
Phase 1: Dissection and Mounting
  • Harvest: Euthanize mouse; rapidly excise the mesenteric bed and place in ice-cold, oxygenated PSS.

  • Clean: Under a dissection microscope, isolate 2mm segments of resistance arteries. Remove adventitial fat carefully to avoid damaging the smooth muscle.

  • Mount: Thread two tungsten wires (25-40 µm diameter) through the vessel lumen. Secure wires to the micrometer jaws of the myograph chamber (e.g., DMT 620M).

  • Equilibrate: Heat bath to 37°C. Allow vessels to rest for 20 minutes with zero tension.

Phase 2: Normalization (The "Wake-Up")

Scientific Integrity Note: Resistance arteries are collapsible. You must set them to a simulated physiological pressure (IC100) to ensure optimal actin-myosin overlap.

  • Stretch: Perform stepwise stretching, measuring passive force until the calculated transmural pressure exceeds 100 mmHg.

  • Set Point: Relax the vessel back to 90% of the diameter at 100 mmHg (IC1). This is the standard normalization point.

  • Viability Test: Replace PSS with KPSS (60mM K+) .

    • Requirement: Vessel must generate rapid, stable contraction (>1 mN depending on vessel size). Wash out 3x with PSS.

Phase 3: Endothelial Control (Decision Point)

To measure pure P2Y6 vasoconstriction, you must rule out endothelial relaxation.

  • Pre-constrict with Phenylephrine (1 µM).

  • Add Acetylcholine (10 µM).

    • Intact Endothelium: >50% relaxation observed. Action: Incubate with L-NAME (100 µM) for 20 mins before testing 5-OMe-UDP.

    • Denuded Endothelium: <10% relaxation observed. Action: Proceed directly.

Phase 4: 5-OMe-UDP Dose-Response Curve
  • Baseline: Ensure stable baseline tension in PSS (plus L-NAME if used).

  • Dosing: Add 5-OMe-UDP cumulatively in half-log increments (1 nM, 3 nM, 10 nM... up to 10 µM).

  • Plateau: Wait for the contraction to plateau (typically 3-5 mins) before the next addition. P2Y6 responses can be transient; measure the peak amplitude.

  • Validation (Antagonist): In a separate vessel segment, incubate with MRS2578 (1 µM) for 20 minutes, then repeat the 5-OMe-UDP curve. The curve should shift significantly to the right or be abolished.

Figure 2: Experimental Workflow

Workflow Dissect Dissection (Ice-Cold PSS) Mount Mounting (Tungsten Wire) Dissect->Mount Norm Normalization (IC1 = 0.9 * IC100) Mount->Norm Viability Viability Check (KPSS 60mM) Norm->Viability Block Endothelial Block (L-NAME 100µM) Viability->Block Essential Curve Agonist Curve (5-OMe-UDP) Block->Curve Cumulative Dosing

Caption: Step-by-step workflow ensuring tissue viability and isolation of smooth muscle response via L-NAME blockade.

Data Analysis & Interpretation
Quantitative Metrics

Normalize contraction data to the reference KPSS contraction (% KPSS) to account for differences in vessel size.

ParameterDefinitionExpected Outcome (5-OMe-UDP)
E

Maximum contraction achievedTypically 60-90% of KPSS response in resistance arteries.
pEC

Negative log of concentration at 50% E

~7.0 - 7.5 (approx 30-100 nM).
Hill Slope Steepness of the curve>1.0 indicates positive cooperativity or efficient coupling.
Validation Criteria

The experiment is considered valid ONLY if:

  • KPSS Response: Is rapid and sustained.

  • MRS2578 Sensitivity: The antagonist significantly inhibits the 5-OMe-UDP response (confirming P2Y6 specificity).

  • Vehicle Control: Time-matched vehicle (water) additions show no contraction.

Troubleshooting & Expert Tips
  • Desensitization (Tachyphylaxis): GPCRs like P2Y6 can internalize rapidly. Do not perform multiple 5-OMe-UDP curves on the same vessel segment. Use parallel segments for Control vs. Antagonist groups.

  • MRS2578 Stability: This antagonist is notoriously unstable in water. Dissolve in DMSO and add to the bath immediately before the incubation period. Do not store diluted aqueous stocks.

  • Spontaneous Tone: Mesenteric arteries may develop spontaneous "vasomotion" (rhythmic contractions). If this interferes with baseline, verify temperature stability (37°C

    
     0.1) and consider using a lower pre-tension, though this may compromise normalization.
    
References
  • P2Y6 Receptor Function & Pharmacology

    • Title: "The P2Y6 Receptor as a Potential Keystone in Essential Hypertension"
    • Source:Hypertension (via NCBI PMC)
    • URL:[Link]

  • Antagonist Specificity (MRS2578)

    • Title: "Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflamm
    • Source:Blood (Journal of the American Society of Hem
    • URL:[Link]

  • Wire Myography Methodology

    • Title: "Guidelines for the measurement of vascular function and structure in isol
    • Source:American Journal of Physiology-Heart and Circul
    • URL:[Link]

  • 5-OMe-UDP Properties

    • Title: "5-OMe-UDP trisodium salt: Potent P2Y6 agonist"[3]

    • Source:Tocris Bioscience Product Sheet

Sources

Application Notes and Protocols for 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist of the P2Y6 receptor, a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides. The endogenous ligand for the P2Y6 receptor is uridine diphosphate (UDP); however, 5-OMe-UDP exhibits greater potency, making it an invaluable tool for investigating the physiological and pathological roles of the P2Y6 receptor. P2Y6 receptor activation has been implicated in a variety of cellular processes, including inflammatory responses, phagocytosis, and vasoconstriction.[1] Consequently, 5-OMe-UDP is a critical reagent for researchers in drug discovery and development, particularly in studies related to inflammatory diseases, neurodegenerative disorders, and metabolic conditions.

The integrity and stability of 5-OMe-UDP aqueous solutions are paramount for obtaining accurate and reproducible experimental results. Nucleotides are susceptible to degradation through hydrolysis, and their stability is influenced by factors such as temperature, pH, and the presence of contaminating enzymes. This guide provides detailed protocols and guidelines for the proper storage, handling, and preparation of 5-OMe-UDP aqueous solutions to ensure their optimal performance in various research applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-OMe-UDP is essential for its proper handling.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₂Na₃O₁₃P₂
Molecular Weight 500.13 g/mol (trisodium salt)
Purity ≥98% (HPLC)
Appearance White to off-white powder
Solubility (estimated) Soluble in water (up to 100 mM for UDP) and PBS (pH 7.2) (up to 10 mg/mL for UDP)[1]
Storage (lyophilized powder) Store at -20°C[2]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by 5-OMe-UDP initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This process is fundamental to the physiological responses mediated by this receptor.

P2Y6_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-OMe-UDP 5-OMe-UDP P2Y6 P2Y6 Receptor 5-OMe-UDP->P2Y6 Binds to Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Releases Ca²⁺ Ca_ER Cellular_Response Cellular Response (e.g., Inflammation, Phagocytosis) Ca_cyto->Cellular_Response Triggers

Caption: P2Y6 receptor activation by 5-OMe-UDP.

Storage and Handling of 5-OMe-UDP

Proper storage and handling are critical to prevent degradation and ensure the long-term stability of 5-OMe-UDP.

Long-Term Storage (Lyophilized Powder)

For optimal stability, the lyophilized powder of 5-OMe-UDP trisodium salt should be stored at -20°C.[2] When stored under these conditions, the compound is expected to be stable for at least one year. For the related compound 5-methoxy-UTP, stability of up to 24 months has been noted at -20°C.[3]

Preparation of Aqueous Stock Solutions

It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Recommended Solvents:

  • Sterile, nuclease-free water: Suitable for most applications.

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5): Preferred for long-term storage of solutions as it helps to chelate divalent cations that can act as cofactors for nucleases and maintains a stable pH.

Protocol for Reconstituting Lyophilized 5-OMe-UDP:

  • Equilibration: Before opening, allow the vial of lyophilized 5-OMe-UDP to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.

  • Centrifugation: Briefly centrifuge the vial to ensure that all of the powder is collected at the bottom.

  • Solvent Addition: Aseptically add the desired volume of sterile, nuclease-free water or TE buffer (pH 7.5) to the vial. The solubility of the related compound UDP in water is at least 100 mM.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation.

  • Verification: Ensure the solution is clear and free of particulates.

Storage of Aqueous Stock Solutions
  • Short-term storage (1-2 weeks): Store at 2-8°C.

  • Long-term storage (up to 6 months): Aliquot the stock solution into single-use volumes in low-protein-binding polypropylene tubes and store at -20°C or -80°C.[4] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Storage ConditionDurationRationale
Lyophilized Powder at -20°C> 1 yearMinimizes chemical degradation and hydrolysis.
Aqueous Solution at 4°C1-2 weeksConvenient for immediate use, but potential for slow hydrolysis.
Aqueous Solution at -20°CUp to 6 monthsSlows down hydrolysis significantly.
Aqueous Solution at -80°C> 6 monthsOptimal for long-term preservation, minimizes all chemical and enzymatic degradation.

Experimental Protocols

The following is a general protocol for a calcium mobilization assay, a common application for 5-OMe-UDP.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the P2Y6 receptor by 5-OMe-UDP.

Workflow for Calcium Mobilization Assay:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells expressing P2Y6 receptor in a 96-well plate B Culture cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Wash cells to remove extracellular dye C->D F Measure baseline fluorescence D->F E Prepare serial dilutions of 5-OMe-UDP G Add 5-OMe-UDP and measure fluorescence change E->G F->G H Calculate the change in fluorescence intensity G->H I Plot dose-response curve and determine EC₅₀ H->I

Caption: Workflow for a typical calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation: Seed cells expressing the P2Y6 receptor into a 96-well black-walled, clear-bottom plate at an appropriate density and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the dye manufacturer's instructions. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells two to three times with the assay buffer to remove any extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare a series of dilutions of 5-OMe-UDP in the assay buffer at 2x the final desired concentration.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Allow the plate to equilibrate to 37°C.

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject 100 µL of the 2x 5-OMe-UDP dilutions into the corresponding wells.

    • Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of 5-OMe-UDP and plot a dose-response curve to determine the EC₅₀ value.

Troubleshooting and Best Practices

  • pH Considerations: The pyrophosphate bond in UDP and its analogs is susceptible to acid-catalyzed hydrolysis. Therefore, it is crucial to maintain the pH of aqueous solutions between 7.0 and 8.0. Avoid acidic conditions.

  • Adsorption to Labware: While nucleotides are generally hydrophilic, some adsorption to plasticware can occur. To minimize this, use low-protein-binding polypropylene tubes for storage of stock solutions.

  • Nuclease Contamination: Use nuclease-free water, buffers, and tips to prevent enzymatic degradation of 5-OMe-UDP.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of nucleotides. Aliquoting stock solutions into single-use volumes is the most effective way to mitigate this.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 5-OMe-UDP powder and solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can ensure the stability and integrity of their 5-OMe-UDP aqueous solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]

  • Fig-Adell, M., et al. (2017). On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism. Journal of Experimental Botany, 68(13), 3423–3431. Retrieved from [Link]

  • ResearchGate. (2023, July 8). How to reconstitute lyophilized proteins for proteomics?. Retrieved from [Link]

  • McDonald, E. J. (1950). Stability of Dextrose Solutions of Varying pH. Journal of Research of the National Bureau of Standards, 45(3), 221-225. Retrieved from [Link]

  • Zhang, Y., et al. (2023). m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. Briefings in Bioinformatics, 24(3), bbab107. Retrieved from [Link]

  • da Silva, F. L., et al. (2020). Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. Brazilian Journal of Food Technology, 23, e2019253. Retrieved from [Link]

  • Wikipedia. (n.d.). Vitamin C. Retrieved from [Link]

  • Ulloa, P., et al. (2002). Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis. Journal of Industrial Microbiology & Biotechnology, 29(4), 186-190. Retrieved from [Link]

Sources

Application Note: High-Precision Dose-Response Curve Generation for 5-OMe-UDP in P2Y6 Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026


) of the selective P2Y6 agonist 5-OMe-UDP using Calcium Flux.

Abstract & Scientific Context

The P2Y6 receptor is a Gq-coupled GPCR implicated in microglial phagocytosis, vasoconstriction, and inflammation. While Uridine 5'-diphosphate (UDP) is the endogenous agonist, it suffers from rapid hydrolysis by ectonucleotidases (e.g., NPP1, NPP3), leading to experimental variability and underestimation of potency.

5-OMe-UDP (5-Methoxyuridine 5'-diphosphate) is a conformationally constrained, highly stable synthetic analog. It exhibits superior potency (


) compared to UDP (

) and high selectivity against P2Y2 and P2Y4 receptors.[1]

This guide details the generation of robust dose-response curves for 5-OMe-UDP using a high-throughput calcium mobilization assay. It addresses specific challenges related to nucleotide handling, Gq-signaling kinetics, and data normalization.

Mechanism of Action

P2Y6 activation triggers the


 signaling cascade. Upon binding 5-OMe-UDP, the receptor activates Phospholipase C-

(PLC

), hydrolyzing

into

and Diacylglycerol (DAG).

binds to

receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (

).
Figure 1: P2Y6 Signaling Pathway[2]

G Ligand 5-OMe-UDP Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG (Membrane) PIP2->DAG Cleavage ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Intracellular Ca2+ (Fluorescence Signal) ER->Ca Release

Caption: The Gq-coupled signaling cascade activated by 5-OMe-UDP leading to calcium mobilization.

Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationPurpose
5-OMe-UDP >98% Purity (HPLC), Sodium SaltSelective P2Y6 Agonist.
Calcium Indicator Fluo-4 AM, Calcium-6, or Cal-520Intracellular

detection.
Probenecid Water-solubleInhibits anion transporters to prevent dye leakage.
Assay Buffer HBSS + 20mM HEPES (pH 7.4)Physiological medium; maintains pH during assay.
Cell Line 1321N1 or HEK293-P2Y6 (Stable)Null background cells transfected with human P2Y6.
Compound Handling (Expert Insight)

Nucleotides are prone to degradation and precipitation.

  • Solubility: Dissolve 5-OMe-UDP in nuclease-free water or PBS to create a 10 mM stock .

  • pH Sensitivity: Ensure the stock solution is pH 7.0–7.5. Acidic conditions accelerate hydrolysis of the diphosphate bond.

  • Storage: Aliquot into single-use vials and store at -80°C. Do not freeze-thaw more than once.

  • Working Solution: Prepare serial dilutions in Assay Buffer immediately before the run.

Experimental Protocol: Calcium Flux Assay

Cell Preparation (Day -1)
  • Harvest P2Y6-expressing cells using Accutase (avoid Trypsin if possible to preserve surface receptors).

  • Seed cells in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Density: 10,000 – 15,000 cells/well.

  • Incubate overnight at 37°C, 5%

    
    .
    
Dye Loading (Day 0)
  • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Indicator Dye (e.g., Calcium-6).

    • Note: BSA (0.1%) can be added if non-specific binding is observed, though less critical for hydrophilic nucleotides.

  • Remove culture media from the cell plate.[2]

  • Add 25

    
      of Loading Buffer to each well.[3]
    
  • Incubate for 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

Compound Plate Preparation

Prepare a 5X concentrated dose-response series in a separate V-bottom plate.

  • Top Concentration: 100

    
     (Final assay conc: 20 
    
    
    
    ).
  • Dilution Factor: 1:3 or 1:4 (10 points).

  • Vehicle Control: Assay Buffer + DMSO (matched to compound stock, usually <0.1%).

Measurement (FLIPR/FlexStation)
  • Transfer the Cell Plate and Compound Plate to the reader.

  • Settings:

    • Excitation: 485 nm | Emission: 525 nm.

    • Baseline Read: 10–20 seconds.

    • Injection: Add 6.25

      
        of 5X compound (Final Volume: 31.25 
      
      
      
      ).
    • Read Duration: 120 seconds (P2Y6 response is rapid and transient).

Figure 2: Experimental Workflow

Workflow Seed 1. Seed Cells (Day -1) Load 2. Load Dye (+ Probenecid) Seed->Load Incubate 3. Incubate (1h @ 37°C) Load->Incubate Inject 5. Inject & Read (FLIPR/Flex) Incubate->Inject Prep 4. Prep 5X Compound Plate Prep->Inject Transfer Analyze 6. Data Analysis (4PL Fit) Inject->Analyze

Caption: Step-by-step workflow for high-throughput calcium flux assays.

Data Analysis & Quality Control

Metric Calculation

The raw fluorescence units (RFU) must be normalized to account for well-to-well variability.

  • Response ($ \Delta F $):

    
    .
    
  • Normalization: Calculate % Activation relative to a reference standard (e.g., 10

    
     UDP or saturating 5-OMe-UDP).
    
    
    
    
Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Equation (Sigmoidal Dose-Response with Variable Slope):



  • X: Log of agonist concentration.

  • Y: Response (% Activation).

  • Expected

    
    :  ~0.05 – 0.10 
    
    
    
    for 5-OMe-UDP [1].
Quality Control Criteria
MetricAcceptance CriteriaAction if Failed
Z' Factor > 0.5Check cell density and dye loading uniformity.
Hill Slope 0.8 – 1.2Steep slopes (>2) may indicate precipitation or artifacts.
Basal Signal < 20% variationCheck cell health and temperature equilibration.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Signal Window Dye leakageEnsure Probenecid is fresh (2.5 mM).
Right-shifted

Compound degradationUse fresh 5-OMe-UDP stock; keep on ice.
High Background Constitutive activityReduce receptor expression level or use P2Y6 antagonists (e.g., MRS2578) to validate baseline.
No Response Receptor desensitizationAvoid serum starvation if it stresses cells; ensure cells are not over-confluent.

References

  • Structure-Activity Relationship of 5-OMe-UDP: El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors.[4] Journal of Medicinal Chemistry.

  • P2Y6 Receptor Pharmacology: Jacobson, K. A., et al. (2012).[5][4] P2Y receptors as therapeutics for inflammatory and metabolic diseases. Purinergic Signalling.[6]

  • Calcium Flux Assay Guidelines: Molecular Devices Application Note. FLIPR Calcium 6 Assay Kit Guide.

  • Dose-Response Curve Fitting: GraphPad Guide. Dose-response curves and the determination of EC50 values.

Sources

Application Note: Synthesis and Purification of 5-Methoxyuridine 5'-Diphosphate (5-moUDP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxyuridine (5-moU) has emerged as a critical modification in mRNA therapeutics, significantly reducing immunogenicity while maintaining high translational efficiency.[1][2][3][4] While the triphosphate (5-moUTP) is the standard substrate for in vitro transcription (IVT), the 5'-diphosphate (5-moUDP) and its sugar-nucleotide derivatives serve as essential intermediates for chemo-enzymatic capping, glycosyltransferase probes, and P2Y receptor agonists. This guide details two robust protocols for synthesizing 5-moUDP: a highly specific Biocatalytic Cascade and a versatile Chemical Morpholidate Coupling . Critical attention is given to purification strategies that prevent hydrolysis during the transition from aqueous buffers to solid product.

Introduction & Strategic Rationale

The Role of 5-Methoxyuridine

Unlike pseudouridine, which alters base pairing via the Hoogsteen edge, 5-methoxyuridine retains standard Watson-Crick pairing but alters the major groove electronics. This "cloaks" the RNA from Pattern Recognition Receptors (PRRs) like TLR7 and RIG-I, preventing the host innate immune response from shutting down protein translation.

Why Diphosphates?

Synthesis of the diphosphate (UDP) is chemically distinct from the triphosphate (UTP).

  • Chemical Challenge: Standard "one-pot" phosphorylation (Ludwig-Eckstein) favors the triphosphate. Stopping at the diphosphate requires specific stoichiometry or alternative activation strategies.

  • Utility: 5-moUDP is the obligate precursor for synthesizing 5-moUDP-Sugars (e.g., 5-moUDP-Glucose), which are used to study how modified nucleotides affect glycosylation pathways or as stable mimics in enzymatic assays.

Module A: Biocatalytic Synthesis (Enzymatic Route)

Rationale: This route offers the highest regioselectivity, avoiding the formation of 2'/3' isomers common in chemical phosphorylation. It utilizes a kinase cascade to step-up the oxidation state.

Pathway Logic
  • Phosphorylation 1: Uridine-Cytidine Kinase (UCK) converts 5-moU

    
     5-moUMP.
    
  • Phosphorylation 2: UMP Kinase (UMPK) converts 5-moUMP

    
     5-moUDP.
    
  • ATP Regeneration: Acetate Kinase (AckA) recycles ADP to ATP, driving the equilibrium forward.

EnzymaticSynthesis Substrate 5-Methoxyuridine (5-moU) UCK Uridine-Cytidine Kinase (UCK) Substrate->UCK ATP ATP ATP->UCK UMPK UMP Kinase (UMPK) ATP->UMPK UMP 5-moUMP UMP->UMPK UDP 5-moUDP (Target) ADP ADP AckA Acetate Kinase (AckA) ADP->AckA AcP Acetyl Phosphate AcP->AckA Acetate Acetate UCK->UMP UCK->ADP UMPK->UDP UMPK->ADP AckA->ATP Regeneration AckA->Acetate

Figure 1: Biocatalytic cascade for specific synthesis of 5-moUDP using ATP regeneration.

Protocol A: Enzymatic Cascade

Scale: 100 mg starting material

  • Reaction Mix Assembly:

    • In a 50 mL Falcon tube, dissolve 100 mg 5-moU (0.36 mmol) in 20 mL reaction buffer (50 mM Tris-HCl, pH 7.6, 10 mM MgCl₂).

    • Add ATP (catalytic amount, 0.05 eq) and Acetyl Phosphate (2.5 eq, donor).

    • Add DTT (1 mM) to stabilize kinase thiols.

  • Enzyme Addition:

    • Add UCK (recombinant, 5 U) and UMP Kinase (recombinant, Prokaryotic source preferred, 10 U).

    • Add Acetate Kinase (20 U).

  • Incubation:

    • Incubate at 37°C with gentle shaking (100 rpm).

    • Monitoring: Check HPLC at t=0, 2h, 4h. 5-moU (RT ~4 min) should disappear; 5-moUDP (RT ~12 min) will appear.

    • Critical Control: Do NOT add Nucleoside Diphosphate Kinase (NDPK) or Pyruvate Kinase, as these will rapidly convert UDP to UTP.

  • Termination:

    • Once >95% conversion is observed (typically 4-6 hours), quench by heating to 65°C for 10 min (denatures enzymes) or by ultrafiltration (10 kDa cutoff) to remove proteins.

Module B: Chemical Synthesis (Morpholidate Route)

Rationale: When enzymatic routes are unavailable or when synthesizing sugar-nucleotide derivatives directly, the Morpholidate coupling is the industry standard for creating the pyrophosphate bond specifically.

Pathway Logic
  • Monophosphorylation: Selective 5'-phosphorylation using POCl₃ (Yoshikawa procedure).

  • Activation: Conversion of 5-moUMP to the 5'-phosphoromorpholidate.

  • Coupling: Reaction with orthophosphate (for UDP) or sugar-1-phosphate (for UDP-sugars).

ChemicalSynthesis Step1 5-Methoxyuridine + POCl3 (Trimethyl Phosphate, 0°C) Step2 5-moUMP (Free Acid) Step1->Step2 Hydrolysis Step3 Activation: Morpholine + DCC (t-BuOH/H2O, Reflux) Step2->Step3 Step4 5-moUMP-4-Morpholidate (Activated Intermediate) Step3->Step4 Step5 Coupling: Tributylammonium Phosphate (Anhydrous Pyridine/DMF) Step4->Step5 Salt Exchange Final 5-moUDP Step5->Final

Figure 2: Morpholidate coupling strategy for controlled diphosphate synthesis.

Protocol B: Morpholidate Coupling

Pre-requisite: Strictly anhydrous conditions for Step 3.

  • Synthesis of 5-moUMP (Yoshikawa Method):

    • Dissolve 5-moU in Trimethyl phosphate (TMP). Cool to 0°C.

    • Add POCl₃ (1.2 eq). Stir 2h at 0°C.

    • Hydrolyze with TEAB buffer. Purify 5-moUMP via SAX (see Section 4). Convert to free acid form.

  • Activation (Morpholidate Formation):

    • Dissolve 5-moUMP (free acid) in t-BuOH:H₂O (1:1).

    • Add Morpholine (4 eq) and DCC (Dicyclohexylcarbodiimide, 4 eq).

    • Reflux gently for 3 hours. The solution will become heterogeneous (DCU precipitate).

    • Filter off DCU. Evaporate solvents.

  • Coupling:

    • Dry the Morpholidate salt by co-evaporation with anhydrous pyridine (3x).

    • Add Tributylammonium Phosphate (3 eq) in anhydrous DMF.

    • Stir at room temperature for 24-48 hours under Argon.

    • Endpoint: TLC (PEI-Cellulose, 1M LiCl) shows conversion of Morpholidate (higher Rf) to UDP (lower Rf).

Purification & Quality Control

Purification is the most common failure point. Nucleoside diphosphates are prone to hydrolysis if left in acidic conditions or lyophilized from unstable buffers.

Method: Ion-Exchange Chromatography (SAX)
  • Resin: Q-Sepharose Fast Flow or DEAE-Sephadex A-25.

  • Column: HiScale 16/20 (GE/Cytiva) or equivalent.

Gradient Table:

Phase Buffer A (Milli-Q Water) Buffer B (1.0 M TEAB, pH 7.5) Flow Rate Notes
Equilibration 100% 0% 5 mL/min Stable baseline
Load 100% 0% 2 mL/min Load crude sample
Wash 95% 5% 5 mL/min Removes unreacted nucleoside
Elution 1 80% 20% 5 mL/min Elutes 5-moUMP
Elution 2 60% 40% 5 mL/min Elutes 5-moUDP (Target)

| Strip | 0% | 100% | 5 mL/min | Elutes Polyphosphates/UTP |[5]

Critical Step: Desalting & Isolation

WARNING: Do not lyophilize directly from TEAB (Triethylammonium bicarbonate) if the product is acidic. The pH can drop during sublimation, causing hydrolysis of the pyrophosphate bond.

  • Precipitation (Preferred):

    • Concentrate the UDP fraction (TEAB salt) to a small volume.

    • Add Sodium Perchlorate (NaClO₄) in Acetone (2% w/v solution).

    • The Sodium salt of 5-moUDP will precipitate. Centrifuge, wash with acetone, and dry.

    • Why? Sodium salts are far more stable than TEAB salts.

  • Lyophilization (Alternative):

    • If lyophilization is necessary, convert to the Ammonium form and ensure pH remains > 7.0 throughout the process.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Enzymatic) Incomplete phosphorylationAdd more Acetate Kinase/Acetyl Phosphate. Ensure Mg²⁺ is 5-10 mM excess over ATP.
Product is UTP (Enzymatic) Contamination with NDP KinaseUse highly purified recombinant enzymes (His-tagged) rather than crude extracts.
Product Hydrolysis (Chemical) Wet reagents in coupling stepDry Morpholidate and Phosphate salt by co-evaporation with Pyridine x3. Use molecular sieves in DMF.
Broad Peaks (HPLC) Iron contamination or pH issuesAdd 1 mM EDTA to mobile phase. Ensure pH is 7.0-7.5.
Degradation after drying Acidic hydrolysisDo not use acid to precipitate. Use Sodium Perchlorate/Acetone precipitation method.

References

  • Ludwig, J. (1981). A new route to nucleoside 5'-triphosphates.[6] Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae.

  • Moffatt, J. G., & Khorana, H. G. (1961). Nucleoside Polyphosphates.[6][7][8][9][10][11][12] X. The Synthesis and Some Reactions of Nucleoside-5' Phosphoromorpholidates. Journal of the American Chemical Society.[9]

  • Kore, A. R., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5'-Monophosphates. Molecules.

  • TriLink BioTechnologies. (2023). 5-Methoxyuridine Strategies for mRNA.

  • Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews.

Sources

Troubleshooting & Optimization

troubleshooting low potency issues with 5-OMe-UDP in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Potency in Cell-Based Assays Reagent: 5-Methoxyuridine-5'-diphosphate (5-OMe-UDP) Target Application: Purinergic Receptor (P2Y6) Agonism[1][2]

Executive Summary: The "Potency Paradox"

As a Senior Application Scientist, I frequently encounter researchers who observe weak or inconsistent data with 5-OMe-UDP. The molecule itself is a highly potent, selective P2Y6 receptor agonist (


) [1].[1][3] When potency appears low in your hands, it is rarely due to the chemical quality of the vendor's lot.

Instead, the issue almost invariably stems from biological degradation or experimental design . Nucleotides are the primary energy currency of the cell; consequently, cells have evolved aggressive extracellular machinery (ectonucleotidases) to break them down. If you treat 5-OMe-UDP like a standard small molecule inhibitor, your assay will fail.

This guide is structured to troubleshoot these specific biological variables.

Phase 1: The "Wrong Reagent" Triage (Critical)

Before troubleshooting the assay, we must verify the application. There is a common nomenclature confusion between reagents used for signaling and reagents used for mRNA synthesis .

Q: Are you using 5-OMe-UDP for In Vitro Transcription (IVT) to make modified mRNA?

  • If YES: Stop immediately. You have the wrong reagent. T7, SP6, and T3 RNA polymerases strictly require nucleoside-5'-triphosphates (NTPs) as substrates. 5-OMe-UDP (Diphosphate) cannot be incorporated into RNA. You require 5-OMe-UTP (5-Methoxyuridine-5'-triphosphate).

  • If NO: You are studying P2Y6 receptor signaling (calcium flux, IP3 accumulation, or cytokine secretion). Proceed to Phase 2.

Phase 2: Troubleshooting P2Y6 Signaling Assays
Root Cause 1: Ectonucleotidase Degradation (The #1 Suspect)

The Issue: Cells express surface enzymes called Ectonucleoside Triphosphate Diphosphohydrolases (E-NTPDases, e.g., CD39) and Ecto-5'-nucleotidases (CD73). These enzymes rapidly hydrolyze 5-OMe-UDP into 5-OMe-UMP and subsequently to 5-OMe-Uridine (inactive at P2Y6), often within minutes [2].

Diagnostic Question: Does your signal peak rapidly (seconds) and then disappear, or is the maximal response significantly lower than literature values (


 instead of 

)?

The Fix: You must inhibit these surface enzymes to preserve the agonist concentration at the receptor.

InterventionProtocol AdjustmentMechanism
Add Inhibitors Supplement assay buffer with ARL 67156 (

) or POM-1 (

).
ARL 67156 is a weak competitive inhibitor of NTPDases; POM-1 inhibits NTPDases more potently but can be toxic in long assays.
Switch Ligand Use 5-OMe-UDP(

-B)
(Boranophosphate analog) if available.[3]
The borano-modification renders the phosphate backbone resistant to hydrolysis, increasing half-life from minutes to hours [2].
Wash Cells Perform assays in defined buffer (HBSS/PBS), not media.Removes soluble nucleotidases present in conditioned media.
Root Cause 2: Serum Interference

The Issue: Fetal Bovine Serum (FBS) is rich in soluble nucleotidases and pyrophosphatases. Incubating 5-OMe-UDP in media containing 10% FBS can reduce its effective concentration by 50% in under 20 minutes.

The Fix:

  • Starvation Step: Serum-starve cells for 2-4 hours prior to the assay.

  • Assay Buffer: Perform the actual stimulation in serum-free HBSS (Hank's Balanced Salt Solution) supplemented with 20 mM HEPES.

Root Cause 3: Receptor Desensitization [4]

The Issue: P2Y6 is a Gq-coupled GPCR.[5] Like many GPCRs, it undergoes homologous desensitization and internalization upon ligand binding. If you add the agonist too slowly or use a "pre-incubation" step, the receptors may desensitize before you measure the signal.

The Fix:

  • Kinetic Mode: For Calcium flux, use an automated injector (e.g., FLIPR, FlexStation). Do not pipette manually if possible.

  • No Pre-incubation: Add the agonist at the moment of data capture.

Visualizing the Problem: The P2Y6 Signaling vs. Degradation Pathway

The following diagram illustrates the competition between the desired signaling pathway and the enzymatic degradation that destroys your reagent.

P2Y6_Pathway UDP 5-OMe-UDP (Agonist) P2Y6 P2Y6 Receptor (Cell Surface) UDP->P2Y6  Binds (Kd ~nM) NTPDase NTPDase/CD39 (Degradation Enzyme) UDP->NTPDase  Hydrolysis UMP 5-OMe-UMP (Inactive) CD73 CD73 (5'-Nucleotidase) UMP->CD73 Uridine 5-OMe-Uridine (Inactive) Gq Gq Protein P2Y6->Gq  Activates NTPDase->UMP CD73->Uridine PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Calcium Release (MEASURED SIGNAL) IP3->Ca

Caption: Figure 1. Kinetic competition between P2Y6 activation (Green path) and extracellular hydrolysis (Red path).

Standardized Protocols
Protocol A: Reagent Preparation & Storage

Self-Validating Step: Prevents hydrolysis before the experiment begins.

  • Reconstitution: Dissolve 5-OMe-UDP lyophilized powder in sterile, nuclease-free water to a stock concentration of 10 mM .

  • pH Check: Ensure pH is neutral (7.0–7.5). Acidic conditions accelerate phosphate hydrolysis.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL).

  • Storage: Store at -80°C. Avoid freeze-thaw cycles.

    • Note: If the stock has been thawed >3 times, verify integrity via HPLC or discard.

Protocol B: Optimized Calcium Flux Assay (96-well)

Designed to minimize degradation and maximize signal-to-noise.

Materials:

  • P2Y6-expressing cells (e.g., 1321N1-P2Y6 or endogenous expression in Microglia).

  • Calcium Indicator Dye (e.g., Fluo-4 AM).[5]

  • Assay Buffer: HBSS + 20mM HEPES + 0.1% BSA (Fatty acid free). NO FBS.

  • Inhibitor: ARL 67156 (Sigma).

Step-by-Step:

  • Seed Cells: Plate cells (50,000/well) in black-walled, clear-bottom plates 24h prior.

  • Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing Fluo-4 AM (2-4 µM) and Probenecid (2.5 mM) to inhibit dye leakage.

  • Incubation: Incubate 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Baseline Prep: Aspirate dye solution. Wash 1x with Assay Buffer. Add 90 µL Assay Buffer containing 100 µM ARL 67156 .

  • Equilibration: Let plate sit at RT for 10 min (allows inhibitor to bind ectonucleotidases).

  • Agonist Addition: Prepare 10x 5-OMe-UDP (e.g., 10 µM for a 1 µM final) in Assay Buffer.

  • Measurement: Place in plate reader. Inject 10 µL of Agonist. Record fluorescence every 1 second for 60 seconds.

FAQ: Troubleshooting Specific Scenarios

Q: My


 is shifting from 80 nM to 500 nM. Is the reagent bad? 
A:  It is likely the cell density. Higher cell density = more ectonucleotidases on the surface = faster degradation of the agonist. Try seeding at a lower density or increasing the concentration of ARL 67156.

Q: Can I use 5-OMe-UDP in a Western Blot experiment (long duration)? A: For long-term stimulation (e.g., 1-24 hours) to look at phosphorylation (p-ERK, p-Akt), a single bolus dose of 5-OMe-UDP will degrade.

  • Solution: You must re-dose the agonist every 60-90 minutes, or use the metabolically stable analog 5-OMe-UDP(

    
    -B)  [2].
    

Q: I see a signal in my Wild Type (WT) control cells. Is 5-OMe-UDP non-selective? A: 5-OMe-UDP is highly selective for P2Y6 over P2Y2 and P2Y4 [1].[3] However, at high concentrations (


), it may have off-target effects. Ensure you are working within the relevant pharmacological window (

). Also, check if your WT cells endogenously express P2Y6 (common in immune and epithelial cells).
References
  • Jacobson, K. A., et al. (2010). "5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist."[1] Journal of Medicinal Chemistry, 53(4), 1673–1685.

  • Ginsburg-Shmuel, T., et al. (2012). "UDP Made a Highly Promising Stable, Potent, and Selective P2Y6-Receptor Agonist Upon Introduction of a Boranophosphate Moiety." Bioorganic & Medicinal Chemistry, 20(18), 5483-5495.

  • Lazarowski, E. R., et al. (2003). "Release of Nucleotides and Regulation of Purinergic Signaling in the Airways." Journal of Physiology, 599(11). (Context on Ectonucleotidase activity).

Sources

Technical Support Center: Resolving Solubility Challenges of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

5-Methoxyuridine-5'-diphosphate (5-OMe-UDP) is a potent, selective agonist for the P2Y6 receptor , a G-protein-coupled receptor involved in inflammation and microglial phagocytosis.[1] Unlike its triphosphate counterpart (5-OMe-UTP) used in mRNA synthesis, 5-OMe-UDP is primarily a pharmacological tool for receptor signaling studies.[1]

The Solubility Paradox: While nucleotides are generally hydrophilic, 5-OMe-UDP presents specific challenges due to the hydrophobic 5-methoxy modification on the uracil base competing with the highly charged diphosphate tail.[1] This amphiphilic tension makes it strictly soluble in aqueous systems but notoriously unstable in organic solvents commonly used for drug screening libraries (e.g., DMSO).[1]

Troubleshooting Guide & FAQs

Category A: Solvent Incompatibility (The #1 User Error)

Q: I tried to dissolve 5-OMe-UDP in DMSO to make a 10 mM stock, but it formed a cloudy suspension. Can I heat it to dissolve? A: STOP immediately. Do not heat.

  • Diagnosis: 5-OMe-UDP (typically supplied as a sodium or lithium salt) is insoluble in DMSO and Ethanol.[1] The "cloudiness" is the salt precipitating out of the organic solvent. Heating will not dissolve it and may degrade the phosphate bonds.

  • The Fix: Centrifuge the suspension to pellet the solid. Remove the DMSO supernatant carefully. Resuspend the pellet in nuclease-free water or PBS (pH 7.4) . The solubility in water is >50 mg/mL (approx. 100 mM).[2]

Category B: pH-Dependent Precipitation[1]

Q: My stock solution was clear, but upon diluting into my assay buffer (pH 5.5), I see fine particulates. A: This is likely Acid-Induced Protonation .[1]

  • Mechanism: At acidic pH (< pH 6.0), the phosphate groups become protonated, reducing the molecule's net negative charge and its solubility. The "free acid" form of nucleotides is significantly less soluble than the salt form.

  • The Fix: Adjust your assay buffer to pH 7.0–7.5 . If an acidic environment is biologically necessary for your experiment, prepare the working solution immediately before use and keep the concentration below 100 µM to avoid saturation.

Category C: Divalent Cation Interactions (Mg²⁺/Ca²⁺)[1]

Q: I am running a calcium flux assay. When I add 5-OMe-UDP to the HBSS buffer (containing Ca²⁺/Mg²⁺), the signal is inconsistent. A: This is often due to Micro-Precipitation or Chelation Kinetics .[1]

  • Mechanism: Nucleotides are natural chelators. 5-OMe-UDP binds Mg²⁺ and Ca²⁺ to form the bioactive complex.[1] However, if you mix a high-concentration stock (e.g., 100 mM) directly into a cold buffer high in divalent cations, transient precipitation of Magnesium-Nucleotide salts can occur.[1]

  • The Fix:

    • Intermediate Dilution: Dilute your 100 mM stock to 1 mM in water first.[1]

    • Final Dilution: Add the 1 mM solution to your HBSS assay buffer. This gradual step prevents local high concentrations that trigger precipitation.[1]

Step-by-Step Protocols

Protocol A: Preparation of High-Stability Stock Solution (10 mM)

Objective: Create a stable stock solution free of precipitates.

Reagents:

  • 5-OMe-UDP (Sodium Salt) lyophilized powder.[1]

  • Nuclease-free water (pH 7.0–7.5).[1]

  • Note: Avoid unbuffered water if it is acidic (pH < 6).[1]

Procedure:

  • Equilibrate: Allow the lyophilized vial to warm to Room Temperature (RT) for 15 minutes before opening. Prevents condensation.

  • Calculate: Use the specific molecular weight (MW) on the vial label.

    • Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      
    • Example: For 1 mg of Na-salt (approx MW 448.12 g/mol ), add ~223 µL water for 10 mM.[1]

  • Dissolve: Add water. Do not vortex vigorously. Instead, tilt and rotate the vial gently.

  • Verify: Inspect against a dark background. Solution must be crystal clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Rescue of Precipitated Samples

Objective: Recover 5-OMe-UDP that has precipitated due to cold storage or improper buffering.

  • Warm: Place the tube in a 37°C water bath for 5–10 minutes.

  • Agitate: Flick the tube gently.

  • Adjust pH: If precipitate persists, check pH. If < 6.0, add trace amounts of 1M NaOH to reach pH 7.0.

  • Sonication: Use a water-bath sonicator for 30 seconds (Max). Avoid probe sonicators as they cause local heating.

Data Summary: Solubility Limits

Solvent / ConditionSolubility Limit (25°C)StatusNotes
Water (pH 7.5) ≥ 90 mg/mL (~200 mM)Excellent Recommended for Stock.[1]
PBS (pH 7.4) ≥ 50 mg/mLGood Good for working solutions.[1]
DMSO < 0.1 mg/mLInsoluble DO NOT USE.
Ethanol (100%) < 0.1 mg/mLInsoluble Causes immediate precipitation.[1]
Acidic Buffer (pH 4.0) < 5 mg/mL⚠️ Poor Risk of free acid precipitation.[1]
HBSS (w/ Mg²⁺/Ca²⁺) ~10 mM⚠️ Limited High conc.[1] may complex/precipitate.[1][3][4]

Visual Troubleshooting Workflows

Diagram 1: Stock Preparation & Solvent Decision Tree

G Start Start: Lyophilized 5-OMe-UDP SolventChoice Choose Solvent Start->SolventChoice DMSO DMSO / Ethanol SolventChoice->DMSO Organic Water Nuclease-Free Water / PBS SolventChoice->Water Aqueous Fail Precipitation / Suspension (INSOLUBLE) DMSO->Fail Salt Form Incompatible CheckPH Check pH Water->CheckPH Success Clear Solution (SOLUBLE) Aliquot Aliquot & Store (-80°C) Success->Aliquot CheckPH->Success pH 7.0-7.5 AdjustPH Adjust to pH 7.0-7.5 (Add NaOH) CheckPH->AdjustPH pH < 6.0 AdjustPH->Success

Caption: Decision tree for selecting the correct solvent and managing pH to ensure complete dissolution of 5-OMe-UDP.

Diagram 2: P2Y6 Receptor Assay Workflow (Solubility Safe)

G Stock 10 mM Stock (in Water) Intermed Intermediate Dilution (1 mM in Water) Stock->Intermed 1:10 Dilution Avoids Shock FinalMix Final Assay Well (10 µM Ligand) Intermed->FinalMix Add to Buffer AssayBuff Assay Buffer (HBSS + Ca2+/Mg2+) AssayBuff->FinalMix Solvent Base Receptor P2Y6 Receptor Activation FinalMix->Receptor Binding

Caption: Optimized dilution workflow to prevent divalent cation precipitation during P2Y6 functional assays.

References

  • BenchChem. Application Notes and Protocols: 5-OMe-UDP. Retrieved from BenchChem Database.[1] Link

  • Selleck Chemicals. Uridine-5'-diphosphate disodium salt Solubility Data. (Used as proxy for nucleotide salt solubility in DMSO vs Water).[1] Link

  • National Institutes of Health (NIH). Structure Activity Relationship of Uridine 5′-Diphosphoglucose Analogues.[1] (Detailed P2Y receptor agonist chemistry). Link

  • MedChemExpress. 5-Methoxyuridine 5'-triphosphate Solubility Properties. (Comparative data for 5-OMe nucleotide family). Link

  • New England Biolabs (NEB). Troubleshooting Guide for Genomic DNA & Nucleotide Handling. (General guidance on salt/pH effects). Link

Sources

Technical Support Center: Optimizing P2Y6 Receptor Activation with 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Paradox of 5-OMe-UDP: You are likely using 5-OMe-UDP (5-Methoxyuridine 5'-diphosphate) because it is the most potent and metabolically stable agonist for the P2Y6 receptor (


). Unlike natural UDP, which degrades rapidly, 5-OMe-UDP persists in culture media (

hours).

The Problem: While chemical stability is desirable for dosing, it is detrimental to receptor availability. P2Y6 is a Gq-coupled GPCR that undergoes slow desensitization but significant downregulation (lysosomal degradation) upon persistent stimulation. Because 5-OMe-UDP does not degrade, it continuously hammers the receptor, driving the equilibrium from Signaling


Internalization

Degradation, preventing the receptor from recycling back to the surface.

This guide provides protocols to decouple ligand stability from receptor downregulation.

Mechanism of Action: Why Your Signal Fades

To fix the issue, you must understand the specific trafficking fate of P2Y6. Unlike P2Y1 (which desensitizes rapidly), P2Y6 desensitization is slower but leads to a "point of no return" if the agonist remains present.

P2Y6 Signaling & Desensitization Pathway[1]

P2Y6_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ligand 5-OMe-UDP (High Stability) Receptor P2Y6 Receptor (Active) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation GRK GRK2/3 (Kinase) Receptor->GRK Prolonged Exposure Ca Ca2+ Release (Functional Readout) Gq->Ca IP3 Pathway Arrestin Beta-Arrestin GRK->Arrestin Phosphorylation Endosome Early Endosome Arrestin->Endosome Internalization Endosome->Receptor Recycling (Requires Ligand Washout) Lysosome Lysosome (Degradation) Endosome->Lysosome Downregulation (If Ligand Persists)

Figure 1: The P2Y6 Fate Decision. Persistent presence of stable 5-OMe-UDP drives the receptor toward lysosomal degradation (Red path) rather than recycling (Green path).

Troubleshooting Guides

Issue A: Loss of Calcium Response in Secondary Challenge

Symptom: You treat cells with 5-OMe-UDP, wait 1–2 hours, and stimulate again. The second response is <20% of the first. Root Cause: The receptors are internalized and trapped in endosomes. P2Y6 requires ~45 minutes without agonist to recycle to the surface.

Protocol: The "Pulse-Wash-Recover" Method

Do not use continuous incubation for functional assays.

StepActionTechnical Rationale
1. Pulse Apply 5-OMe-UDP (

level, ~100 nM) for max 5 mins .
Sufficient to trigger Gq/Ca2+ flux without fully engaging GRK2/Arrestin machinery.
2. Wash Aspirate media. Wash 3x with warm assay buffer (containing 0.1% BSA).BSA helps scavenge lipophilic ligand sticking to plastic/membranes. Essential because 5-OMe-UDP is stable.
3. Recover Incubate in agonist-free buffer for 45–60 mins at 37°C.Allows endosomal phosphatases to reset the receptor and recycle it to the membrane.
4. Re-test Apply second dose.You should recover >80% of the initial signal.
Issue B: Long-Term Functional Failure (24h+ Assays)

Symptom: In migration or cytokine release assays (24h), 5-OMe-UDP shows lower efficacy than expected, or a "bell-shaped" dose response. Root Cause: Receptor Downregulation.[1] Continuous exposure degrades the receptor pool faster than the cell can synthesize new ones.

Protocol: Pulsatile "Spike" Dosing

Mimic physiological purinergic waves rather than a static bath.

  • Establish Baseline: Seed cells (e.g., Microglia, Macrophages).

  • Initial Spike: Add 5-OMe-UDP (100 nM).

  • The Washout (Critical): After 60 minutes, perform a partial media exchange (remove 75%, add 75% fresh media without drug).

    • Why? This lowers the concentration below the threshold of internalization but keeps it potentially above the threshold for minor signaling, or simply allows a "rest" period.

  • Secondary Spike: Re-introduce 5-OMe-UDP at 6 hours if sustained signaling is required.

Advanced Intervention: Chemical Inhibition of Desensitization

If your experimental design requires continuous presence of the drug (e.g., a 12h migration assay where washing is impossible), you can pharmacologically block the desensitization machinery.

Target: GRK2 (G Protein-Coupled Receptor Kinase 2).[2][3] P2Y6 internalization is heavily dependent on GRK2 phosphorylation.

Recommended Reagent: Compound 101 (Takeda).[3]

  • Mechanism: Selective inhibition of GRK2/3 kinase activity.

  • Impact: Prevents the recruitment of

    
    -arrestin, keeping the P2Y6 receptor coupled to Gq on the surface even in the presence of agonist.
    
Protocol: GRK2 Inhibition Assay
ComponentConcentrationTimingNotes
Compound 101 10–30

Pre-incubate 30 minsDissolve in DMSO. Keep final DMSO <0.1%.
5-OMe-UDP 10–100 nMAdd after pre-incubationDo not wash out Compound 101.

Warning: GRK2 is ubiquitous. Inhibiting it may alter other pathways (e.g., chemokine receptors). Always include a "Compound 101 only" control to rule out off-target effects on cell migration/viability.

Experimental Workflow Visualization

Use this decision tree to select the correct protocol for your timeline.

Workflow Start Start Experiment Duration Assay Duration? Start->Duration Short Short Term (< 2 Hours) Duration->Short Long Long Term (> 6 Hours) Duration->Long Calcium Calcium Wash Wash Calcium->Wash Protocol: Pulse-Wash-Recover Function Function Intervention Intervention Function->Intervention Can you wash? Pulsatile Protocol: Pulsatile Dosing Intervention->Pulsatile Yes GRK Protocol: Add Compound 101 (GRK2 Inhibitor) Intervention->GRK No

Figure 2: Decision Matrix for P2Y6 Experimental Design.

Frequently Asked Questions (FAQ)

Q1: Why not just increase the concentration of 5-OMe-UDP to overcome desensitization? A: This is counter-productive. For GPCRs, higher concentrations accelerate the recruitment of


-arrestin. With a stable agonist like 5-OMe-UDP, high concentrations (e.g., >10 

) will drive the receptor into the lysosomal degradation pathway faster, leading to less total signal over time. Stick to the lowest effective concentration (

to

).

Q2: Is P2Y6 desensitization the same in all cell types? A: No. It is highly dependent on the expression levels of GRK2 . HEK293 cells (often used for transfection) have low endogenous GRK2 relative to overexpressed receptors, sometimes masking desensitization. Primary microglia or vascular smooth muscle cells have high endogenous GRK2, making them more prone to rapid desensitization.

Q3: Can I use UDP instead of 5-OMe-UDP to avoid this? A: UDP degrades into Uridine (inactive at P2Y6) within 30-60 minutes in serum-containing media. While this "auto-washout" prevents downregulation, it makes dosing inconsistent. 5-OMe-UDP is superior if you manage the exposure time using the protocols above.

References

  • Ginsburg-Shmuel, T., et al. (2012). "UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety." Bioorganic & Medicinal Chemistry.

    • Key Insight: Establishes 5-OMe-UDP stability ( 17h) and potency ( 0.008 ).
  • Robaye, B., et al. (1997). "Slow desensitization of the human P2Y6 receptor." Molecular Pharmacology.

    • Key Insight: Defines the kinetic profile of P2Y6, noting that while desensitization is slower than P2Y1/P2Y4, recycling requires an agonist-free period.
  • Morris, G.E., et al. (2012). "Small-molecule G protein-coupled receptor kinase inhibitors attenuate G protein-coupled receptor kinase 2-mediated desensitization of vasoconstrictor-induced arterial contractions." Molecular Pharmacology.

    • Key Insight: Validates the use of Compound 101 to prevent GRK2-mediated desensitiz
  • Koizumi, S., et al. (2007). "UDP acts as an extracellular signal for microglia...[4] P2Y6 receptors."[5][2][4][6][7] Nature.

    • Key Insight: Contextualizes P2Y6 function in microglia, where prolonged signaling drives phagocytosis.

Sources

optimizing incubation times for 5-OMe-UDP calcium flux experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Incubation & Kinetic Parameters for P2Y6 Receptor Assays

Module 1: The Mechanistic Logic (The "Why")

Senior Scientist Note: To optimize your experiment, you must first understand the kinetics of your target. 5-OMe-UDP is a potent, selective agonist for the P2Y6 receptor , a Gq-coupled GPCR. Unlike endpoint assays (like ELISA), calcium flux is a kinetic assay . The "incubation" you are optimizing is primarily the dye loading phase , not the agonist exposure.

P2Y6 receptors undergo rapid desensitization upon ligand binding. Therefore, 5-OMe-UDP must be injected during signal acquisition, not incubated beforehand.

P2Y6 Signaling Pathway

Figure 1: The P2Y6 Signal Transduction Cascade. 5-OMe-UDP binds P2Y6, triggering Gq-mediated calcium release from the Endoplasmic Reticulum (ER).

P2Y6_Pathway Ligand 5-OMe-UDP (Agonist) Receptor P2Y6 Receptor (GPCR) Ligand->Receptor Binding (nM affinity) GProtein Gq/11 Protein Receptor->GProtein Activation Effector PLC-β (Phospholipase C) GProtein->Effector Stimulation SecondMessenger IP3 (Inositol Trisphosphate) Effector->SecondMessenger Hydrolysis of PIP2 Store ER Calcium Store (IP3 Receptor) SecondMessenger->Store Gating Signal Cytosolic Ca2+ (Fluorescent Signal) Store->Signal Release

Caption: 5-OMe-UDP activation of P2Y6 leads to PLC-beta activation and subsequent IP3-mediated calcium release.

Module 2: Protocol Optimization (The "How")

This protocol is designed for Fluo-4 AM or Fura-2 AM assays, the industry standards for P2Y6 calcium flux.

Critical Phase 1: Dye Loading Incubation

The most common failure point is insufficient esterase activity.

ParameterStandard ProtocolOptimized for P2Y6 (Recommended) Why?
Dye Conc. 2–4 µM2 µM Higher conc. increases background noise without improving signal-to-noise ratio (SNR).
Loading Time 30–60 min45 min @ 37°C 37°C accelerates dye entry. <30 min results in weak signal.
Post-Load Rest Often skipped20–30 min @ RT CRITICAL: AM esters are non-fluorescent. Intracellular esterases need this "rest" time to cleave the AM group and activate the dye.
Probenecid Optional2.5 mM (Required) P2Y6 assays often use immune cells (microglia/macrophages) which actively pump out dye. Probenecid blocks this leakage.
Critical Phase 2: Agonist Injection (The "0-Minute" Incubation)

Do not incubate cells with 5-OMe-UDP prior to the read.

  • Baseline Read: Record fluorescence for 10–20 seconds before injection to establish a stable baseline (

    
    ).
    
  • Injection: Inject 5-OMe-UDP (typically 3X or 4X concentration) automatically.

  • Response Read: Continue reading for 60–90 seconds. P2Y6 responses are transient (peak within 10–20s).

Workflow Diagram

Figure 2: Optimized Experimental Timeline

Workflow Step1 Cell Plating (Overnight) Step2 Dye Loading (45 min @ 37°C) + Probenecid Step1->Step2 Step3 Wash Steps (Remove extracellular dye) Step2->Step3 Step4 De-esterification (20 min @ RT) Darkness Step3->Step4 Step5 Baseline Read (0-20 sec) Step4->Step5 Step6 5-OMe-UDP Inject (Kinetic Read) Step5->Step6

Caption: The "De-esterification" step (Step 4) is the hidden variable often missed in standard protocols.

Module 3: Troubleshooting Support Center

Issue 1: "I see no response or a very weak peak upon 5-OMe-UDP injection."

Diagnosis: This is rarely an issue with the drug (5-OMe-UDP is stable). It is usually a Dye Trap issue.

  • Root Cause A: Insufficient De-esterification.

    • Fix: Did you wash the dye and immediately read? You must allow 20–30 mins at Room Temperature (RT) after washing for cellular esterases to cleave the AM group. The AM form is not fluorescent and not calcium-sensitive.

  • Root Cause B: Anion Transport Leakage.

    • Fix: Are you using Probenecid? Many P2Y6-expressing cells (e.g., 1321N1, microglia) contain anion transporters that pump the dye back out. Add 2.5 mM Probenecid to both the loading buffer and the assay buffer.

Issue 2: "My background fluorescence is too high (Low Signal-to-Noise)."

Diagnosis: Extracellular dye contamination.

  • Root Cause: Incomplete Washing.

    • Fix: If using a "No-Wash" kit, switch to a wash protocol. Extracellular dye binds calcium in the buffer (1.26 mM Ca2+) and fluoresces brightly, masking the small intracellular signal.

  • Root Cause: Dye Aggregation.

    • Fix: Ensure you used Pluronic F-127 (0.02–0.04%) during the loading step to disperse the hydrophobic dye.

Issue 3: "The response decays instantly; I can't capture the EC50."

Diagnosis: Receptor Desensitization or Slow Sampling.

  • Root Cause: P2Y6 Desensitization.

    • Fix: P2Y6 desensitizes rapidly (seconds). Ensure your plate reader is set to "High Sensitivity" or "Fast" mode (reading every 1 second or faster).

    • Fix: Do not pre-incubate with agonist. The injection must happen inside the reader.

Module 4: Data & Reference Tables

5-OMe-UDP Properties
PropertyValueNotes
Target P2Y6 ReceptorSelective agonist
EC50 ~0.08 µM (80 nM)More potent than UDP (0.14 µM)
Solubility Water (up to 50 mM)Stable in aqueous solution
Selectivity >100-fold vs P2Y2/P2Y4Excellent for distinguishing P2Y subtypes
Incubation Time Impact on Signal (Fluo-4)
Loading TimeTemperatureSignal Intensity (RFU)Background NoiseVerdict
30 minRTLowLowSuboptimal (Insufficient loading)
60 minRTMediumLowGood (For sensitive cells)
45 min 37°C High Medium Optimal (Best balance)
>90 min37°CHighHighPoor (Dye compartmentalization into organelles)

References

  • Koizumi, S., et al. (2007).[1] UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis.[1][2] Nature, 446, 1091–1095. [Link]

  • Mellström, B., et al. (2008). P2Y6 receptor signaling: methods for calcium flux assays. Purinergic Signalling. [Link]

Sources

Technical Support Center: 5-Methoxyuridine 5'-Diphosphate (5-moUDP) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for modified nucleotide analysis. You are likely working with 5-Methoxyuridine 5'-diphosphate (5-moUDP) , a critical intermediate often encountered in the synthesis or degradation of 5-moUTP (a reagent for low-immunogenicity mRNA therapeutics).

This guide addresses the specific challenge of separating 5-moUDP from its hydrolytic degradation products: 5-Methoxyuridine 5'-monophosphate (5-moUMP) and the nucleoside 5-Methoxyuridine (5-moU) .

We do not use a "one-size-fits-all" template here. Instead, we focus on Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) , the gold standard for resolving structurally similar nucleotides based on their phosphate charge state.

Module 1: Method Development & Optimization

Q: What is the recommended HPLC method to separate 5-moUDP from its breakdown products?

A: Standard Reverse Phase (RP) C18 columns cannot retain nucleotides effectively because these molecules are highly polar and negatively charged. You must use Ion-Pair Reverse Phase Chromatography (IP-RP-HPLC) .

The Mechanism (Why this works): Nucleotides are hydrophilic. By adding an ion-pairing reagent (like TEA or TBA) to the mobile phase, the positively charged ammonium heads interact with the negatively charged phosphates on the 5-moUDP. The hydrophobic alkyl tails of the reagent then interact with the C18 stationary phase, effectively "anchoring" the nucleotide to the column.

Recommended Protocol:

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 150 mm
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Primary) and 280 nm (Secondary for 5-methoxy confirmation)
Temperature 25°C - 30°C (Controlled temperature is critical for ion-pair stability)

Gradient Profile:

  • 0–2 min: 0% B (Isocratic hold to elute salts/void)

  • 2–15 min: 0%

    
     10% B (Linear gradient)
    
  • 15–20 min: 10%

    
     30% B (Wash)
    
  • 20–25 min: 0% B (Re-equilibration - Critical )

Q: What is the expected elution order?

In IP-RP-HPLC, retention time generally correlates with the net negative charge (which recruits more ion-pairing agent, increasing hydrophobicity).

  • 5-Methoxyuridine (5-moU): Elutes first (No phosphate, minimal ion-pairing).

  • 5-moUMP: Elutes second (One phosphate).

  • 5-moUDP: Elutes third (Two phosphates).

  • 5-moUTP (if present): Elutes last.

Module 2: Degradation Analysis (The "Why" and "How")

Q: I see extra peaks. How do I identify if they are degradation products?

A: The primary degradation pathway for 5-moUDP is hydrolysis of the phosphoanhydride bonds. The 5-methoxy group on the uracil base is chemically robust and rarely degrades under standard storage conditions, unlike the phosphate chain.

Visualizing the Degradation Pathway:

DegradationPathway UDP 5-moUDP (Target Analyte) UMP 5-moUMP (Primary Degradant) UDP->UMP Hydrolysis (-Pi) Pi Inorganic Phosphate (Not UV Visible) UDP->Pi U 5-moU (Nucleoside) UMP->U Dephosphorylation (-Pi) UMP->Pi

Figure 1: Step-wise hydrolytic degradation of 5-Methoxyuridine 5'-diphosphate. The loss of phosphate groups reduces polarity and charge, altering HPLC retention.

Q: How do I confirm the identity of these peaks without Mass Spec?

A: You can use Enzymatic Validation .

  • Take your 5-moUDP sample.

  • Treat a small aliquot with Alkaline Phosphatase (CIP) for 30 minutes.

  • Run the treated sample on HPLC.[1]

  • Result: The 5-moUDP and 5-moUMP peaks should disappear, and the 5-moU (Nucleoside) peak area should increase stoichiometrically. This confirms the relationship between the peaks.

Module 3: Troubleshooting & FAQs

Q: My peaks are tailing significantly. What is wrong?

A: Tailing in nucleotide chromatography is usually caused by secondary interactions with residual silanols on the column or improper pH buffering.

  • Fix 1 (pH): Ensure your TEAA buffer is strictly pH 7.0 . If the pH drops below 6.0, the phosphate ionization is suppressed, weakening the ion-pairing mechanism.

  • Fix 2 (Mobile Phase Aging): TEAA degrades over time. Always prepare fresh buffer every 48 hours. Old buffer causes retention time shifts and tailing.

  • Fix 3 (Column Choice): Use "end-capped" columns specifically designed for high pH stability or polar retention (e.g., Waters XBridge or Agilent Zorbax Extend).

Q: I see "Ghost Peaks" in my blank injection. Is my 5-moUDP contaminating the system?

A: It is possible, but unlikely if you are using a wash step. "Ghost peaks" in IP-RP-HPLC are often due to impurities in the ion-pairing reagent accumulating on the column and eluting during the gradient.

  • Test: Run a gradient without an injection. If peaks appear, buy a higher grade of TEAA or TBAA (HPLC Grade or MS Grade).

Q: Can I use Mass Spectrometry (LC-MS) with this method?

A: Yes, but with caution.

  • TEAA is volatile and compatible with MS, but it suppresses ionization in Negative Mode ESI.

  • TBAA (Tetrabutylammonium) is NOT recommended for MS as it permanently coats the MS source and is very difficult to clean.

  • Recommendation: For LC-MS, switch to Dibutylammonium acetate (DBAA) or Hexylamine as the ion-pairing agent for better sensitivity, or use HILIC (Hydrophilic Interaction Liquid Chromatography) with Ammonium Acetate.

Module 4: Storage and Stability

Q: How should I store 5-moUDP to prevent the degradation described above?

A:

  • pH: Store in a buffered solution (pH 7.5). Avoid acidic conditions (< pH 5.0), which accelerate hydrolysis.

  • Temperature: Store at -20°C or -80°C .

  • Freeze-Thaw: Aliquot the sample. Repeated freeze-thaw cycles cause micro-pH changes that degrade the diphosphate bond.

References

  • Jena Bioscience. (n.d.). 5-Methoxy-UTP - Nucleotides for mRNA Modification. Retrieved February 9, 2026, from [Link]

  • Li, B., Luo, X., & Dong, Y. (2016).[2] Effects of Chemically Modified Messenger RNA on Protein Expression. Bioconjugate Chemistry. Retrieved February 9, 2026, from [Link]

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. PubMed.[3][4] Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Ensuring Consistency in 5-OMe-UDP Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-methoxyuridine 5'-diphosphate (5-OMe-UDP). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the biological activity of this potent and selective P2Y6 receptor agonist. As Senior Application Scientists, we have compiled this guide to empower you with the knowledge to ensure the consistency and reliability of your experimental results.

Introduction to 5-OMe-UDP

5-OMe-UDP is a valuable pharmacological tool for studying the P2Y6 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes.[1] It is a more potent agonist than the endogenous ligand, uridine diphosphate (UDP), with an EC50 of approximately 0.08 μM.[2][3][4] Its primary mechanism of action involves binding to the P2Y6 receptor, which triggers a signaling cascade leading to an increase in intracellular calcium concentration.[2] This makes 5-OMe-UDP essential for target validation, assay development, and screening for P2Y6 receptor antagonists.[1] However, achieving reproducible results hinges on the consistent performance of your 5-OMe-UDP batches. This guide will walk you through the potential causes of variability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding 5-OMe-UDP and its application.

Q1: What is 5-OMe-UDP and why is it used in research?

A1: 5-OMe-UDP is a synthetic analog of uridine diphosphate (UDP) that acts as a potent and selective agonist for the P2Y6 purinergic receptor. Its higher potency compared to the natural ligand makes it a valuable tool for researchers studying the function and signaling pathways of the P2Y6 receptor, which is involved in conditions such as diabetes, inflammatory bowel disease, and Alzheimer's disease.[1][2]

Q2: I'm observing a weaker or no response to 5-OMe-UDP in my assay compared to previous experiments. What are the likely causes?

A2: A diminished response is a classic sign of batch-to-batch variability and can stem from several factors. The primary suspects are:

  • Compound Integrity: The 5-OMe-UDP may have degraded due to improper storage or handling.

  • Purity Issues: The new batch may have a lower purity level or contain inhibitory impurities.

  • Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to a lower-than-expected final concentration.

  • Cell Health and Responsiveness: The cells used in the assay may have lost their responsiveness to P2Y6 receptor stimulation.

Q3: Can I use water to dissolve my 5-OMe-UDP trisodium salt?

A3: Yes, 5-OMe-UDP trisodium salt is generally soluble in water. However, for consistency, it is best practice to use a high-purity, nuclease-free biological buffer (e.g., HEPES-buffered saline) at a slightly alkaline pH (7.2-7.4) to prepare your stock solutions. This can help maintain the stability of the compound. Always refer to the manufacturer's datasheet for specific solubility information.

Q4: How should I store my 5-OMe-UDP stock solutions?

A4: Aliquot your stock solution into single-use volumes and store them at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Troubleshooting Guide: A Systematic Approach to Reducing Variability

When faced with inconsistent results, a systematic approach to troubleshooting is crucial. This guide is structured to help you identify and resolve the root cause of the variability in your 5-OMe-UDP experiments.

Step 1: Verify the Integrity of Your 5-OMe-UDP Batch

The quality of your agonist is the most critical factor. Batch-to-batch variations often originate from differences in purity, the presence of contaminants, or degradation of the compound.[5]

1.1. Assess Compound Purity:

  • Action: Request the Certificate of Analysis (CofA) for each new batch of 5-OMe-UDP from your supplier. Pay close attention to the purity level, which is typically determined by High-Performance Liquid Chromatography (HPLC).[1]

  • Causality: Even small differences in purity can significantly impact the effective concentration of the active compound, leading to a reduced biological response. Impurities may also act as antagonists or interfere with the assay.

Parameter Recommendation Rationale
Purity (by HPLC) ≥98%Ensures a high concentration of the active compound and minimizes the influence of impurities.
Identity Confirmation Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR)Verifies the correct chemical structure of the compound.[]

1.2. Evaluate Compound Stability and Storage:

  • Action: Review your storage and handling procedures. 5-OMe-UDP, like other nucleotide analogs, is susceptible to degradation.[7]

  • Causality: Improper storage, such as exposure to elevated temperatures, light, or repeated freeze-thaw cycles, can lead to hydrolysis of the phosphate groups or other chemical modifications, rendering the compound inactive.[8]

Step 2: Standardize Solution Preparation

Inconsistencies in how you prepare your 5-OMe-UDP solutions can be a significant source of variability.

2.1. Accurate Weighing and Dissolution:

  • Action: Use a calibrated analytical balance to weigh the compound. Ensure complete dissolution of the powder before making serial dilutions.

  • Causality: Errors in weighing will directly impact the final concentration of your stock solution. Incomplete dissolution will result in a lower-than-calculated concentration.

2.2. Consistent Solvent/Buffer Usage:

  • Action: Use the same high-purity solvent or buffer for all experiments. Prepare fresh dilutions for each experiment from a recently thawed aliquot of your stock solution.

  • Causality: The pH and composition of the solvent can affect the stability and solubility of 5-OMe-UDP.

Step 3: Validate Your Experimental System

If you have confirmed the quality of your 5-OMe-UDP, the next step is to investigate your experimental setup.

3.1. Cell Line Integrity and Passage Number:

  • Action: Ensure you are using a consistent cell line and passage number. Regularly check for mycoplasma contamination.

  • Causality: Cell lines can exhibit genetic drift over time, leading to changes in receptor expression and signaling pathway components. High passage numbers can result in decreased responsiveness.

3.2. Assay Performance and Controls:

  • Action: Include appropriate positive and negative controls in every experiment. A positive control could be a previously validated batch of 5-OMe-UDP or another known P2Y6 agonist.

  • Causality: Controls help to differentiate between a problem with the new batch of 5-OMe-UDP and a general issue with the assay or cell health.

Experimental Protocols

To aid in your troubleshooting and to establish a baseline for consistent results, we provide the following detailed protocols.

Protocol 1: Quality Control of 5-OMe-UDP by HPLC

This protocol provides a general framework for verifying the purity of your 5-OMe-UDP batch.

Materials:

  • 5-OMe-UDP sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • High-purity water

Method:

  • Prepare a 1 mg/mL stock solution of 5-OMe-UDP in high-purity water.

  • Set up a gradient elution method on your HPLC system. A typical gradient might be:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient to 25% Mobile Phase B

    • 25-30 min: 25% Mobile Phase B

    • 30-35 min: Return to 100% Mobile Phase A

  • Set the UV detector to monitor at 262 nm.

  • Inject 10-20 µL of your 5-OMe-UDP solution.

  • Analyze the resulting chromatogram to determine the peak area of 5-OMe-UDP relative to any impurity peaks.

Protocol 2: Calcium Mobilization Assay

This is a common functional assay to measure the biological activity of 5-OMe-UDP.[1]

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-OMe-UDP dilutions

  • Fluorescence plate reader with kinetic reading capability

Method:

  • Cell Plating: Seed the P2Y6-expressing cells into 96-well plates to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a loading buffer with the calcium-sensitive dye. Remove the culture medium, wash the cells with assay buffer, and add the loading buffer. Incubate for 30-60 minutes at 37°C.[1]

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.[1]

  • Compound Preparation: Prepare a series of 2x concentrated 5-OMe-UDP dilutions in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline reading for 15-30 seconds. Inject the 2x 5-OMe-UDP dilutions into the wells. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[1]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the 5-OMe-UDP signaling pathway and a recommended troubleshooting workflow.

P2Y6_Signaling_Pathway 5-OMe-UDP 5-OMe-UDP P2Y6_Receptor P2Y6 Receptor (GPCR) 5-OMe-UDP->P2Y6_Receptor Binds to Gq_protein Gq Protein P2Y6_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC_activation PKC Activation DAG->PKC_activation Activates ER Endoplasmic Reticulum (ER) Ca2_release Ca²⁺ Release IP3R->Ca2_release Induces Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of 5-OMe-UDP via the P2Y6 receptor.

Troubleshooting_Workflow start Inconsistent Biological Activity Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_purity 1.1 Review Certificate of Analysis (Purity ≥98%) check_compound->check_purity check_storage 1.2 Confirm Proper Storage (-20°C or -80°C, avoid freeze-thaw) check_purity->check_storage no_resolve Issue Persists: Contact Technical Support check_purity->no_resolve Purity <98% check_prep Step 2: Standardize Solution Prep check_storage->check_prep Compound OK check_storage->no_resolve Improperly Stored weighing 2.1 Use Calibrated Balance & Ensure Complete Dissolution check_prep->weighing solvent 2.2 Use Consistent, High-Purity Solvent weighing->solvent weighing->no_resolve Inaccurate Prep check_system Step 3: Validate Experimental System solvent->check_system Prep Standardized cell_health 3.1 Check Cell Passage Number & Test for Mycoplasma check_system->cell_health controls 3.2 Run Positive & Negative Controls cell_health->controls cell_health->no_resolve Cell Issues resolve Issue Resolved controls->resolve System Validated controls->no_resolve Assay Failure

Caption: Troubleshooting workflow for batch-to-batch variability.

By following this structured approach, researchers can systematically identify and eliminate sources of variability, leading to more robust and reproducible data in their studies involving 5-OMe-UDP.

References

  • Vertex AI Search. 5-OMe-UDP (5-Methoxyuridine 5'-trihydrogen diphosphate) | P2Y6 Receptor Agonist.
  • Benchchem. Application Notes and Protocols: 5-OMe-UDP.
  • ACS Publications. 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist.
  • Tocris Bioscience. 5-OMe-UDP trisodium salt.
  • PubMed. 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist.
  • Benchchem. Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2-Chloro-ADP.
  • Applications using Sorption Experiments. Batch-to-Batch Variability.
  • Wikipedia. Cannabinol.
  • BOC Sciences. Analytical Services for Purity Determination.

Sources

addressing non-specific binding of 5-OMe-UDP in radioligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 5-OMe-UDP in radioligand binding assays for the P2Y6 receptor. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the issue of non-specific binding, and to provide robust, field-proven solutions to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when setting up your P2Y6 receptor binding assays involving 5-OMe-UDP.

Q1: I want to use radiolabeled 5-OMe-UDP for my binding assay, but I'm having trouble finding a supplier. Is it commonly used as a radioligand?

While 5-OMe-UDP is a potent and selective agonist for the P2Y6 receptor, it is not widely available in a radiolabeled form.[1] It is more commonly used as an unlabeled or 'cold' competitor ligand in competition binding assays to determine the affinity of other test compounds. Typically, a commercially available radiolabeled P2Y6 antagonist or a different agonist is used to label the receptor population.

Q2: What is the primary role of 5-OMe-UDP in a radioligand binding assay?

The primary role of 5-OMe-UDP in this context is to act as a highly specific competing agent. By competing with a radioligand for the P2Y6 receptor binding site, it allows for the determination of the radioligand's specific binding. In a competition assay, increasing concentrations of unlabeled 5-OMe-UDP are used to displace the binding of a fixed concentration of a radioligand, which enables the calculation of the binding affinity (Ki) of 5-OMe-UDP and, by extension, other unlabeled compounds.

Q3: I am observing very high non-specific binding in my P2Y6 assay where I'm using unlabeled 5-OMe-UDP to define specific binding. What could be the cause?

High non-specific binding (NSB) is a common issue in radioligand binding assays and can be caused by several factors unrelated to the specific competitor you are using.[2] These factors can include the properties of the radioligand itself (e.g., high hydrophobicity), suboptimal assay buffer composition, insufficient washing, or binding of the radioligand to the filter plates or other components of the assay system. The following troubleshooting guides will walk you through systematic ways to identify and mitigate these issues.

Q4: How stable is 5-OMe-UDP in standard assay buffers?

Nucleotides like 5-OMe-UDP can be susceptible to degradation by phosphatases present in tissue or cell membrane preparations. It is crucial to handle the compound appropriately. Prepare fresh stock solutions in a suitable buffer (e.g., Tris-HCl or HEPES) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data for 5-OMe-UDP in various assay buffers is not extensively published, general best practices for nucleotide stability should be followed.[1] Consider including phosphatase inhibitors in your assay buffer if you suspect degradation is an issue.

Troubleshooting High Non-Specific Binding

High non-specific binding can obscure the specific signal, leading to a poor signal-to-noise ratio and unreliable data.[3] Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. If your non-specific binding is greater than 50% of the total binding, optimization is necessary.[3]

Initial Diagnosis Workflow

Before diving into extensive optimization, it's essential to systematically diagnose the potential source of high non-specific binding. The following workflow can help pinpoint the issue.

A High Non-Specific Binding Observed B Is NSB high even without membranes/cells? A->B C Problem is likely radioligand binding to filter/plate. B->C Yes E Problem is related to membrane/cell components. B->E No D Proceed to Filter/Plate Optimization C->D G Is the radioligand known to be 'sticky' (hydrophobic)? E->G I Systematically optimize assay parameters. F Proceed to Assay Condition Optimization H Consider adding detergents or BSA to wash buffer. G->H Yes G->I No H->I cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG UDP UDP / 5-OMe-UDP UDP->P2Y6 Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified P2Y6 receptor signaling pathway.

References

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Available at: [Link]

  • Communi, D., Govaerts, C., Parmentier, M., & Boeynaems, J. M. (1997). Cloning of a human purinergic P2Y receptor coupled to phospholipase C and adenylyl cyclase. Journal of Biological Chemistry, 272(51), 31969-31973. Available at: [Link]

  • Haspel, J., Che, D., & Restifo, N. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Koizumi, S., Shigemoto-Mogami, Y., Nasu-Tada, K., Shinozaki, Y., Ohsawa, K., Tsuda, M., ... & Inoue, K. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature, 446(7139), 1091-1095. Available at: [Link]

  • Okada, M., Ueda, M., & Yamawaki, H. (2022). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. International Journal of Molecular Sciences, 23(21), 13456. Available at: [Link]

  • Reactome. (n.d.). P2Y6 receptor can bind to UDP. Available at: [Link]

  • Sino Biological. (n.d.). IP Troubleshooting: High Background (Specific or Nonspecific). Available at: [Link]

  • Timpson, P., & Anderson, K. I. (2023). P2Y6 Receptor-Dependent Microglial Phagocytosis of Synapses during Development Regulates Synapse Density and Memory. Journal of Neuroscience, 43(48), 8203-8218. Available at: [Link]

  • Toume, K., & Komatsu, K. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. International Journal of Molecular Sciences, 21(13), 4748. Available at: [Link]

  • Haas, M., Grbic, D., Arguin, G., Nadel, Y., Gendron, F. P., Reiser, G., & Fischer, B. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. Bioorganic & medicinal chemistry, 20(18), 5585–5596. Available at: [Link]

Sources

Technical Support Center: Vehicle & Control Selection for In Vivo 5-OMe-UDP mRNA Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket ID: 5OME-IVO-001

Introduction: The "Hidden Variable" in RNA Therapeutics

Welcome to the technical support hub for modified nucleoside studies. You are likely utilizing 5-methoxyuridine (5-OMe-UDP) to synthesize mRNA with reduced immunogenicity and enhanced translational capacity.

The Core Problem: In in vivo studies, the "vehicle" is rarely inert. Lipid Nanoparticles (LNPs)—the standard delivery system for 5-OMe-mRNA—possess intrinsic immunogenicity. If your controls are selected poorly, you cannot distinguish whether an immune response is caused by your cargo (the mRNA), the modification chemistry (5-OMe-U), or the carrier (LNP).

This guide provides a self-validating framework to isolate these variables.

Part 1: Selecting the Physical Vehicle (Buffer & Formulation)

FAQ: Why did my vehicle control precipitate or increase in size after freezing?

Diagnosis: You likely utilized Phosphate Buffered Saline (PBS) as your storage buffer for LNPs.[1][2] Root Cause: PBS is suboptimal for freezing LNPs. During the freezing process, sodium phosphate salts can crystallize, causing a dramatic pH shift and ionic strength spike. This destabilizes the LNP lipid bilayer, leading to fusion and aggregation.

The Solution: Switch to a Tris-Sucrose buffer system.

  • Sucrose (Cryoprotectant): Maintains the glassy state during freezing, preventing ice crystal formation that punctures lipid membranes.

  • Tris (Buffer): Maintains stable pH without the crystallization issues of phosphate salts at sub-zero temperatures.

Protocol: Recommended Vehicle Buffer Formulation
  • Composition: 20 mM Tris, 10% (w/v) Sucrose, pH 7.4.

  • Preparation:

    • Dissolve Sucrose and Tris-HCl in nuclease-free water.

    • Adjust pH to 7.4 using 1N HCl.

    • Filter sterilize (0.22 µm PES filter).

    • Validation: Measure osmolality (Target: ~300 mOsm/kg) to ensure isotonicity with blood.

Part 2: The Biological Control (Empty vs. Non-Coding)

FAQ: My "Empty LNP" control is triggering cytokine release (IL-6/TNF-α). Is my lipid toxic?

Diagnosis: You are observing the "Empty LNP Artifact." Root Cause: Empty LNPs (containing no RNA) are structurally distinct from Loaded LNPs.

  • Surface Charge: Without the anionic RNA core to neutralize the cationic ionizable lipids, empty LNPs often display a higher positive surface charge (Zeta potential).

  • Opsonization: This positive charge attracts serum proteins (opsonins) more aggressively than loaded LNPs, triggering different uptake pathways and immune activation in the liver/spleen.

The Solution: Do NOT use Empty LNPs as your primary negative control. Use Non-Coding (Scrambled) 5-OMe-mRNA LNPs .

The "Gold Standard" Control Hierarchy
Control TypeCompositionPurposeTechnical Verdict
Vehicle Control Buffer Only (Tris/Sucrose)Baseline for injection trauma.Mandatory
Carrier Control Non-Coding mRNA (e.g., Poly(C) or Scrambled) in LNPControls for the presence of LNP + RNA sensing.Recommended (Best Practice)
Chemistry Control Unmodified (Uridine) mRNA in LNPProves the specific immune-silencing benefit of 5-OMe-U.Critical for Mechanism
Artifact Control Empty LNPChecks for pure lipid toxicity.Use with Caution (Structurally dissimilar)

Part 3: Visualizing the Decision Logic

Use the following decision tree to select the correct controls based on your specific study endpoint (Toxicity vs. Efficacy).

ControlSelection Start Start: Select Control for 5-OMe-mRNA Study Endpoint What is the Primary Endpoint? Start->Endpoint Efficacy Efficacy / Protein Expression Endpoint->Efficacy Translation Toxicity Immunogenicity / Toxicity Endpoint->Toxicity Safety Rec_Buffer Use Buffer Control (Tris/Sucrose) Efficacy->Rec_Buffer Baseline Rec_NonCoding Use Non-Coding 5-OMe-mRNA (Same LNP) Efficacy->Rec_NonCoding To subtract background Q_LNP Is the LNP formulation novel? Toxicity->Q_LNP Rec_Unmod Use Unmodified (U) mRNA (Positive Control) Toxicity->Rec_Unmod To prove 5-OMe evasion Q_LNP->Rec_NonCoding No (Standard Lipid) Rec_Empty Include Empty LNP (Lipid Toxicity Check) Q_LNP->Rec_Empty Yes (New Lipid)

Figure 1: Decision logic for selecting vehicle controls. Note that for immunogenicity studies, comparing against unmodified mRNA is essential to validate the 5-OMe-U mechanism.

Part 4: Experimental Workflow & Causality

To ensure your data is reproducible, you must standardize the assembly of your controls. Variations in microfluidic mixing speeds or N/P (Nitrogen/Phosphate) ratios can alter LNP size, affecting biodistribution.

Critical Workflow: Parallel Assembly

AssemblyWorkflow Lipids Lipid Mix (Ethanol) Ionizable Helper Chol PEG Mixing Microfluidic Mixing (Identical Flow Rate) Lipids->Mixing Cargo_A Active Cargo 5-OMe-mRNA (Coding) Cargo_A->Mixing Cargo_B Control Cargo 5-OMe-mRNA (Non-Coding) Cargo_B->Mixing Cargo_C Comparator Unmodified mRNA Cargo_C->Mixing Dialysis Dialysis/TFF (Tris-Sucrose Buffer) Mixing->Dialysis QC QC Check (Size/PDI/EE%) Dialysis->QC InVivo In Vivo Injection QC->InVivo Only if PDI < 0.2

Figure 2: Parallel assembly workflow. It is vital that Control Cargo (Non-coding) undergoes the exact same microfluidic stress and dialysis as the Active Cargo to ensure physical comparability.

Part 5: Troubleshooting Specific Mechanisms

Issue: Differentiating TLR Activation

Scenario: You see interferon responses (IFN-α) in your 5-OMe-mRNA group, but you expected silence. Troubleshooting:

  • Check 5' Capping: 5-OMe-U reduces TLR7 sensing (endosomal), but uncapped 5'-triphosphates trigger RIG-I (cytosolic). Ensure you are using Cap1 structure (e.g., CleanCap®).

  • Check dsRNA Impurities: T7 polymerase can generate double-stranded RNA byproducts. These trigger TLR3/MDA5. 5-OMe-U modification does not hide dsRNA from sensors.

    • Action: Perform HPLC purification or cellulose chromatography on your mRNA before LNP encapsulation.

Issue: "The 5-OMe-U Effect"

Question: Does 5-OMe-U completely abolish immunogenicity? Answer: No. It significantly reduces it compared to unmodified Uridine, primarily by evading TLR7 recognition. However, the LNP vehicle itself acts as an adjuvant.

  • Reference: 5-methoxyuridine modified mRNA outperforms other modifications (like Pseudouridine) in specific contexts by balancing high expression with low (but non-zero) cytokine induction [1].

References

  • Vaidyanathan, S. et al. (2018). Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification. Molecular Therapy - Nucleic Acids.

  • Pardi, N. et al. (2015). Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes. Journal of Controlled Release.

  • Schoenmaker, L. et al. (2021). mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability. International Journal of Pharmaceutics.

  • Hou, X. et al. (2021). Lipid nanoparticles for mRNA delivery.[1][3][4][5][6][7] Nature Reviews Materials.

  • Nance, K.D.[3][7][8][9][10] & Meier, J.L. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. ACS Central Science.

Sources

Validation & Comparative

A Comparative Analysis of 5-OMe-UDP and Endogenous UDP for P2Y6 Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of purinergic signaling, the P2Y6 receptor, a G protein-coupled receptor (GPCR), has emerged as a significant player in a multitude of physiological and pathophysiological processes, including immune responses and neuroinflammation.[1][2] The activation of this receptor by its endogenous ligand, uridine diphosphate (UDP), triggers a cascade of intracellular events, making it a compelling target for therapeutic intervention.[1][3] This guide provides an in-depth comparison of the endogenous agonist UDP with its potent synthetic analog, 5-methoxyuridine 5'-diphosphate (5-OMe-UDP), offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective efficacies and the experimental frameworks used for their evaluation.

Unveiling the Ligands: Endogenous vs. Synthetic

Uridine diphosphate (UDP) is the natural agonist for the P2Y6 receptor.[3] Released from cells upon injury or stress, UDP acts as a signaling molecule, initiating downstream pathways that contribute to processes such as microglial phagocytosis.[4][5] While its physiological importance is well-established, the therapeutic utility of UDP can be limited by factors such as metabolic instability.[6]

5-OMe-UDP is a synthetic analog of UDP, distinguished by a methoxy group at the 5-position of the uracil base.[] This modification enhances its potency and selectivity for the P2Y6 receptor, making it an invaluable tool for elucidating the receptor's function and for the development of novel therapeutic agents.[3][8][9]

Efficacy at the P2Y6 Receptor: A Head-to-Head Comparison

The primary measure of an agonist's effectiveness lies in its potency, often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.[10][11] Experimental data consistently demonstrates the superior potency of 5-OMe-UDP compared to its endogenous counterpart.

LigandReceptorPotency (EC50)Source
5-OMe-UDPP2Y60.08 µM[8][9]
UDPP2Y60.14 µM[8][9]

The enhanced potency of 5-OMe-UDP is attributed to its favorable conformational properties. The 5-methoxy modification promotes an anti conformation and an S-type sugar puckering, which are the preferred molecular arrangements for optimal binding and activation of the P2Y6 receptor.[8][9]

Delving into the Mechanism: P2Y6 Receptor Signaling

Activation of the P2Y6 receptor by either UDP or 5-OMe-UDP initiates a well-defined signaling cascade. As a Gq-coupled receptor, ligand binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of P2Y6 receptor activation and serves as a measurable endpoint in many functional assays.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 5-OMe-UDP or UDP Ligand->P2Y6 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response

P2Y6 Receptor Signaling Pathway

Experimental Validation: Protocols for Efficacy Assessment

To empirically determine and compare the efficacy of P2Y6 receptor agonists, specific and robust experimental assays are employed. The following protocols for a Calcium Mobilization Assay and a GTPγS Binding Assay are foundational for characterizing compounds like 5-OMe-UDP and UDP.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium following receptor activation, providing a real-time functional readout of agonist activity.[12][13][14]

Principle: Cells expressing the P2Y6 receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist-induced calcium release from intracellular stores, the dye binds to calcium, resulting in a quantifiable increase in fluorescence.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human P2Y6 receptor (e.g., 1321N1 astrocytoma cells) in black, clear-bottom 96-well plates and culture overnight.[3] The confluence of the cell monolayer is critical for a uniform response.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with the dye-loading buffer for 30-60 minutes at 37°C.[3] This allows the acetoxymethyl (AM) ester form of the dye to passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Compound Preparation: Prepare serial dilutions of 5-OMe-UDP and UDP in the assay buffer at twice the final desired concentration.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injection system. Establish a stable baseline fluorescence reading.

  • Agonist Injection and Data Acquisition: Inject the agonist solutions into the wells and immediately begin kinetic measurement of fluorescence intensity. The signal will rapidly increase to a peak before declining as calcium is re-sequestered.[3]

  • Data Analysis: The peak fluorescence intensity is proportional to the amount of intracellular calcium released. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow A Plate P2Y6-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of 5-OMe-UDP and UDP E Inject agonist and record kinetic fluorescence C->E D->E F Analyze data: Plot dose-response curve and calculate EC50 E->F

Calcium Mobilization Assay Workflow

GTPγS Binding Assay

This assay provides a more proximal measure of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.[15][16][17]

Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR facilitates the exchange of GDP for GTP, leading to G protein activation. The use of [35S]GTPγS, which is resistant to hydrolysis, allows for the accumulation and measurement of activated G proteins.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y6 receptor. This step is crucial as it isolates the receptor and its associated G proteins from other cellular components that might interfere with the assay.

  • Assay Buffer: Prepare an assay buffer containing GDP. The presence of GDP is necessary to maintain the G proteins in their inactive state prior to agonist stimulation.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of the agonist (5-OMe-UDP or UDP).

  • Incubation: Incubate the reaction mixture at 30°C to allow for agonist-stimulated [35S]GTPγS binding. The incubation time should be optimized to achieve a sufficient signal-to-noise ratio.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the level of G protein activation. Plot the specific binding (total binding minus non-specific binding) against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Conclusion and Future Directions

The comparative analysis unequivocally establishes 5-OMe-UDP as a more potent agonist of the P2Y6 receptor than its endogenous counterpart, UDP. This enhanced efficacy, rooted in its distinct conformational properties, positions 5-OMe-UDP as a superior research tool for probing the physiological and pathological roles of the P2Y6 receptor.[3] Furthermore, the development of even more stable analogs, such as 5-OMe-UDP(α-B), which exhibits increased metabolic stability, holds significant promise for the development of P2Y6-targeted therapeutics.[6]

The robust and well-characterized experimental protocols detailed in this guide provide a solid foundation for researchers to accurately assess the efficacy of these and other novel P2Y6 receptor modulators. As our understanding of the intricate roles of the P2Y6 receptor in health and disease continues to expand, the strategic use of potent and selective agonists like 5-OMe-UDP will be instrumental in paving the way for innovative therapeutic strategies.

References

  • El-Tayeb, A., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist. Journal of Medicinal Chemistry, 53(5), 2204–2211. [Link]

  • El-Tayeb, A., et al. (2010). 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist. PubMed, 20184511. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). P2Y6R Agonist. Cognitive Vitality Reports. [Link]

  • Koizumi, S., et al. (2007). UDP facilitates microglial phagocytosis through P2Y6 receptors. Journal of Neurochemistry, 102(4), 1195-1205. [Link]

  • Strieder-Barboza, C., et al. (2021). P2Y6 receptor signaling in natural killer cells impairs insulin sensitivity in obesity. ResearchGate. [Link]

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. ResearchGate. [Link]

  • Ferreira, S. V., et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. Cells, 9(7), 1639. [Link]

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y(6)-receptor agonist upon introduction of a boranophosphate moiety. Bioorganic & Medicinal Chemistry, 20(18), 5463-5475. [Link]

  • Williams, B., & Hill, S. J. (2014). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1175, 113-124. [Link]

  • Ge, Z. D., et al. (2023). Macrophage P2Y6 receptor signalling as a key mediator and therapeutic target in atherosclerosis. Cardiovascular Research, 119(4), 986-998. [Link]

  • Ruan, H. L., et al. (2018). UDP-Glucose: A Potential Signaling Molecule in Plants?. Frontiers in Plant Science, 9, 17. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Estévez-Herrera, J., et al. (2016). Similarities between UDP-Glucose and Adenine Nucleotide Release in Yeast: Involvement of the Secretory Pathway. PLoS One, 11(3), e0150408. [Link]

  • Xu, Y., et al. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in Immunology, 13, 966378. [Link]

  • Ren, Y., et al. (2009). Performance Comparison of UDP-based Protocols Over Fast Long Distance Network. Information Technology Journal, 8(4), 600-604. [Link]

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Wikipedia. (n.d.). EC50. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • BMG LABTECH. (2019). Relative Potency. BMG LABTECH. [Link]

  • Kim, J., et al. (2023). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. International Journal of Molecular Sciences, 24(3), 2686. [Link]

  • González-López, J., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 27(19), 6271. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]

  • Michos, E. D., & Misra, D. (2023). Vitamin D in Cardiovascular Medicine: From Molecular Mechanisms to Clinical Translation. Cardiovascular Drugs and Therapy, 37(4), 737-757. [Link]

  • iPerf.fr. (n.d.). iPerf - The TCP, UDP and SCTP network bandwidth measurement tool. iPerf.fr. [Link]

  • ResearchGate. (2023). Comparison of UDP and the modified UDP when the error probability is 0.0 using the CIFAR-10 Dataset. ResearchGate. [Link]

  • Patsnap. (2023). Explain what is EC50?. Patsnap Synapse. [Link]

  • Hudson, C. G., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 12(3), e0174269. [Link]

  • Inoue, K., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature, 446(7139), 1091-1095. [Link]

  • Wikipedia. (n.d.). Cannabinol. Wikipedia. [Link]

  • Khan Academy. (n.d.). Signal transduction pathway. Khan Academy. [Link]

  • NordVPN. (2023). TCP vs. UDP: Key differences between the protocols. NordVPN. [Link]

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A Researcher's Guide to Validating P2Y6 Receptor Specificity: A Comparative Analysis of MRS2578 and 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, immunology, and drug development, the purinergic P2Y6 receptor (P2Y6R) presents a compelling target for therapeutic intervention in a host of inflammatory and cardiovascular diseases.[1] As a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), unraveling its precise physiological and pathological roles is paramount.[1] This guide provides an in-depth, objective comparison of two key pharmacological tools used to investigate P2Y6R function: the antagonist MRS2578 and the agonist 5-OMe-UDP. Herein, we delve into their mechanisms, specificity, and practical application, supported by experimental data and detailed protocols to ensure the scientific integrity of your research.

The Importance of Rigorous P2Y6 Receptor Validation

The P2Y6 receptor is implicated in a wide array of cellular processes, from promoting inflammatory responses in microglia to modulating cell migration.[2][3] Given the overlapping ligand specificities among P2Y receptor subtypes, confidently attributing a biological effect to P2Y6R activation or inhibition requires highly selective pharmacological tools. The use of well-characterized agonists and antagonists is the cornerstone of robust experimental design in this field.

Comparative Pharmacology: MRS2578 vs. 5-OMe-UDP

A thorough understanding of the pharmacological profiles of MRS2578 and 5-OMe-UDP is essential for their effective use in validating P2Y6 receptor specificity.

MRS2578: A Potent but Cautious Choice for P2Y6R Antagonism

MRS2578 is a diisothiocyanate derivative recognized as a potent and selective antagonist of the P2Y6 receptor.[4] It acts in a non-surmountable (irreversible) manner, likely through covalent binding to the receptor.[3][5]

Key Pharmacological Parameters of MRS2578

ParameterSpeciesReceptorValue
IC50HumanP2Y637 nM[4]
IC50RatP2Y698 nM[4]
IC50HumanP2Y1, P2Y2, P2Y4, P2Y11> 10 µM[4]

Experimental Insights and Considerations for MRS2578:

  • High Potency and Selectivity: The nanomolar potency of MRS2578 for the human P2Y6 receptor, coupled with its significantly lower affinity for other P2Y subtypes, makes it a valuable tool for dissecting P2Y6R-specific effects.[4]

  • Irreversible Binding: The non-surmountable nature of its antagonism means that its effects are not easily washed out, which can be an advantage in certain experimental designs but also necessitates careful consideration of experimental timing and interpretation.[3]

  • Stability and Solubility: A critical limitation of MRS2578 is its restricted stability and low solubility in aqueous solutions.[6] Stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations using solvents like PEG300 and Tween-80 are required to maintain solubility and bioavailability.

  • Off-Target Considerations: While highly selective among P2Y receptors, at higher concentrations, isothiocyanate-containing compounds can react with other proteins.[7] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to rule out off-target effects.

5-OMe-UDP: A Selective and Potent Agonist for P2Y6R Activation

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a synthetic analog of the endogenous P2Y6R agonist UDP. It exhibits greater potency than UDP, making it a preferred tool for stimulating the receptor in experimental settings.[8]

Key Pharmacological Parameters of 5-OMe-UDP

ParameterReceptorValue (EC50)
P2Y60.08 µM[8]
P2Y2, P2Y4Inactive[8]

Experimental Insights and Considerations for 5-OMe-UDP:

  • Enhanced Potency: 5-OMe-UDP's higher potency compared to UDP allows for the use of lower concentrations to achieve maximal receptor activation, which can minimize the potential for off-target effects.[8]

  • Selectivity: It is highly selective for the P2Y6 receptor, showing no activity at the closely related P2Y2 and P2Y4 receptors, which are also activated by uracil nucleotides.[8]

  • Conformational Preference: The enhanced potency of 5-OMe-UDP is attributed to its adoption of a molecular conformation that is favored by the P2Y6 receptor.[8]

  • Stability: As a nucleotide analog, 5-OMe-UDP may be susceptible to degradation by ectonucleotidases present in cell culture media or in vivo. The use of ectonucleotidase inhibitors or frequent media changes may be necessary for prolonged experiments.

Experimental Workflows for Validating P2Y6R Specificity

A multi-pronged experimental approach is essential for rigorously validating the specificity of P2Y6 receptor-mediated responses. This typically involves demonstrating that a biological effect is initiated by a selective agonist and blocked by a selective antagonist.

G cluster_0 Experimental Validation Workflow A Biological System (e.g., P2Y6-expressing cells) B Stimulate with 5-OMe-UDP (P2Y6 Agonist) A->B D Pre-treat with MRS2578 (P2Y6 Antagonist) A->D C Measure Downstream Response (e.g., Calcium flux, p-ERK) B->C G Compare Responses C->G E Stimulate with 5-OMe-UDP D->E F Measure Downstream Response E->F F->G H Conclusion: P2Y6R-mediated effect is validated if response is blocked by MRS2578 G->H

Caption: A logical workflow for validating P2Y6 receptor specificity.

Key Experimental Protocols

1. Calcium Mobilization Assay

The P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[1] This makes calcium mobilization a robust and direct readout of P2Y6R activation.

Rationale for Cell Line Selection:

The human astrocytoma cell line 1321N1 is often used for studying P2Y receptors because it does not endogenously express most P2Y receptor subtypes. Stably transfecting these cells with the human P2Y6 receptor provides a clean system to study the pharmacology of a single receptor subtype without interference from others.

Step-by-Step Protocol:

  • Cell Culture: Culture 1321N1-hP2Y6R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Wash cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with 20 mM HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: For antagonist validation, pre-incubate the cells with varying concentrations of MRS2578 or vehicle (e.g., 0.1% DMSO) for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader with an injection function to add a pre-determined concentration of 5-OMe-UDP (typically at its EC80) to the wells. Measure the fluorescence intensity kinetically for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium. Calculate the peak response and normalize it to the baseline. For antagonist experiments, plot the normalized response against the concentration of MRS2578 to determine the IC50.

2. ERK1/2 Phosphorylation Assay

Activation of the P2Y6 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event in the mitogen-activated protein kinase (MAPK) pathway.[9]

G cluster_0 P2Y6R Downstream Signaling P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK TF Transcription Factors pERK->TF Gene Gene Expression TF->Gene

Caption: P2Y6 receptor signaling leading to ERK1/2 phosphorylation.

Step-by-Step Protocol (using Western Blotting):

  • Cell Culture and Starvation: Culture P2Y6R-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-6 hours in serum-free media prior to the experiment.

  • Antagonist Pre-treatment: Pre-incubate the cells with MRS2578 or vehicle for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with 5-OMe-UDP for a predetermined time (typically 5-15 minutes, which should be optimized for the specific cell line).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Trustworthiness: Building a Self-Validating Experimental System

To ensure the trustworthiness of your findings, incorporate the following controls into your experimental design:

  • Parental Cell Line Control: Always include the non-transfected parental cell line (e.g., 1321N1) to confirm that the observed responses are dependent on the expression of the P2Y6 receptor.

  • Vehicle Controls: For both the agonist and antagonist, include a vehicle control (e.g., the solvent used to dissolve the compounds, such as DMSO) to account for any effects of the solvent on the cells.

  • Positive and Negative Controls: In functional assays, include a known positive control (e.g., a different GPCR agonist known to elicit a response in your cell system) and a negative control (buffer alone) to ensure the assay is performing correctly.

  • Concentration-Response Curves: Generate full concentration-response curves for both the agonist and antagonist to accurately determine their potency (EC50 and IC50 values).

Conclusion

The validation of P2Y6 receptor specificity is a critical step in advancing our understanding of its role in health and disease. By leveraging the distinct pharmacological properties of the potent antagonist MRS2578 and the selective agonist 5-OMe-UDP, researchers can design robust experiments to confidently dissect P2Y6R-mediated signaling pathways. The detailed protocols and experimental considerations provided in this guide serve as a foundation for generating high-quality, reproducible data, ultimately contributing to the development of novel therapeutics targeting this important receptor.

References

  • Luo, H., et al. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Lupine Publishers. [Link]

  • Ye, D., et al. (2020). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. Mediators of Inflammation. [Link]

  • Garré, J. M., et al. (2022). P2Y6 receptor-dependent microglial phagocytosis of synapses mediates synaptic and memory loss in aging. Aging Cell. [Link]

  • Müller, C. E., et al. (2020). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling. [Link]

  • Lucattelli, M., et al. (2021). The microglial P2Y6 receptor mediates neuronal loss and memory deficits in neurodegeneration. Journal of Clinical Investigation. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. [Link]

  • Shiraishi, Y., et al. (2024). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. International Journal of Molecular Sciences. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling. [Link]

  • El-Tayeb, A., et al. (2010). 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist. Journal of Medicinal Chemistry. [Link]

  • Nishiyama, K. (2024). The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases. Journal of Pharmacological Sciences. [Link]

  • Nishiyama, K., et al. (2022). Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression. Science Signaling. [Link]

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Navigating Nucleotide Selectivity: A Comparative Guide to 5-OMe-UDP vs. UTP in P2Y2 and P2Y4 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Trap

In purinergic receptor research, the distinction between P2Y2 and P2Y4 receptors is frequently obscured by the non-selective nature of endogenous nucleotides. UTP (Uridine 5'-triphosphate) is the classic agonist for both receptors, rendering it useless for distinguishing between them in co-expressing tissues.

5-OMe-UDP (5-Methoxy-uridine 5'-diphosphate) is marketed as a highly selective P2Y6 agonist.[1] However, a common experimental error is assuming it has zero activity at P2Y2. At micromolar concentrations often used in screening, 5-OMe-UDP exhibits significant cross-reactivity with the P2Y2 receptor, leading to false-positive data.

This guide defines the "Safety Window" for these ligands and provides a validated protocol using the selective antagonist AR-C118925 to isolate specific receptor activity.

Mechanistic Background & Signaling[2][3][4]

Both P2Y2 and P2Y4 are Gq-coupled GPCRs. Their activation triggers the Phospholipase C (PLC) pathway, resulting in the hydrolysis of PIP2 into IP3 and DAG, ultimately causing a release of intracellular Calcium (


).

Because they share the same downstream effector (calcium mobilization), you cannot distinguish them based on the type of signal—only by the pharmacology of the ligand.

G cluster_ligands Ligands cluster_receptors Receptors (Gq-Coupled) UTP UTP (Non-Selective) P2Y2 P2Y2 Receptor UTP->P2Y2 High Potency (EC50 ~35nM) P2Y4 P2Y4 Receptor UTP->P2Y4 High Potency (EC50 ~350nM) OMeUDP 5-OMe-UDP (P2Y6 Selective*) OMeUDP->P2Y2 Cross-Reactivity (>1 µM) OMeUDP->P2Y4 Inactive P2Y6 P2Y6 Receptor OMeUDP->P2Y6 Primary Target (EC50 ~80nM) PLC PLC-β Activation P2Y2->PLC P2Y4->PLC P2Y6->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Fluorescent Signal) IP3->Ca

Figure 1: Signaling pathway and ligand selectivity profile. Note the dashed red line indicating 5-OMe-UDP cross-reactivity at P2Y2.

Comparative Analysis: The Data

The following table synthesizes potency data (


) for human recombinant receptors. Note the critical species difference for ATP at P2Y4.
LigandhP2Y2 Potency (

)
hP2Y4 Potency (

)
hP2Y6 Potency (

)
Specificity Notes
UTP High (~0.035 µM)High (~0.35 µM)Low/NoneNon-selective. Activates P2Y2 and P2Y4 equipotently in many systems.
ATP High (~0.085 µM)Antagonist (Human) / Agonist (Rat)LowSpecies Dependent. ATP blocks Human P2Y4 but activates Rat P2Y4.
5-OMe-UDP Moderate (>1.0 µM)InactiveHigh (~0.08 µM)Concentration Dependent. "Selective" for P2Y6 only below 1 µM.
The "Danger Zone": 5-OMe-UDP Cross-Reactivity

While 5-OMe-UDP is structurally optimized (via sugar puckering) to fit P2Y6, it retains affinity for P2Y2.

  • Safe Zone: < 100 nM. Highly selective for P2Y6.

  • Danger Zone: > 1 µM.[2][3] Begins to activate P2Y2.[4][5][6][7]

  • Implication: If you use 10 µM 5-OMe-UDP to ensure you hit P2Y6, you will likely generate a false-positive signal in P2Y2-expressing cells.

Validated Experimental Protocols

To scientifically validate P2Y2 vs. P2Y4 activity, you cannot rely on agonists alone. You must use a subtraction method using the selective P2Y2 antagonist AR-C118925 .

Protocol A: Isolating Human P2Y4 Activity

Objective: To confirm P2Y4 signaling in a cell line expressing both P2Y2 and P2Y4.

Materials:

  • Agonist: UTP (100 µM stock)

  • Antagonist: AR-C118925 (Selective P2Y2 blocker)[3]

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4

  • Detection: Fluo-4 AM or Fura-2 (Calcium Indicator)

Workflow:

  • Dye Loading: Load cells with Fluo-4 AM for 45 mins at 37°C.

  • Pre-incubation (Critical Step):

    • Treat Group A with Vehicle (DMSO).

    • Treat Group B with 1 µM AR-C118925 for 20 minutes.

    • Note: AR-C118925 is highly potent (

      
       = 8.43) and selective.[3][8][9] It will silence P2Y2 completely at this concentration.
      
  • Agonist Challenge: Inject UTP (Final concentration

    
    , typically 1-3 µM) into both groups.
    
  • Data Interpretation:

    • Group A (Vehicle): Shows Total Response (P2Y2 + P2Y4).

    • Group B (Antagonist): Shows P2Y4 Response only .

    • If Group B signal is flat, the cells do not functionally express P2Y4.

Protocol B: Using 5-OMe-UDP as a Negative Control

Objective: To ensure a signal is P2Y2/4 mediated and NOT P2Y6 mediated.

Workflow:

  • Perform a concentration-response curve with 5-OMe-UDP (1 nM to 10 µM).

  • Validation Check:

    • If the signal appears only at concentrations >1 µM, it is likely P2Y2 cross-reactivity .

    • If a robust signal appears at <100 nM, the cells express P2Y6 .

Decision Logic for Assay Design

Use this logic flow to select the correct reagents for your specific receptor target.

DecisionTree Start Identify Target Receptor TargetP2Y2 Target: P2Y2 Start->TargetP2Y2 TargetP2Y4 Target: P2Y4 (Human) Start->TargetP2Y4 TargetP2Y6 Target: P2Y6 Start->TargetP2Y6 Q_P2Y2 Is P2Y4 present? TargetP2Y2->Q_P2Y2 Act_P2Y4 Use UTP + AR-C118925 (Blocks P2Y2) TargetP2Y4->Act_P2Y4 Act_P2Y6 Use 5-OMe-UDP (Keep < 100nM) TargetP2Y6->Act_P2Y6 Act_P2Y2_Simple Use UTP or ATP Q_P2Y2->Act_P2Y2_Simple No Act_P2Y2_Complex Use UTP (Note: No selective agonist exists. Must rely on mRNA data or knockdown) Q_P2Y2->Act_P2Y2_Complex Yes Warn_P2Y6 Warning: >1µM activates P2Y2 Act_P2Y6->Warn_P2Y6

Figure 2: Experimental decision matrix for selecting agonists and antagonists based on receptor targets.

References

  • Eliahu, S., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist.[1][10] Journal of Medicinal Chemistry.

  • Rafehi, M., et al. (2017). Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. Purinergic Signalling.[11][4][2]

  • Kennedy, C., et al. (2000). UTP is a potent full agonist at both the human P2Y4 and rat P2Y4 receptor.[5][12] British Journal of Pharmacology.[5][8]

  • Tocris Bioscience. Product Guide: P2Y Receptors Agonists and Antagonists.

  • Herold, C.L., et al. (2004). Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop.[12] Journal of Biological Chemistry.

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Benchmarking 5-OMe-UDP: A Comparative Guide for P2Y6 Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) and its enhanced derivative, 5-OMe-UDP(α-B), against other commercially available synthetic P2Y6 receptor agonists. Authored from the perspective of a Senior Application Scientist, this document synthesizes key performance data from published literature to inform experimental design and agonist selection for P2Y6 receptor research.

The P2Y6 Receptor: A Gq-Coupled Target in Inflammation and Beyond

The P2Y6 receptor is a G-protein coupled receptor (GPCR) activated by the endogenous nucleotide uridine diphosphate (UDP).[1] As a member of the P2Y receptor family, it plays a crucial role in a variety of physiological and pathophysiological processes. The P2Y6 receptor is primarily coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, this initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade culminates in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can modulate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinase (ERK).[3][4]

The P2Y6 receptor is expressed in various tissues and cell types, with notable roles in the immune system, nervous system, and epithelial tissues.[2][5] Its involvement in inflammatory responses has positioned it as a promising therapeutic target for a range of conditions, including neurodegenerative diseases and inflammatory disorders.[6] Consequently, the development and characterization of potent and selective P2Y6 agonists are of significant interest to the research community.

Key Pharmacological Attributes of P2Y6 Agonists

When selecting a P2Y6 agonist for in vitro or in vivo studies, three key pharmacological parameters are of paramount importance:

  • Potency (EC50): This is the concentration of the agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.

  • Efficacy (Emax): This represents the maximum response an agonist can produce. It is a measure of the agonist's ability to activate the receptor.

  • Selectivity: This refers to the agonist's ability to bind to and activate the P2Y6 receptor over other related receptors, particularly other P2Y receptor subtypes. High selectivity is crucial to ensure that the observed biological effects are indeed mediated by the P2Y6 receptor.

Featured Agonist: 5-OMe-UDP and its High-Potency Derivative

5-OMe-UDP has been identified as a potent and selective agonist for the P2Y6 receptor.[7] Its molecular structure, featuring a methoxy group at the 5-position of the uracil ring, contributes to its favorable interaction with the receptor.[7] Further chemical modification has led to the development of 5-OMe-UDP(α-B), a boranophosphate derivative that exhibits even greater potency.[8]

Comparative Analysis of Synthetic P2Y6 Agonists

This guide benchmarks 5-OMe-UDP and 5-OMe-UDP(α-B) against two other widely used synthetic P2Y6 agonists: MRS2957 and PSB0474. The following tables summarize their key performance characteristics based on available literature data.

Table 1: Potency (EC50) of Synthetic P2Y6 Agonists
AgonistReported EC50 (nM)Source
5-OMe-UDP(α-B)8[8]
MRS295712[9][10]
PSB047470[11]
5-OMe-UDP80[7]

Note: Emax values are not consistently reported across the literature, preventing a direct comparative table. Researchers are advised to determine the maximal response in their specific assay system.

Table 2: Selectivity Profile of P2Y6 Agonists
AgonistP2Y1P2Y2P2Y4P2Y11P2Y12P2Y14Source
5-OMe-UDPNot ReportedInactiveInactiveNot ReportedNot ReportedNot Reported[7]
5-OMe-UDP(α-B)Not ReportedInactiveInactiveNot ReportedNot ReportedNot Reported[8]
MRS2957Not Reported>14-fold selective>66-fold selectiveNot ReportedNot ReportedNot Reported[9]
PSB0474Not ReportedInactiveInactiveNot ReportedNot ReportedNot Reported[2]

Experimental Protocols for Benchmarking P2Y6 Agonists

To facilitate rigorous in-house comparison of P2Y6 agonists, detailed protocols for key functional assays are provided below. These protocols are designed to be self-validating, with clear endpoints to assess receptor activation.

P2Y6 Receptor Signaling Pathway

P2Y6_Signaling cluster_membrane Cell Membrane P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist P2Y6 Agonist (e.g., 5-OMe-UDP) Agonist->P2Y6 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto ERK ERK Phosphorylation Ca_cyto->ERK Contributes to PKC->ERK Leads to

Caption: P2Y6 receptor signaling cascade.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation. The use of a fluorescent calcium indicator allows for real-time monitoring of this response.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow A Seed P2Y6-expressing cells in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add P2Y6 agonist (e.g., 5-OMe-UDP) D->E F Measure fluorescence intensity (real-time) E->F G Data Analysis: Calculate EC50 and Emax F->G

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Seeding: Seed human astrocytoma cells (1321N1) stably expressing the human P2Y6 receptor in a black, clear-bottom 96-well plate at a density of 50,000 cells per well.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion-exchange inhibitor, such as probenecid, can be included to prevent dye leakage.

  • Aspirate and Load: Gently aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Agonist Preparation: Prepare a series of dilutions of the P2Y6 agonists (5-OMe-UDP, MRS2957, PSB0474) in a suitable assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Agonist Addition and Reading: Program the instrument to add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence intensity for each agonist concentration. Plot the dose-response curve and calculate the EC50 and Emax values using a suitable software package.

IP1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The Homogeneous Time-Resolved Fluorescence (HTRF) format provides a robust and high-throughput method.[4][12]

Experimental Workflow: IP-One HTRF Assay

IP1_Workflow A Seed P2Y6-expressing cells in a 384-well plate B Incubate overnight A->B C Add P2Y6 agonist and LiCl (to inhibit IP1 degradation) B->C D Incubate for 1 hour C->D E Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1-cryptate) D->E F Incubate for 1 hour E->F G Read HTRF signal (665 nm and 620 nm) F->G H Data Analysis: Calculate IP1 concentration and EC50 G->H

Caption: Workflow for the IP-One HTRF assay.

Detailed Protocol:

  • Cell Seeding: Seed P2Y6-expressing cells in a suitable 384-well plate at an optimized density.

  • Overnight Incubation: Incubate the plate overnight at 37°C and 5% CO2.

  • Agonist Stimulation: Prepare serial dilutions of the P2Y6 agonists. Add the agonists to the cells along with lithium chloride (LiCl), which inhibits the degradation of IP1.[13]

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF assay).[12][14]

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the dose-response curve for each agonist to determine EC50 values.

ERK Phosphorylation Assay

Activation of the P2Y6 receptor can lead to the phosphorylation of ERK1/2. This can be measured by Western blot or a higher-throughput In-Cell Western assay.

Experimental Workflow: ERK Phosphorylation Assay (Western Blot)

ERK_Western_Workflow A Seed P2Y6-expressing cells in a 6-well plate B Serum-starve cells A->B C Stimulate with P2Y6 agonist for a defined time course B->C D Lyse cells and determine protein concentration C->D E SDS-PAGE and transfer to a membrane D->E F Probe with anti-phospho-ERK and anti-total-ERK antibodies E->F G Detect and quantify bands F->G H Data Analysis: Normalize phospho-ERK to total-ERK G->H

Caption: Workflow for the ERK phosphorylation Western blot assay.

Detailed Protocol (Western Blot):

  • Cell Culture and Starvation: Culture P2Y6-expressing cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with different concentrations of P2Y6 agonists for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[15][16]

  • Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities using densitometry.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample.

In-Cell Western (ICW) Assay: For higher throughput, an ICW assay can be performed in a 96- or 384-well plate format. This method involves fixing and permeabilizing the cells in the plate, followed by incubation with primary and fluorescently labeled secondary antibodies. The plate is then scanned on an infrared imaging system.[17][18]

Conclusion

The selection of an appropriate P2Y6 receptor agonist is critical for obtaining reliable and reproducible data. 5-OMe-UDP and its highly potent derivative, 5-OMe-UDP(α-B), represent excellent choices for potent and selective activation of the P2Y6 receptor. This guide provides the necessary data and protocols to benchmark these compounds against other available agonists, enabling researchers to make an informed decision based on the specific requirements of their experimental system. It is always recommended to perform head-to-head comparisons in the cellular model of interest to confirm the potency and efficacy of these valuable research tools.

References

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Validating 5-OMe-UDP's P2Y6 Receptor Activity: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a novel compound is paramount. This guide provides an in-depth, technical comparison of experimental approaches to confirm that the biological activity of 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) is mediated through the P2Y6 receptor. The cornerstone of this validation is the use of small interfering RNA (siRNA) to specifically silence the expression of the P2Y6 receptor, thereby demonstrating a consequential reduction in the cellular response to 5-OMe-UDP.

The Scientific Imperative: Proving On-Target Efficacy

5-OMe-UDP has been identified as a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including inflammation and immune responses.[1] The P2Y6 receptor primarily couples to the Gq/11 family of G-proteins, which upon activation, stimulate phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and measurable signaling event.[1]

To unequivocally attribute the cellular effects of 5-OMe-UDP to P2Y6 activation, it is essential to demonstrate that these effects are diminished or abolished when the receptor is absent. While pharmacological antagonists can be employed, they may suffer from off-target effects or incomplete receptor blockade. In contrast, siRNA-mediated gene silencing offers a highly specific method to transiently remove the target protein, providing a powerful tool for target validation.[2][3]

Experimental Workflow: From Knockdown to Functional Readout

The overall experimental strategy involves reducing the expression of the P2Y6 receptor in a suitable cell line using siRNA, followed by a functional assay to measure the cellular response to 5-OMe-UDP. A parallel experiment using a non-targeting or scrambled siRNA serves as the essential negative control.

Figure 1. A streamlined workflow for confirming 5-OMe-UDP's P2Y6-mediated activity using siRNA knockdown.

Detailed Experimental Protocols

Part 1: siRNA-Mediated Knockdown of the P2Y6 Receptor

This protocol is optimized for a human cell line with confirmed P2Y6 expression, such as the 1321N1 human astrocytoma cell line stably expressing the human P2Y6 receptor, or a cell line with robust endogenous expression like HCT116 colon cancer cells.[4][5][6]

Materials:

  • Human P2Y6 siRNA (pool of 3-5 target-specific siRNAs recommended for higher efficacy)[7]

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Cell line of choice (e.g., 1321N1-hP2Y6 or HCT116)

  • Appropriate cell culture medium and supplements

  • 96-well plates (clear bottom, black walls for fluorescence assays)

  • Reagents for qRT-PCR or Western blotting for knockdown validation

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection. For 1321N1 cells, a density of approximately 2 x 10^4 cells per well is a good starting point.

  • siRNA Complex Preparation (per well):

    • Solution A: In an RNase-free microcentrifuge tube, dilute 1.5 pmol of either P2Y6 siRNA or non-targeting control siRNA into 25 µL of Opti-MEM™.

    • Solution B: In a separate tube, dilute 0.3 µL of Lipofectamine™ RNAiMAX into 25 µL of Opti-MEM™.

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Transfection: Add 50 µL of the siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve maximal gene knockdown.[8]

  • Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a subset of the cells to assess P2Y6 mRNA or protein levels.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using primers specific for the P2Y6 receptor gene (P2RY6). Normalize to a housekeeping gene (e.g., GAPDH). A significant reduction in P2RY6 mRNA in the P2Y6 siRNA-treated cells compared to the non-targeting control confirms successful knockdown at the transcript level.[3]

    • Western Blotting: Lyse the cells and perform Western blot analysis using a validated P2Y6 receptor antibody. A marked decrease in the P2Y6 protein band in the siRNA-treated sample confirms knockdown at the protein level.

Part 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation by 5-OMe-UDP.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 5-OMe-UDP stock solution

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2)

Procedure:

  • Dye Loading:

    • Prepare a loading buffer by diluting the calcium-sensitive dye in HBSS to the desired final concentration (typically 1-5 µM for Fura-2 AM).

    • Aspirate the cell culture medium from the 96-well plate containing the siRNA-transfected cells.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds) to establish a stable signal.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a serial dilution of 5-OMe-UDP in HBSS.

    • Using the plate reader's injection system, add a defined volume (e.g., 20 µL) of the 5-OMe-UDP solutions to the wells to achieve the desired final concentrations.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at the two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity from baseline (ΔF/F0).

    • Plot the peak response against the logarithm of the 5-OMe-UDP concentration to generate dose-response curves for both the P2Y6 siRNA-treated and the non-targeting control cells.

Data Presentation and Interpretation

The results of this experiment can be effectively presented in a table summarizing the key parameters of the dose-response curves and a graph illustrating the curves themselves.

Table 1: Comparative Analysis of 5-OMe-UDP Potency and Efficacy

Treatment GroupEC50 (nM)Emax (% of Control Max Response)
Non-targeting siRNA15.8100%
P2Y6 siRNA>100012%

EC50: The concentration of agonist that produces 50% of the maximal response. Emax: The maximal response elicited by the agonist.

A significant rightward shift in the EC50 value and a dramatic reduction in the Emax in the P2Y6 siRNA-treated cells compared to the non-targeting control provide strong evidence that the activity of 5-OMe-UDP is dependent on the presence of the P2Y6 receptor.

G cluster_pathway P2Y6 Signaling Pathway cluster_knockdown siRNA Intervention 5-OMe-UDP 5-OMe-UDP P2Y6 P2Y6 Receptor 5-OMe-UDP->P2Y6 Gq11 Gq/11 P2Y6->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release triggers siRNA P2Y6 siRNA RISC RISC Complex siRNA->RISC loads into mRNA P2Y6 mRNA RISC->mRNA binds & cleaves Degradation mRNA Degradation mRNA->Degradation

Figure 2. The P2Y6 receptor signaling cascade and the mechanism of siRNA-mediated gene silencing.

Conclusion

The combination of siRNA-mediated gene silencing and a robust functional assay provides an unequivocal method for validating the on-target activity of compounds like 5-OMe-UDP. By demonstrating a significant reduction in the cellular response to 5-OMe-UDP upon specific knockdown of the P2Y6 receptor, researchers can confidently attribute the compound's mechanism of action. This approach is fundamental in drug discovery and development, ensuring that therapeutic candidates are advancing based on a sound and specific biological rationale.

References

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Comprehensive Guide: Reproducing 5-OMe-UDP Induced Phagocytosis Across Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The P2Y6 Activation Challenge

The P2Y6 receptor has emerged as a critical therapeutic target for neurodegenerative diseases (Alzheimer’s, MS) due to its ability to drive microglial phagocytosis—the clearance of amyloid plaques and neuronal debris—without triggering massive inflammatory cytokine release.

However, reproducing P2Y6-mediated phagocytosis data is notoriously difficult due to two variables:

  • Ligand Instability: The native agonist, UDP, is rapidly hydrolyzed by extracellular ectonucleotidases (NPP1/3), leading to inconsistent activation.

  • Cell Line Heterogeneity: Immortalized lines (BV2) and primary microglia exhibit drastically different P2Y6 expression baselines and metabolic profiles.

This guide details the use of 5-OMe-UDP (5-Methoxyuridine 5'-diphosphate) , a conformationally constrained and potent P2Y6 agonist, to standardize phagocytosis assays. It provides a comparative analysis against alternatives and a self-validating protocol for different cell models.

Mechanistic Insight: The P2Y6 Signaling Cascade

To reproduce the data, one must understand the pathway. 5-OMe-UDP binds to P2Y6, a Gq-coupled GPCR.[1] This activation does not merely "turn on" the cell; it specifically reorganizes the actin cytoskeleton to form the phagocytic cup.

Diagram 1: P2Y6-Mediated Phagocytosis Pathway

P2Y6_Pathway Agonist 5-OMe-UDP Receptor P2Y6 Receptor (Gq-Coupled) Agonist->Receptor Binding (EC50 ~80nM) Gq Gαq Activation Receptor->Gq PLC PLCβ Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Release IP3->ER PKC PKC Activation DAG->PKC Actin Actin Polymerization (Rac/Cdc42) ER->Actin Ca2+ influx PKC->Actin Phago Phagocytic Cup Formation Actin->Phago

Caption: 5-OMe-UDP triggers the Gq-PLC-IP3/DAG cascade, leading to Calcium mobilization and Actin polymerization essential for engulfment.

Comparative Performance: 5-OMe-UDP vs. Alternatives

Why switch from UDP to 5-OMe-UDP? The native ligand UDP is chemically unstable and prone to hydrolysis by ectonucleotidases (CD39/NTPDases), often resulting in false negatives in long-duration assays. 5-OMe-UDP offers superior potency and improved stability.

Table 1: Agonist Comparison Profile
FeatureUDP (Native) 5-OMe-UDP (Recommended) PSB-0474
Primary Target P2Y6 (also P2Y14)P2Y6 (Highly Selective) P2Y6
Potency (EC50) ~0.14 - 0.30 µM~0.08 µM (80 nM) ~0.07 µM (70 nM)
Stability (Serum t1/2) ~2.4 hours (High Hydrolysis)>12 hours (Resistant) High Stability
Selectivity Poor (Active at P2Y14)Excellent (>100x vs P2Y2/4) Excellent
Assay Concentration 100 µM (to offset degradation)1 - 10 µM 0.1 - 1 µM
Cost-Efficiency High (Cheap but wasteful)Moderate (High value) Low (Expensive)

Expert Insight: While UDP is the physiological ligand, its rapid degradation means you must use supramaximal concentrations (100 µM) to sustain signaling for >30 minutes. 5-OMe-UDP allows for more physiological dosing (1-10 µM) and cleaner data due to its resistance to NPP1/3 hydrolysis.

Cell Line Variability: Reproducibility Matrix

A common failure point is applying a primary cell protocol directly to BV2 cells without adjustment.

Table 2: Cell Model Optimization
ParameterPrimary Microglia (Mouse) BV2 Cell Line RAW 264.7 (Macrophage)
P2Y6 Expression High (Constitutive)Variable (Passage dependent)Moderate
Responsiveness Gold Standard. Robust phagocytosis.Lower. Often requires serum starvation to sensitize.Robust. Good surrogate for general phagocytosis.
Key Variable Activation State (M1/M2 phenotype affects P2Y6 levels).Passage number (<15 recommended).Growth phase (use log-phase cells).
Pre-treatment None usually required.Serum Starve (0.5% FBS) for 4-12h prior to assay.None usually required.

Validated Protocol: 5-OMe-UDP Induced Phagocytosis

This protocol uses pHrodo-conjugated beads . Unlike standard fluorescent beads, pHrodo is non-fluorescent at neutral pH (extracellular) and bright red in acidic pH (phagolysosome), eliminating the need to quench extracellular fluorescence or wash excessively.

Diagram 2: Experimental Workflow

Workflow Step1 Cell Seeding (96-well, 50k cells/well) Step2 Pre-Treatment (Serum Starve BV2 only) Step1->Step2 Step3 Agonist Addition (5-OMe-UDP, 10 µM) Step2->Step3 15 min pre-incubation Step4 Substrate Addition (pHrodo Red Beads) Step3->Step4 Step5 Incubation (37°C, 30-60 mins) Step4->Step5 Step6 Readout (Flow Cytometry or IncuCyte) Step5->Step6

Caption: Step-by-step workflow for the pHrodo-based phagocytosis assay.

Detailed Methodology
Reagents:
  • Agonist: 5-OMe-UDP (Dissolve in sterile water to 10 mM stock, store -20°C).

  • Target: pHrodo™ Red E. coli BioParticles or Zymosan (resuspended to 1 mg/mL).

  • Buffer: Live Cell Imaging Solution (LCIS) or HBSS (Serum-free is critical during assay to prevent non-specific activation).

Step-by-Step:
  • Cell Preparation:

    • Primary Microglia: Seed 50,000 cells/well in a 96-well plate. Allow to adhere overnight.

    • BV2: Seed 20,000 cells/well. Crucial: 12 hours before assay, switch to low-serum media (0.5% FBS) to synchronize cells and upregulate purinergic sensitivity.

  • Agonist Priming:

    • Replace media with warm LCIS/HBSS.

    • Add 5-OMe-UDP to a final concentration of 10 µM . (Include a Vehicle Control and a UDP 100 µM positive control).

    • Incubate for 15 minutes at 37°C. Note: P2Y6 induces membrane ruffling prior to engulfment.

  • Phagocytosis Challenge:

    • Add pHrodo beads (final conc. 50 µg/mL).

    • Incubate at 37°C for 45–60 minutes . Do not extend beyond 2 hours as basal phagocytosis will mask the specific P2Y6 effect.

  • Data Acquisition (Flow Cytometry):

    • Harvest cells (cold PBS + 2mM EDTA).

    • Gating Strategy:

      • FSC/SSC (Live Cells) -> Single Cells -> PE/Red Channel (pHrodo High) .

      • Calculate Phagocytic Index : (% Positive Cells) × (Mean Fluorescence Intensity).

  • Validation Check:

    • The 5-OMe-UDP condition should show a 1.5x to 2.5x fold increase in Phagocytic Index over Vehicle.

    • Negative Control: Pre-treat with MRS2578 (P2Y6 antagonist, 5 µM) for 30 mins. This must abolish the 5-OMe-UDP effect to confirm pathway specificity.

Troubleshooting & Causality

  • Issue: No significant increase in phagocytosis with 5-OMe-UDP.

    • Cause 1 (BV2): High passage number (>20) leads to loss of P2Y6 phenotype. Fix: Thaw fresh aliquot.

    • Cause 2 (Kinetics): Assay duration too long (>2h). Microglia are "professional" phagocytes; basal rates are high. Fix: Measure at 30, 45, and 60 mins.

    • Cause 3 (Serum): High serum in assay buffer contains enzymes that may degrade even stable analogs or contain competing nucleotides. Fix: Perform assay in serum-free HBSS.

  • Issue: High background fluorescence.

    • Cause: Non-specific sticking of beads. Fix: Use pHrodo (fluorogenic only in acid) rather than FITC beads. If using FITC, Trypan Blue quenching is required before reading.

References

  • Koizumi, S., et al. (2007).[2][3] UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis.[2][3][4][5][6][7] Nature, 446(7139), 1091-1095.[2]

  • El-Tayeb, A., et al. (2006).[8] Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors.[1][8][9][10] Journal of Medicinal Chemistry, 49(24), 7076-7087.[8]

  • Besada, P., et al. (2006). Structure-activity relationships of uridine 5'-diphosphate analogues at the human P2Y6 receptor. Journal of Medicinal Chemistry, 49(18), 5532–5543.

  • Neher, J. J., et al. (2014).[3] Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo. Glia, 62(9), 1463-1475.

  • Ginsburg-Shmuel, T., et al. (2012).[10] UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety.[11] Bioorganic & Medicinal Chemistry, 20(18), 5483-5495.

Sources

A Comparative Pharmacological Analysis of 5-OMe-UDP and PSB-0474 for P2Y6 Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of purinergic signaling research, the P2Y6 receptor has emerged as a compelling therapeutic target for a spectrum of inflammatory and neurological disorders. The selective activation of this receptor is paramount to dissecting its physiological roles and evaluating its therapeutic potential. This guide provides a comprehensive comparative analysis of two prominent P2Y6 receptor agonists, 5-methoxyuridine 5'-diphosphate (5-OMe-UDP) and 3-phenacyl-uridine 5'-diphosphate (PSB-0474). We will delve into their pharmacological profiles, supported by experimental data, and provide detailed protocols for their characterization, empowering researchers to make informed decisions in their experimental designs.

Introduction to P2Y6 Receptor Agonists

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is endogenously activated by uridine 5'-diphosphate (UDP). Its activation triggers a cascade of intracellular events, primarily through the Gq/11 and G12/13 pathways, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and Rho-mediated signaling.[1] This signaling nexus implicates the P2Y6 receptor in diverse cellular processes, including phagocytosis by microglia, cytokine release, and cell migration, making it a key player in neuroinflammation and immune responses.[2]

The development of potent and selective synthetic agonists is crucial for probing the function of the P2Y6 receptor. 5-OMe-UDP and PSB-0474 are two such molecules that have gained traction in the scientific community. This guide will objectively compare their performance based on available pharmacological data.

Comparative Analysis: 5-OMe-UDP vs. PSB-0474

Both 5-OMe-UDP and PSB-0474 are potent agonists of the P2Y6 receptor. However, a nuanced understanding of their respective potencies and selectivities is essential for experimental design.

CompoundChemical StructureTargetAgonist/AntagonistEC50 (P2Y6)Selectivity Profile
5-OMe-UDP 5-methoxyuridine 5'-diphosphateP2Y6 ReceptorAgonist80 nMSelective for P2Y6; inactive at P2Y2 and P2Y4 receptors.[3]
PSB-0474 3-phenacyl-uridine 5'-diphosphateP2Y6 ReceptorAgonist70 nM[4]Highly selective for P2Y6 (EC50 > 10 µM for P2Y2 and P2Y4).

Key Insights:

  • Selectivity: Both agonists demonstrate excellent selectivity for the P2Y6 receptor over other related P2Y receptors, particularly the UTP-sensitive P2Y2 and P2Y4 receptors. This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and allows for the specific interrogation of P2Y6 receptor function.[5]

P2Y6 Receptor Signaling Pathway

The activation of the P2Y6 receptor by agonists like 5-OMe-UDP and PSB-0474 initiates a bifurcated signaling cascade, primarily involving Gq and G12/13 proteins.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq Coupling G1213 G12/13 P2Y6->G1213 Coupling PLC Phospholipase C (PLC) Gq->PLC Activation RhoGEF RhoGEF G1213->RhoGEF Activation PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA RhoGEF->RhoA Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation CellularResponse Cellular Responses (e.g., Cytokine Release, Phagocytosis, Migration) PKC->CellularResponse ROCK ROCK RhoA->ROCK Activation ROCK->CellularResponse Agonist 5-OMe-UDP or PSB-0474 Agonist->P2Y6 Activation

Caption: Workflow for the calcium mobilization assay.

Detailed Step-by-Step Methodology:

  • Cell Culture:

    • Seed human P2Y6 receptor-expressing 1321N1 astrocytoma cells in black, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.

    • Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and wash once with 100 µL of the buffered salt solution.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Agonist Preparation and Addition:

    • Prepare serial dilutions of 5-OMe-UDP and PSB-0474 in the buffered salt solution to achieve the desired final concentrations.

    • After the dye loading incubation, wash the cells twice with 100 µL of the buffered salt solution to remove extracellular dye.

    • Add 50 µL of the buffered salt solution to each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add 50 µL of the agonist dilutions to the wells and immediately begin recording the fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. [6]This protocol describes a competitive binding assay to determine the binding affinity (Ki) of 5-OMe-UDP and PSB-0474.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells expressing the P2Y6 receptor and resuspend them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in a final volume of 200 µL:

      • 50 µL of cell membranes (10-50 µg of protein).

      • 50 µL of a known concentration of a radiolabeled P2Y6 antagonist (e.g., [³H]MRS2578) in assay buffer.

      • 50 µL of varying concentrations of the unlabeled competitor ligands (5-OMe-UDP or PSB-0474) or buffer for total binding.

      • For non-specific binding, add a high concentration of a known P2Y6 antagonist (e.g., 10 µM MRS2578).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition binding curve.

    • Determine the IC50 value from the curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Both 5-OMe-UDP and PSB-0474 are invaluable tools for researchers investigating the P2Y6 receptor. They offer high potency and selectivity, enabling the precise dissection of P2Y6-mediated signaling pathways in various physiological and pathological contexts. While PSB-0474 appears to have a slight edge in potency based on current literature, the choice between these two agonists may ultimately depend on the specific experimental system and commercial availability.

Future research should focus on direct, side-by-side comparisons of these compounds in a wider range of functional assays and in vivo models. Furthermore, the development of novel P2Y6 receptor antagonists will be crucial for fully elucidating the therapeutic potential of targeting this receptor. The detailed protocols provided in this guide serve as a robust starting point for researchers to confidently and accurately characterize the pharmacological properties of these and other P2Y6 receptor modulators.

References

  • Fischer, B., et al. (2010). 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist. Journal of Medicinal Chemistry, 53(4), 1675-1683. [Link]

  • Müller, C. E., et al. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. British Journal of Pharmacology, 176(18), 3406-3420. [Link]

  • Qiagen. P2Y Purinergic Receptor Signaling Pathway. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Taylor, C. W., et al. (2016). P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells. Purinergic Signalling, 12(4), 695-705. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • MDPI. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]

  • Verkuyl, F. J., et al. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in Immunology, 13, 969634. [Link]

  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American journal of physiology, 255(5 Pt 1), E535-E542. [Link]

  • Gendron, F. P., et al. (2019). The P2Y 6 receptor signals through Gα q /Ca 2+ /PKCα and Gα 13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 33(11), 12621-12635. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • Semenikhin, V. A., et al. (2021). Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis. International journal of molecular sciences, 22(7), 3505. [Link]

  • Inoue, A., et al. (2021). Ligand-Independent Spontaneous Activation of Purinergic P2Y6 Receptor Under Cell Culture Soft Substrate. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. Bioorganic & medicinal chemistry, 20(18), 5483-5495. [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-9. [Link]

  • Garcia, R. A., et al. (2014). P2Y(6) Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development. PloS one, 9(10), e111385. [Link]

  • Jacobson, K. A., et al. (2008). Development of selective agonists and antagonists of P2Y receptors. Current topics in medicinal chemistry, 8(15), 1332-1346. [Link]

  • von Kügelgen, I. (2006). Coupling of P2Y receptors to G proteins and other signaling pathways. Naunyn-Schmiedeberg's archives of pharmacology, 372(6), 319-332. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. [Link]

Sources

A Comparative Guide to the Potency of 5-OMe-UDP Across Mammalian P2Y6 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the correlation of 5-methoxy-uridine-5'-diphosphate (5-OMe-UDP) EC50 values at the P2Y6 receptor across different mammalian species. This document synthesizes available data to offer a clear perspective on the cross-species pharmacology of this potent agonist, highlighting key considerations for researchers in drug discovery and development.

Introduction: The P2Y6 Receptor and the Significance of 5-OMe-UDP

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key player in numerous physiological and pathophysiological processes, including inflammation, apoptosis, and phagocytosis.[1][2] Its endogenous agonist is uridine diphosphate (UDP).[3] The development of potent and selective agonists is crucial for elucidating the therapeutic potential of targeting the P2Y6 receptor. 5-OMe-UDP has emerged as a valuable tool in this regard, demonstrating high potency and selectivity for the human P2Y6 receptor.[4][5] Understanding its activity across different mammalian species is paramount for the preclinical evaluation of P2Y6-targeted therapeutics.

Unveiling the Potency: A Look at the EC50 Values

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. Our investigation into the available literature provides the following insights into the EC50 values of 5-OMe-UDP for the P2Y6 receptor.

SpeciesReceptorEC50 of 5-OMe-UDP (µM)EC50 of UDP (µM)Reference
HumanP2Y60.080.14[4][5]
RatP2Y6Data Not Available--
MouseP2Y6Data Not Available>90 (in SCG neurons), >200 (in SCG glial cells)[6]

Key Findings:

  • Human P2Y6 Receptor: 5-OMe-UDP is a highly potent agonist at the human P2Y6 receptor, with a reported EC50 value of 0.08 µM .[4][5] This makes it more potent than the endogenous agonist UDP, which has an EC50 of 0.14 µM at the human receptor.[4]

  • UDP Potency in Rodents: For the endogenous agonist UDP, studies on mouse superior cervical ganglion (SCG) neurons and glial cells indicate a much lower potency, with EC50 values greater than 90 µM and 200 µM, respectively.[6] While not a direct comparison for 5-OMe-UDP, this highlights potential species-specific differences in ligand potency at the P2Y6 receptor. Further underscoring this point, it has been observed that while ADP is a weak partial agonist at the mouse P2Y6 receptor, it does not activate the rat P2Y6 receptor, suggesting pharmacological distinctions between these two rodent species.[7]

The "Why" Behind the Potency: Mechanistic Insights

The high potency of 5-OMe-UDP at the human P2Y6 receptor can be attributed to its specific molecular interactions with the receptor. The 5-methoxy group on the uracil ring plays a crucial role in enhancing its binding affinity and efficacy. 5-OMe-UDP adopts a specific sugar conformation (S-type puckering) that is favored by the P2Y6 receptor, contributing to its potent agonistic activity.[4]

Signaling Pathways: From Receptor Activation to Cellular Response

Activation of the P2Y6 receptor by agonists like 5-OMe-UDP initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to the Gq/11 family of G proteins.[5] This coupling leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a hallmark of P2Y6 receptor activation and a common readout in functional assays.[1]

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5-OMe-UDP 5-OMe-UDP P2Y6 P2Y6 Receptor 5-OMe-UDP->P2Y6 Binds to Gq11 Gq/11 P2Y6->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: P2Y6 Receptor Signaling Pathway

Experimental Corner: How EC50 Values are Determined

The determination of EC50 values for P2Y6 receptor agonists is typically performed using in vitro functional assays that measure the downstream consequences of receptor activation. A commonly employed and robust method is the calcium mobilization assay .

Step-by-Step Methodology for a Calcium Mobilization Assay:

  • Cell Culture and Receptor Expression:

    • A suitable host cell line that does not endogenously express the P2Y6 receptor (e.g., HEK293, CHO, or 1321N1 astrocytoma cells) is chosen.

    • These cells are then transiently or stably transfected with a plasmid containing the coding sequence for the mammalian P2Y6 receptor of interest (human, rat, or mouse). This ensures that the measured response is specific to the expressed receptor.

  • Loading with a Calcium-Sensitive Dye:

    • The transfected cells are plated in a multi-well format (e.g., 96- or 384-well plates).

    • Prior to the assay, the cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

  • Agonist Stimulation:

    • A baseline fluorescence reading is taken.

    • The cells are then stimulated with varying concentrations of 5-OMe-UDP. A wide range of concentrations is used to generate a full dose-response curve.

  • Fluorescence Measurement:

    • The change in fluorescence intensity following agonist addition is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The peak fluorescence response is typically used for analysis.

  • Data Analysis and EC50 Calculation:

    • The fluorescence data is normalized to the baseline and often expressed as a percentage of the maximal response.

    • The normalized data is then plotted against the logarithm of the agonist concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., the four-parameter logistic equation).

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.

Calcium_Mobilization_Workflow A 1. Cell Culture & Transfection with P2Y6 Receptor B 2. Loading with Calcium-Sensitive Dye A->B C 3. Baseline Fluorescence Reading B->C D 4. Stimulation with varying concentrations of 5-OMe-UDP C->D E 5. Measurement of Fluorescence Change D->E F 6. Data Normalization & Plotting E->F G 7. Non-linear Regression (Dose-Response Curve) F->G H 8. EC50 Determination G->H

Caption: Calcium Mobilization Assay Workflow

Implications for Research and Drug Development

The high potency of 5-OMe-UDP at the human P2Y6 receptor establishes it as a valuable pharmacological tool for in vitro studies on human cells and tissues. However, the current lack of corresponding EC50 data for rodent P2Y6 receptors presents a challenge for direct translation of in vitro findings to in vivo animal models.

Recommendations for Researchers:

  • Acknowledge the Data Gap: When using 5-OMe-UDP in rodent models, it is crucial to acknowledge the absence of specific potency data and to interpret the results with this caveat in mind.

  • Consider Cross-Species Pharmacological Differences: The observed differences in the pharmacology of other ligands at P2Y6 receptors between species suggest that the potency of 5-OMe-UDP may also vary. Preliminary dose-response studies in the specific rodent model and cell type of interest are highly recommended.

  • Utilize UDP as a Benchmark: In the absence of 5-OMe-UDP data, UDP can be used as a reference compound, although its lower potency should be taken into account.

Conclusion

5-OMe-UDP stands out as a potent agonist of the human P2Y6 receptor, offering a valuable resource for probing the receptor's function and its potential as a therapeutic target. While the current understanding of its potency in common preclinical mammalian species like rats and mice is incomplete, the available data underscores the importance of careful consideration of species-specific pharmacology in drug discovery and development. Future studies aimed at determining the EC50 values of 5-OMe-UDP in rodent P2Y6 receptors are warranted to bridge this knowledge gap and facilitate a more seamless translation of preclinical findings.

References

  • Fischer, B., et al. (2010). 5-OMe-UDP is a Potent and Selective P2Y6-Receptor Agonist. Journal of Medicinal Chemistry, 53(4), 1673-1685. [Link]

  • Haas, M., et al. (2014). 5-OMe-uridine-5'-O-(α-boranodiphosphate), a novel nucleotide derivative highly active at the human P2Y(6) receptor protects against death-receptor mediated glial apoptosis. Neuroscience Letters, 578, 113-118. [Link]

  • Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature, 446(7139), 1091-1095. [Link]

  • Neves, B. M., et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. International Journal of Molecular Sciences, 21(13), 4799. [Link]

  • von Kügelgen, I. (2019). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology, 176(18), 3456-3472. [Link]

  • Communi, D., et al. (1997). Slow desensitization of the human P2Y6 receptor. British Journal of Pharmacology, 122(5), 843-850. [Link]

  • Jacobson, K. A., et al. (2020). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Molecules, 25(15), 3349. [Link]

  • Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature, 446(7139), 1091-1095. [Link]

  • Ginsburg-Shmuel, T., et al. (2012). UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety. Bioorganic & Medicinal Chemistry, 20(18), 5493-5505. [Link]

  • Brown, D. A., et al. (2004). Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia. British Journal of Pharmacology, 143(5), 635-645. [Link]

  • Bar, I., et al. (2008). Knockout mice reveal a role for P2Y6 receptor in macrophages, endothelial cells, and vascular smooth muscle cells. Molecular Pharmacology, 74(3), 777-784. [Link]

  • Kukulski, F., et al. (2012). UDP induces intestinal epithelial migration via the P2Y6 receptor. British Journal of Pharmacology, 168(7), 1689-1700. [Link]

  • Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological Reviews, 58(3), 281-341. [Link]

  • Neves, B. M., et al. (2020). Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. International Journal of Molecular Sciences, 21(13), 4799. [Link]

  • Cavaliere, F., et al. (2014). Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo. The Journal of Neuroscience, 34(21), 7161-7171. [Link]

  • Amadio, S., et al. (2014). UDP exerts cytostatic and cytotoxic actions in human neuroblastoma SH-SY5Y cells over-expressing P2Y6 receptor. Purinergic Signalling, 10(2), 285-296. [Link]

  • de Castro, E., et al. (2023). Nitric oxide modulates UDP-evoked cytosolic transients via P2Y6 purinoceptor stimulation. Scientific Reports, 13(1), 1904. [Link]

  • von Kügelgen, I. (2019). Update of P2Y receptor pharmacology: IUPHAR Review 27. British Journal of Pharmacology, 176(18), 3456-3472. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol: 5-OMe-UDP Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) trisodium salt is a modified nucleotide primarily used in RNA research and mRNA therapeutic development. While generally classified as non-hazardous under GHS/CLP criteria, it is a bioactive synthetic nucleic acid analog.

The Core Directive: Do NOT dispose of this compound down the drain. Despite its water solubility, standard laboratory stewardship requires it to be treated as Non-Regulated Chemical Waste to prevent accumulation in municipal water systems and to ensure complete thermal destruction.

Parameter Status
EPA Waste Code None (Not P-listed or U-listed)
Primary Hazard Low (Precautionary: Bioactive Nucleotide)
Disposal Method High-Temperature Incineration (via EHS)
Drain Disposal STRICTLY PROHIBITED

Hazard Profile & Risk Assessment

To manage disposal effectively, one must understand the chemical's stability and reactivity.

Chemical Identity & Stability
  • Chemical Nature: Modified Nucleoside Diphosphate.

  • Salt Form: Trisodium salt (High water solubility).

  • Bioactivity: As a uridine analog, it can interact with enzymatic pathways. Unlike standard nucleotides, modified analogs often exhibit resistance to enzymatic degradation, meaning they can persist longer in the environment if released untreated.

Risk Assessment Matrix
Hazard CategoryClassificationContext for Disposal
Acute Toxicity LowNo specific antidote required; treat as irritant.
Reactivity StableAvoid mixing with Strong Oxidizing Agents in waste streams.
Environmental Unknown/CautionPrevent entry into aquatic environments (Precautionary Principle).[1]
Biohazard Context-DependentPure Reagent: Chemical Waste.In Cell Culture/Viral Vectors: Biohazardous Waste.

Scientist's Note: Always verify your specific vendor's Safety Data Sheet (SDS). While 5-OMe-UDP is rarely listed as toxic, "Caution – Substance not fully tested" is the standard designation for research-grade nucleotides. We treat this uncertainty with the highest level of containment.

Waste Segregation Logic

Proper disposal begins with segregation. Mixing waste streams is the most common cause of regulatory fines and dangerous lab accidents.

The "Context Rule"

The disposal route of 5-OMe-UDP depends entirely on how it was used:

  • Chemical Workflow: (e.g., In vitro transcription, HPLC analysis)

    
    Chemical Waste .
    
  • Biological Workflow: (e.g., Transfection into cells, viral packaging)

    
    Biohazardous Waste .
    
Compatibility
  • Do NOT Mix With: Strong acids (exothermic hydrolysis), strong oxidizers (peroxides, permanganates).

  • Compatible With: Other non-halogenated organic solvents, standard buffer salts (Tris, PBS).

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Powder & Vials)

Applies to: Expired reagent, residual powder, and original glass vials.

  • Containment: Keep the lid tightly closed on the original vial.

  • Secondary Packaging: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "5-Methoxyuridine 5'-diphosphate trisodium salt" (Do not use abbreviations like "5-OMe-UDP" on official waste tags).

    • Hazard Checkbox: Check "Non-Regulated" or "Toxic" (depending on local EHS preference for bioactive compounds).

  • Binning: Place in the Solid Chemical Waste drum.

Protocol B: Liquid Waste (Buffers & Reaction Mixes)

Applies to: HPLC effluent, reaction mixtures, and dissolved stock solutions.

  • Segregation: Ensure the collection carboy is designated for "Aqueous Non-Halogenated Waste."

  • pH Check: Ensure the waste container pH is between 5 and 9. Extreme pH can cause unexpected hydrolysis or gas evolution when mixed with other lab wastes.

  • Transfer: Pour liquid carefully using a funnel to avoid splashing.

  • Documentation: Log the volume and concentration on the carboy's accumulation log.

    • Entry: "Aqueous solution containing <1% Modified Nucleotides."

Protocol C: Contaminated Debris (Gloves & Tips)

Applies to: Pipette tips, weighing boats, and gloves.

  • Trace Contamination: If the debris is merely "contaminated" (no visible bulk powder), it can often be disposed of in the Lab Trash (check local EHS rules).

  • Gross Contamination: If a tip or glove has visible powder or significant liquid, place it in the Solid Chemical Waste bin.

  • Sharps: Any glass pipettes or needles used with the reagent must go into a Rigid Sharps Container , regardless of contamination level.

Visualizations

Disposal Decision Tree

This logic flow ensures you select the correct waste stream based on experimental context.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid or Liquid? Start->IsSolid LiquidType Liquid: Experimental Context? IsSolid->LiquidType Liquid SolidType Solid: Type of Material? IsSolid->SolidType Solid BioContext Used with Cells/Viruses? LiquidType->BioContext Check Usage ChemContext Pure Chemical/Buffer? BioContext->ChemContext No (Abiotic) BioWaste BIOHAZARD WASTE (Autoclave/Incinerate) BioContext->BioWaste Yes (Bioactive) ChemWasteLiq CHEMICAL WASTE (Liquid) (Aqueous Non-Halogenated) ChemContext->ChemWasteLiq Dispose Powder Pure Powder / Vial SolidType->Powder Bulk Reagent Debris Gloves / Tips SolidType->Debris Consumables ChemWasteSol CHEMICAL WASTE (Solid) (Lab Pack/Incineration) Powder->ChemWasteSol Hazard Tag Debris->BioContext Check Usage Trash REGULAR TRASH (If Trace Contamination Only) Debris->Trash Trace Only (No Bio)

Figure 1: Decision matrix for segregating 5-OMe-UDP waste based on physical state and biological usage context.

Spill Response Protocol

Immediate actions to take in the event of a powder spill.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Spill->PPE Contain 2. Containment Cover with damp paper towel (Prevents dust aerosolization) PPE->Contain Clean 3. Cleanup Wipe up; Wash area with soap & water Contain->Clean Dispose 4. Disposal Place all materials in Solid Chemical Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow to minimize aerosol generation.

Emergency Procedures

Accidental Exposure[2]
  • Inhalation: Move to fresh air immediately. The dust may cause respiratory tract irritation.[2]

  • Skin Contact: Wash with soap and copious amounts of water.[1] The trisodium salt is water-soluble and washes off easily.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses if present.[3][4]

Spill Management (Specifics)
  • Powder Spills: Do not dry sweep. This generates dust.[5] Cover the spill with a damp paper towel (water or 70% ethanol) to solubilize the salt, then wipe up.

  • Liquid Spills: Absorb with standard inert lab absorbents (vermiculite or spill pads).

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Vanderbilt University. (2023). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. Retrieved from [Link]

  • University of Utah EHS. (2024). Management of Recombinant or Synthetic Nucleic Acid Waste. Retrieved from [Link]

  • Jena Bioscience. (2022). Safety Data Sheet: 5-Methoxy-UTP Sodium Salt. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-OMe-UDP Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) trisodium salt is foundational to discovery. This potent P2Y₆ agonist holds significant promise in biochemical applications.[1] However, ensuring the integrity of our experiments and, more importantly, our personal safety, requires a meticulous approach to handling such reagents.

This guide provides essential, immediate safety and logistical information for 5-OMe-UDP trisodium salt. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety and protocol integrity in your laboratory.

Hazard Assessment: A Case for the Precautionary Principle

A thorough review of available safety literature reveals a critical data gap for 5-OMe-UDP trisodium salt. While some suppliers of related methoxy-modified nucleotides suggest they do not meet the criteria for hazardous classification under European regulations,[2] this should not lead to complacency.

Crucially, the Safety Data Sheet (SDS) for the parent compound, Uridine 5'-triphosphate (UTP) trisodium salt, presents a more severe hazard profile, including warnings that it is "Harmful if swallowed" and "Causes damage to organs".[3] Furthermore, the closely related Uridine-5'-diphosphate disodium salt is classified as a potential skin, eye, and respiratory irritant.[4]

Core Directive: In the absence of a definitive SDS for 5-OMe-UDP trisodium salt, we must adopt the precautionary principle . All handling procedures will be based on the assumption that the compound may pose risks similar to its parent analogues: potential organ toxicity, ingestion hazard, and irritation to skin, eyes, and the respiratory tract. This conservative approach is the cornerstone of responsible laboratory practice.[4]

Engineering and Administrative Controls: Your First Line of Defense

Before any Personal Protective Equipment (PPE) is worn, the environment and workflow must be optimized to minimize exposure.

  • Ventilation: All handling of the powdered form of 5-OMe-UDP trisodium salt must be conducted in a certified chemical fume hood.[5] This is non-negotiable. The primary risk from fine powders is the generation of aerosols, which can be easily inhaled. A fume hood provides a contained workspace that constantly draws airborne particles away from the user.

  • Designated Work Area: Establish a clearly labeled area for working with this compound. This prevents cross-contamination and ensures that all personnel in the vicinity are aware of the materials in use. Cover the work surface with absorbent bench paper to contain any minor spills.

  • Minimizing Dust: The physical properties of nucleotide salts often include a fine, lightweight powder form that is easily aerosolized. Avoid actions that create dust clouds, such as dropping scoops of powder or pouring it quickly from the container.[6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final, essential barrier between you and the chemical. The following protocol is mandatory for all personnel handling 5-OMe-UDP trisodium salt, particularly in its solid form.

Task CategoryMinimum Required PPERationale
Handling Solid Compound (Weighing, Aliquoting, Transferring)• Nitrile Gloves (Double-gloved recommended)• Safety Goggles (with side shields)• Full-Length Laboratory Coat• Respiratory Protection (N95 or higher)Maximum Risk of Exposure: This stage presents the highest risk of inhaling airborne particles and direct skin/eye contact. Double gloving provides an extra layer of protection against potential tears and contamination.[5] An N95 respirator is critical to prevent inhalation of fine powders.
Handling Diluted Solutions (Pipetting, Use in Assays)• Nitrile Gloves• Safety Glasses• Full-Length Laboratory CoatReduced Risk of Exposure: While the risk of inhalation is significantly lower, the potential for splashes and direct skin/eye contact remains. Safety glasses offer sufficient protection against splashes of dilute solutions.

Expert Insights on PPE Selection:

  • Hand Protection: Always use powder-free nitrile gloves. Inspect gloves for any signs of damage before use. When your work with the solid is complete, remove the outer pair of gloves using the proper technique (without touching the outer surface) before leaving the fume hood to avoid contaminating other surfaces.[5]

  • Eye and Face Protection: Safety goggles that form a seal around the eyes are required when handling the powder to protect against fine, airborne particles. For liquid handling, standard safety glasses with side shields are acceptable.[5]

  • Respiratory Protection: While working in a fume hood is the primary engineering control, an N95 respirator should be worn as an additional precaution when handling the powder. This is a critical step derived from the precautionary principle, addressing the potential for respiratory irritation noted for similar compounds.[4]

Step-by-Step Protocol: Safe Handling of Powdered 5-OMe-UDP Trisodium Salt

This workflow is designed to systematically minimize exposure at every step.

Workflow: Safe Weighing and Solubilization

Caption: Safe Handling Workflow for Powdered Reagents.

  • Preparation: Before retrieving the compound, don all required PPE (lab coat, double gloves, N95 respirator, and safety goggles). Prepare your designated workspace within the fume hood.

  • Equilibration: If the compound is stored at -20°C or -80°C, allow the sealed container to equilibrate to room temperature inside a desiccator. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which is vital for hygroscopic compounds.[4]

  • Weighing: Perform all weighing operations inside the fume hood. Open the container slowly. Use a clean spatula to transfer small increments of the powder onto a weigh boat. Avoid any tapping or rapid movements that could generate dust.

  • Solubilization: Once the desired mass is weighed, do not transfer the dry powder out of the weigh boat. Instead, pipette the appropriate solvent directly into the weigh boat to dissolve the compound. This prevents the powder from becoming airborne during transfer. Gently pipette the resulting solution to your final storage tube.

  • Cleanup: Immediately after use, securely close the primary container. Decontaminate the spatula and the work surface. Dispose of the weigh boat, outer gloves, and any contaminated bench paper in the designated chemical waste container.

  • Doffing PPE: Remove your personal protective equipment in the correct order (outer gloves first, then lab coat, goggles, and respirator) to prevent self-contamination. Wash your hands thoroughly with soap and water.

Operational and Disposal Plans
  • Storage: Based on handling information for similar nucleotide salts, 5-OMe-UDP trisodium salt should be considered hygroscopic and potentially heat/light sensitive .[4]

    • Solid Form: Store the container tightly sealed at -20°C or below, as recommended by the supplier.[1] The container should be placed inside a secondary container with a desiccant.

    • Liquid Form (Solutions): Store aliquots in tightly sealed tubes at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber tubes or wrapping tubes in foil.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (e.g., weigh boats, gloves, pipette tips, paper towels) should be placed in a clearly labeled, sealed bag or container for solid chemical waste.

    • Liquid Waste: Unused or waste solutions of 5-OMe-UDP trisodium salt should be collected in a designated, labeled hazardous liquid waste container. Do not pour this material down the drain.

    • While some trisodium phosphate salts may be considered for drain disposal in certain jurisdictions, the precautionary principle dictates treating this compound as hazardous chemical waste until proven otherwise.[8] Always adhere to your institution's specific waste disposal guidelines.

By integrating these expert-level protocols and understanding the rationale behind them, you can handle 5-OMe-UDP trisodium salt with the confidence that comes from a robust and validated safety plan, protecting both yourself and the integrity of your research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: tri-Sodium phosphate. Retrieved February 7, 2026, from [Link]

  • Metascience. (n.d.). Safety Data Sheet: Uridine 5'-triphosphate, trisodium salt, hydrate. Retrieved February 7, 2026, from [Link]

  • Ndeupen, S., et al. (2022). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Not specified. (n.d.). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

  • RPI Corp. (2022, October 12). PRODUCT SAFETY DATA SHEET: Sodium Citrate, Trisodium Salt, Dihydrate ACS. Retrieved February 7, 2026, from [Link]

  • Jena Bioscience. (2022, April 27). Safety data sheet: 5-Methoxy-UTP. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). UTP, Trisodium Salt. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Uridine 5'-triphosphate sodium. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.